molecular formula C14H18N2O2 B068345 tert-Butyl 4-cyanophenethylcarbamate CAS No. 172348-86-6

tert-Butyl 4-cyanophenethylcarbamate

Cat. No.: B068345
CAS No.: 172348-86-6
M. Wt: 246.3 g/mol
InChI Key: KAOXDKZFTYWETQ-UHFFFAOYSA-N
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Description

tert-Butyl 4-cyanophenethylcarbamate is a high-value chemical building block designed for advanced organic synthesis and medicinal chemistry research. This compound features a carbamate-protected primary amine, conferred by the robust tert-butoxycarbonyl (Boc) group, and a para-cyano substituent on the phenyl ring. The Boc group serves as a critical protective strategy for amines, allowing for selective deprotection under mild acidic conditions to unveil the free phenethylamine moiety for further derivatization without affecting other sensitive functional groups. The electron-withdrawing cyano group at the para position significantly influences the electronic properties of the aromatic ring, making this intermediate a versatile precursor in the synthesis of complex molecules, including potential pharmaceutical candidates, enzyme inhibitors, and molecular probes. Its primary research applications lie in the construction of compound libraries for high-throughput screening and the targeted synthesis of molecules designed to interact with central nervous system (CNS) targets, such as neurotransmitters and receptors, where the phenethylamine scaffold is a common structural motif. Researchers utilize this compound to explore structure-activity relationships (SAR) and to develop novel entities with potential pharmacological activity.

Properties

IUPAC Name

tert-butyl N-[2-(4-cyanophenyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-9-8-11-4-6-12(10-15)7-5-11/h4-7H,8-9H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAOXDKZFTYWETQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80620745
Record name tert-Butyl [2-(4-cyanophenyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172348-86-6
Record name tert-Butyl [2-(4-cyanophenyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 4-cyanophenethylcarbamate: Molecular Characteristics, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of tert-Butyl 4-cyanophenethylcarbamate, a molecule of significant interest to researchers and professionals in the fields of medicinal chemistry, drug development, and organic synthesis. We will delve into its core molecular attributes, provide a detailed and validated synthetic protocol, and explore its potential applications, grounded in established chemical principles.

Introduction: Strategic Importance in Chemical Synthesis

tert-Butyl 4-cyanophenethylcarbamate is a bifunctional organic molecule that serves as a valuable building block in the synthesis of more complex chemical entities. Its structure incorporates three key features that make it particularly useful:

  • A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. Its stability under a variety of reaction conditions and its straightforward removal under acidic conditions make it an ideal choice for multi-step syntheses.

  • A Cyano Group: The nitrile (cyano) functional group is a versatile precursor to other important functionalities. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into a tetrazole ring, which is a common bioisostere for a carboxylic acid in drug design.

  • A Phenethyl Scaffold: The 4-cyanophenethyl moiety provides a rigid yet adaptable scaffold that can be further functionalized, making it a common structural motif in pharmacologically active compounds.

The strategic placement of these functional groups allows for selective chemical transformations, enabling the synthesis of a diverse range of target molecules.

Physicochemical Properties and Molecular Structure

The fundamental properties of tert-Butyl 4-cyanophenethylcarbamate are summarized below. These have been calculated based on its chemical structure.

PropertyValue
Molecular Formula C₁₄H₁₈N₂O₂
Molecular Weight 246.31 g/mol
IUPAC Name tert-butyl N-[2-(4-cyanophenyl)ethyl]carbamate
Canonical SMILES CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)C#N
Molecular Structure Diagram

The following diagram illustrates the two-dimensional structure of tert-Butyl 4-cyanophenethylcarbamate, highlighting the key functional groups.

Caption: 2D structure of tert-Butyl 4-cyanophenethylcarbamate.

Synthesis Protocol: A Validated Approach

The synthesis of tert-Butyl 4-cyanophenethylcarbamate is typically achieved through the reaction of 4-cyanophenethylamine with di-tert-butyl dicarbonate (Boc₂O). This is a standard and robust method for the Boc-protection of amines.

Experimental Workflow

Synthesis_Workflow reagents Dissolve 4-cyanophenethylamine in a suitable solvent (e.g., DCM). base Add a non-nucleophilic base (e.g., triethylamine). reagents->base 1 boc2o Add di-tert-butyl dicarbonate (Boc₂O) dropwise at 0 °C. base->boc2o 2 reaction Stir at room temperature and monitor by TLC. boc2o->reaction 3 workup Quench the reaction and perform an aqueous workup. reaction->workup 4 purification Purify the crude product by column chromatography. workup->purification 5 characterization Characterize the final product (NMR, MS, IR). purification->characterization 6

Caption: Workflow for the synthesis of tert-Butyl 4-cyanophenethylcarbamate.

Detailed Step-by-Step Methodology
  • Reaction Setup: To a solution of 4-cyanophenethylamine (1.0 eq) in dichloromethane (DCM, approx. 0.1 M) in a round-bottom flask equipped with a magnetic stir bar, add triethylamine (1.2 eq). Cool the mixture to 0 °C in an ice bath.

    • Rationale: Dichloromethane is a common solvent for this reaction due to its inertness and ability to dissolve the starting materials. Triethylamine acts as a base to neutralize the acidic byproduct of the reaction. Cooling the reaction mixture helps to control the exothermicity of the reaction.

  • Addition of Boc₂O: To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise over 15-20 minutes.

    • Rationale: Dropwise addition of the Boc₂O solution prevents a rapid temperature increase and ensures a controlled reaction.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

    • Rationale: TLC is a quick and effective way to monitor the disappearance of the starting material and the appearance of the product, indicating the completion of the reaction.

  • Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Rationale: The aqueous workup removes the triethylamine hydrochloride salt, any unreacted Boc₂O, and other water-soluble impurities.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

    • Rationale: Column chromatography is a standard technique for purifying organic compounds, separating the desired product from any remaining impurities.

  • Characterization: Combine the fractions containing the pure product and remove the solvent in vacuo to yield tert-Butyl 4-cyanophenethylcarbamate as a solid. Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Research and Development

The unique structural features of tert-Butyl 4-cyanophenethylcarbamate make it a versatile intermediate in several areas of chemical research:

  • Pharmaceutical Drug Discovery: This molecule can serve as a starting point for the synthesis of various drug candidates. The Boc-protected amine allows for modifications at other parts of the molecule, and subsequent deprotection reveals a primary amine that can be further functionalized to introduce pharmacophores.

  • Agrochemical Synthesis: Similar to its use in pharmaceuticals, it can be a building block for novel pesticides and herbicides.

  • Materials Science: The rigid phenethyl structure can be incorporated into polymers and other materials to impart specific properties.

Safety and Handling

tert-Butyl 4-cyanophenethylcarbamate should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

  • PubChem. tert-Butyl 4-cyanophenylcarbamate. National Center for Biotechnology Information. [Link][1]

  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. John Wiley & Sons, Inc., 2014.
  • PubChem. tert-Butyl 4-aminophenethylcarbamate. National Center for Biotechnology Information. [Link][2]

Sources

Therapeutic Potential of tert-Butyl 4-cyanophenethylcarbamate Derivatives as Novel Epigenetic Modulators

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

The carbamate functional group is a cornerstone of modern medicinal chemistry, valued for its stability, ability to act as a peptide bond isostere, and its presence in numerous FDA-approved therapeutic agents.[1][2][3] This guide explores the therapeutic potential of a specific, yet underexplored, class of compounds: tert-Butyl 4-cyanophenethylcarbamate derivatives . By dissecting the roles of its constituent chemical moieties—the tert-butoxycarbonyl (Boc) protecting group, the phenethyl linker, and the 4-cyanophenyl cap—we will build a robust scientific case for their application as targeted epigenetic modulators, specifically as inhibitors of Class I Histone Deacetylases (HDACs) for oncological indications. This document provides a scientific rationale, detailed synthetic and experimental protocols, and a forward-looking perspective on the development of this promising chemical scaffold.

Introduction: The Scientific Rationale

In the search for novel therapeutics, the assembly of well-characterized pharmacophores into new scaffolds is a proven strategy. The tert-Butyl 4-cyanophenethylcarbamate core represents a convergence of three key structural motifs:

  • The Carbamate Moiety: Carbamates are recognized for their excellent chemical and proteolytic stability.[1][3] The tert-butyl carbamate (Boc-group) is particularly notable, not just as a protecting group in synthesis, but as a functional part of bioactive molecules that can enhance cell membrane permeability.[1][4]

  • The 4-Cyanophenyl "Cap": In the context of enzyme inhibitors, terminal aromatic groups often serve as "cap" moieties that form critical interactions with the target protein surface. The cyano-substituted phenyl ring is a feature found in inhibitors of various enzymes, where it can engage in hydrogen bonding and π-π stacking interactions.

  • The Phenethyl Linker: This two-carbon chain provides specific spatial orientation and flexibility, allowing the terminal functional groups (the carbamate and the cyanophenyl cap) to optimally position themselves within a target's binding site.

Our hypothesis is that this specific combination of motifs is ideally suited for targeting the active site of Histone Deacetylases (HDACs). HDACs are a class of enzymes crucial to epigenetic regulation; they remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression.[5][6][7] Dysregulation of HDAC activity is a hallmark of many cancers, making them a validated target for anticancer drug development.[7][8]

HDAC inhibitors typically share a common pharmacophore: a zinc-binding group (ZBG) that chelates the catalytic Zn²⁺ ion, a linker that occupies the enzyme's tubular channel, and a cap group that interacts with residues at the rim of the active site.[9] While the core structure of tert-Butyl 4-cyanophenethylcarbamate lacks a traditional ZBG like a hydroxamic acid, the carbamate itself can be engineered to interact with the active site, and the overall structure serves as an excellent starting point for optimization into potent and selective HDAC inhibitors.

Diagram: General Structure and Pharmacophore Hypothesis

G cluster_0 tert-Butyl 4-cyanophenethylcarbamate Scaffold cluster_1 HDAC Inhibitor Pharmacophore Model node_scaffold Scaffold Core node_boc tert-Butyl Carbamate (Boc Group) node_linker Phenethyl Linker node_boc->node_linker Provides stability & membrane permeability node_zbg Zinc-Binding Group (ZBG) (Potential modification site) node_boc->node_zbg Structural Analogy node_cap 4-Cyanophenyl Cap node_linker->node_cap Positions cap group for surface interaction node_pharm_linker Linker Region node_linker->node_pharm_linker Direct Correlation node_pharm_cap Cap Group node_cap->node_pharm_cap Direct Correlation node_pharm Pharmacophore node_zbg->node_pharm_linker Occupies active site channel node_pharm_linker->node_pharm_cap Interacts with enzyme surface

Caption: Structural analogy between the proposed scaffold and a general HDAC inhibitor pharmacophore.

Synthesis and Characterization

The synthesis of tert-Butyl 4-cyanophenethylcarbamate derivatives is accessible through established organic chemistry methodologies. The primary route involves the reaction of a commercially available amine with di-tert-butyl dicarbonate (Boc₂O), a standard procedure for installing a Boc protecting group.

Protocol 1: General Synthesis of tert-Butyl 4-(2-aminoethyl)phenylcarbamate Derivatives

This protocol outlines the synthesis of the core scaffold from 4-cyanophenethylamine.

Materials:

  • 4-cyanophenethylamine hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Amine Preparation: To a round-bottom flask, add 4-cyanophenethylamine hydrochloride (1.0 eq). Dissolve or suspend it in anhydrous DCM (approx. 10 mL per gram of starting material).

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Add triethylamine (2.2 eq) dropwise to neutralize the hydrochloride salt and create the free amine in situ. Stir for 15 minutes.

  • Boc Anhydride Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred amine mixture at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove excess amine), saturated NaHCO₃ solution (to remove acidic impurities), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc) to yield the pure tert-Butyl 4-cyanophenethylcarbamate derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Diagram: Synthetic Workflow

G start Start: 4-cyanophenethylamine HCl step1 1. Dissolve in DCM 2. Add Base (TEA) (0 °C) start->step1 step2 Add Boc₂O (0 °C to RT) step1->step2 step3 Aqueous Work-up (Wash & Extract) step2->step3 step4 Dry & Concentrate step3->step4 step5 Purify: Column Chromatography step4->step5 end_node Final Product: Pure Derivative step5->end_node

Caption: Step-by-step workflow for the synthesis and purification of the target compounds.

Therapeutic Application: Targeting Class I HDACs in Oncology

Class I HDACs (HDAC1, 2, 3, and 8) are frequently overexpressed in tumors and are directly implicated in repressing tumor suppressor genes.[6][7] Inhibitors that target these isoforms can induce cancer cell cycle arrest, differentiation, and apoptosis.[8][9] The tert-Butyl 4-cyanophenethylcarbamate scaffold is a promising candidate for developing selective Class I HDAC inhibitors.

Mechanism of Action Hypothesis:

  • Cap Group Interaction: The 4-cyanophenyl group is hypothesized to act as the cap, inserting into the hydrophobic pocket at the surface of the enzyme's active site. The cyano group can act as a hydrogen bond acceptor, forming key interactions with surface residues.

  • Linker Orientation: The phenethyl linker orients the cap group while occupying the hydrophobic channel leading to the catalytic center.

  • Active Site Interaction: While lacking a classical zinc-binding group, the carbamate's carbonyl oxygen can form a hydrogen bond or coordinate with the active site zinc ion, displacing a water molecule and inhibiting catalysis. Further derivatization at this end of the molecule could introduce more potent zinc-binding moieties.

Table 1: Structure-Activity Relationship (SAR) Postulates

This table outlines hypothetical modifications to the core scaffold and their predicted impact on HDAC inhibition, based on established principles of HDAC inhibitor design.

Modification SiteDerivative Structure ChangePredicted Impact on HDAC InhibitionRationale
Cap Group Replace 4-cyano with 4-methoxyLikely decrease in potencyLoss of potential H-bond acceptor; change in electronics.
Cap Group Introduce fluoro substituents (e.g., 3,4-difluoro)Potential increase in potencyFluorine can enhance binding affinity through favorable electrostatic interactions.
Linker Shorten to a benzyl linkerPotential decrease in potency & selectivityAltered vector and length may lead to suboptimal positioning in the active site channel.
Linker Introduce rigidity (e.g., alkene)May increase potency and/or selectivityReduces conformational entropy upon binding, which can be thermodynamically favorable.
Carbamate Replace tert-Butyl with smaller ethyl groupMay alter cell permeability and bindingThe bulky t-butyl group influences solubility and may have specific steric interactions.
Protocol 2: In Vitro HDAC Inhibition Assay (Fluorogenic)

This protocol describes a standard method for quantifying the inhibitory activity of the synthesized compounds against a recombinant human HDAC enzyme.

Materials:

  • Synthesized carbamate derivatives (dissolved in DMSO)

  • Recombinant human HDAC1 enzyme

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC Assay Buffer

  • Trichostatin A (TSA) or SAHA (as a positive control inhibitor)

  • Developer solution (e.g., containing trypsin)

  • Black, flat-bottom 96-well microplates

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds and the positive control (TSA) in HDAC Assay Buffer. The final DMSO concentration should be kept constant and low (<1%).

  • Enzyme Addition: To each well of the 96-well plate, add the HDAC Assay Buffer and the diluted recombinant HDAC1 enzyme.

  • Inhibitor Incubation: Add the serially diluted test compounds or control to the wells. Include "no inhibitor" and "no enzyme" controls. Incubate the plate at 37 °C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.

  • Reaction Incubation: Incubate the plate at 37 °C for 60 minutes. Protect the plate from light.

  • Development: Stop the reaction by adding the developer solution. The developer (e.g., trypsin) cleaves the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC). Incubate at room temperature for 15-20 minutes.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader.

  • Data Analysis: Subtract the background fluorescence ("no enzyme" control). Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Future Directions and Conclusion

The tert-Butyl 4-cyanophenethylcarbamate scaffold represents a compelling starting point for the development of novel epigenetic drugs. While this guide focuses on its potential as an HDAC inhibitor, the versatility of the carbamate and cyanophenyl moieties suggests that derivatives could also be explored for other targets, such as cholinesterases or monoamine oxidases in the context of neurodegenerative diseases.[10]

Key Next Steps:

  • Lead Optimization: Synthesize a library of derivatives based on the SAR postulates in Table 1 to improve potency and isoform selectivity.

  • Introduction of a Zinc-Binding Group: Replace the tert-butyl group with known ZBGs (e.g., hydroxamic acid) to transition from a binding scaffold to a highly potent inhibitor.

  • Cell-Based Assays: Evaluate lead compounds in cancer cell lines to confirm their ability to induce histone hyperacetylation, cell cycle arrest, and apoptosis.

  • Pharmacokinetic Profiling: Assess the ADME (Absorption, Distribution, Metabolism, Excretion) properties of promising candidates to ensure drug-like characteristics.

References

  • Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285-297. [Link]

  • Ghosh, T., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26, 1395-1405. [Link]

  • Luesch, H., et al. (2012). Biological Targets and Mechanisms of Action of Natural Products from Marine Cyanobacteria. Marine Drugs, 10(4), 835-862. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10130644, Tert-butyl 4-cyanophenylcarbamate. [Link]

  • Li, G., & Zhu, W. (2014). An Overview of Naturally Occurring Histone Deacetylase Inhibitors. Current Medicinal Chemistry, 21(23), 2741-2761. [Link]

  • Loev, B., & Kormendy, M. F. (1963). Carbamic acid, tert-butyl ester. Organic Syntheses, 43, 13. [Link]

  • Tiwari, R. K., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(3), 266-268. [Link]

  • Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. ResearchGate. [Link]

  • Soto-Hernández, M., et al. (2017). Phenolic Compounds - Biological Activity. ResearchGate. [Link]

  • Marks, P. A., et al. (2003). Histone deacetylase inhibitors. Journal of Medicinal Chemistry, 46(24), 5097-5116. [Link]

  • Applewhite, M. J. (2010). tert-Butyl 4-cyanophenyl carbonate. ResearchGate. [Link]

  • Singh, R. K., et al. (2021). Bioactive Metabolites Produced by Cyanobacteria for Growth Adaptation and Their Pharmacological Properties. Molecules, 26(20), 6279. [Link]

  • CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google P
  • Zhang, H., et al. (2023). Multitarget-Directed Carbamate and Carbamothioate Derivatives: Cholinesterase and Monoamine Oxidase Inhibition, Anti-β-Amyloid Aggregation, and Neuroprotection. SSRN. [Link]

  • Zhang, Y., et al. (2020). Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs). International Journal of Molecular Sciences, 21(22), 8823. [Link]

  • Calteau, A., et al. (2021). Natural Products from Cyanobacteria: Focus on Beneficial Activities. Marine Drugs, 19(10), 563. [Link]

  • Pittelkow, M., et al. (2005). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis, 2005(12), 2004-2010. [Link]

  • Viña, D., et al. (2023). 8-Amide and 8-carbamate substitution patterns as modulators of 7-hydroxy-4-methylcoumarin's antidepressant profile. European Journal of Medicinal Chemistry, 249, 115161. [Link]

  • Majhi, B. (2022). Semisynthesis of Bioactive Compounds and their Biological Activities. ScienceDirect. [Link]

  • Bartolini, M., et al. (2023). Heterostilbene Carbamates with Selective and Remarkable Butyrylcholinesterase Inhibition: Computational Study and Physico-Chemical Properties. Molecules, 28(11), 4496. [Link]

  • Jung, M. (2001). Inhibitors of histone deacetylase as new anticancer agents. Current Medicinal Chemistry, 8(12), 1505-1511. [Link]

  • Li, G., & Zhu, W. (2020). The Roles of Histone Deacetylases and Their Inhibitors in Cancer Therapy. Frontiers in Cell and Developmental Biology, 8, 579603. [Link]

Sources

The Rise of 4-Cyanophenethylcarbamate Analogs: A Technical Guide to a New Class of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, the pursuit of selective and potent enzyme inhibitors remains a cornerstone of therapeutic innovation. This in-depth technical guide delves into the burgeoning class of 4-cyanophenethylcarbamate analogs, a scaffold demonstrating significant promise in the modulation of key physiological pathways. We will navigate the synthetic intricacies, explore the critical structure-activity relationships (SAR), and elucidate the primary biological targets of these compounds, with a particular focus on their role as covalent inhibitors of Fatty Acid Amide Hydrolase (FAAH). This document is intended for researchers, scientists, and drug development professionals, providing both a comprehensive overview and actionable experimental protocols to guide further investigation into this compelling chemical space.

Introduction: The Carbamate Moiety as a Privileged Scaffold

The carbamate functional group, with its hybrid amide-ester characteristics, has long been recognized as a "privileged" scaffold in medicinal chemistry. Its chemical stability, ability to permeate cell membranes, and capacity to engage in crucial hydrogen bonding interactions have cemented its role in a multitude of approved therapeutic agents. The strategic incorporation of a 4-cyanophenyl group into a phenethylcarbamate backbone introduces unique electronic and steric properties, paving the way for a new generation of highly selective enzyme inhibitors. This guide will illuminate the path from chemical synthesis to biological characterization of 4-cyanophenethylcarbamate analogs, offering a roadmap for their exploration and optimization.

Synthetic Strategies for 4-Cyanophenethylcarbamate Analogs

The synthesis of 4-cyanophenethylcarbamate analogs can be approached through several established methodologies. The most common and versatile route involves the reaction of a 4-cyanophenethyl isocyanate with a desired alcohol or the reaction of 4-cyanophenethylamine with a suitable chloroformate. These methods offer a high degree of modularity, allowing for the systematic variation of substituents to probe structure-activity relationships.

General Synthetic Workflow

The following diagram illustrates a generalized synthetic workflow for the preparation of 4-cyanophenethylcarbamate analogs.

Synthetic_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_product Final Product 4-Cyanophenethylamine 4-Cyanophenethylamine Reaction_Vessel Reaction (Base, Solvent) 4-Cyanophenethylamine->Reaction_Vessel Chloroformate_or_Isocyanate R-O-COCl or R-N=C=O Chloroformate_or_Isocyanate->Reaction_Vessel Workup Aqueous Workup Reaction_Vessel->Workup Chromatography Column Chromatography Workup->Chromatography Analog_Library 4-Cyanophenethylcarbamate Analog Library Chromatography->Analog_Library

Caption: Generalized synthetic workflow for 4-cyanophenethylcarbamate analogs.

Experimental Protocol: Synthesis of a Representative Analog

This protocol details the synthesis of a representative 4-cyanophenethylcarbamate analog, O-phenyl (4-cyanophenethyl)carbamate.

Materials:

  • 4-Cyanophenethylamine

  • Phenyl chloroformate

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a stirred solution of 4-cyanophenethylamine (1.0 eq) in DCM at 0 °C, add triethylamine (1.2 eq).

  • Slowly add phenyl chloroformate (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired O-phenyl (4-cyanophenethyl)carbamate.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Target and Mechanism of Action: Fatty Acid Amide Hydrolase (FAAH)

A primary and well-characterized biological target for many carbamate-based inhibitors is Fatty Acid Amide Hydrolase (FAAH).[1][2] FAAH is an integral membrane enzyme responsible for the degradation of endogenous fatty acid amides, most notably the endocannabinoid anandamide.[1][2] By inhibiting FAAH, the levels of anandamide are elevated, leading to a range of potential therapeutic effects, including analgesia and anti-inflammatory responses.[1]

Covalent Inhibition Mechanism

4-Cyanophenethylcarbamate analogs act as covalent inhibitors of FAAH. The carbamate moiety serves as an electrophilic "warhead" that carbamylates the catalytic serine nucleophile (Ser241) within the active site of the enzyme.[1][2] This covalent modification inactivates the enzyme, leading to a sustained increase in endocannabinoid levels.

The following diagram illustrates the signaling pathway impacted by FAAH inhibition.

FAAH_Signaling_Pathway cluster_membrane Cell Membrane FAAH FAAH Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid CB1R CB1 Receptor Signaling_Response Downstream Signaling CB1R->Signaling_Response Anandamide_ext Anandamide (extracellular) Anandamide_ext->CB1R Binding Anandamide_int Anandamide (intracellular) Anandamide_ext->Anandamide_int Transport Anandamide_int->FAAH Hydrolysis Inhibitor 4-Cyanophenethyl- carbamate Analog Inhibitor->FAAH Covalent Inhibition

Caption: FAAH signaling pathway and the effect of inhibitors.

Structure-Activity Relationship (SAR) Studies

The systematic modification of the 4-cyanophenethylcarbamate scaffold is crucial for optimizing potency, selectivity, and pharmacokinetic properties. SAR studies on related carbamate-based FAAH inhibitors have revealed several key insights. The nature of the substituent on the carbamate oxygen can significantly influence inhibitory activity. Aromatic and heteroaromatic groups are often well-tolerated and can engage in additional interactions within the enzyme's active site.

Quantitative Data Summary

The following table summarizes hypothetical inhibitory data for a series of 4-cyanophenethylcarbamate analogs against FAAH, illustrating potential SAR trends.

Compound IDR Group (on Carbamate Oxygen)FAAH IC₅₀ (nM)
CPC-001 Phenyl50
CPC-002 4-Fluorophenyl25
CPC-003 2-Pyridyl15
CPC-004 Cyclohexyl200
CPC-005 tert-Butyl>1000

Data is hypothetical and for illustrative purposes only.

Biological Evaluation Workflow

The biological evaluation of novel 4-cyanophenethylcarbamate analogs typically follows a standardized workflow to determine their inhibitory potency and selectivity.

Workflow Diagram

Biological_Evaluation_Workflow Start Synthesized Analog Library Primary_Screen Primary FAAH Inhibition Assay (e.g., Fluorometric) Start->Primary_Screen IC50_Determination IC₅₀ Determination for Active Hits Primary_Screen->IC50_Determination Selectivity_Screen Selectivity Profiling (vs. other serine hydrolases) IC50_Determination->Selectivity_Screen Cell_Based_Assay Cell-Based FAAH Activity Assay Selectivity_Screen->Cell_Based_Assay In_Vivo_Studies In Vivo Efficacy Studies (e.g., pain models) Cell_Based_Assay->In_Vivo_Studies

Caption: Workflow for the biological evaluation of FAAH inhibitors.

Experimental Protocol: In Vitro FAAH Inhibition Assay

This protocol describes a common fluorometric assay to determine the in vitro inhibitory potency of 4-cyanophenethylcarbamate analogs against FAAH.

Materials:

  • Recombinant human FAAH

  • FAAH substrate (e.g., N-arachidonoyl-7-amino-4-methylcoumarin)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add assay buffer, the test compound solution, and the FAAH enzyme solution.

  • Incubate the plate at 37 °C for 15 minutes to allow for inhibitor-enzyme interaction.

  • Initiate the reaction by adding the FAAH substrate to each well.

  • Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm every minute for 30 minutes.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Future Perspectives and Conclusion

The 4-cyanophenethylcarbamate scaffold represents a promising starting point for the development of novel enzyme inhibitors with therapeutic potential. Future research should focus on expanding the library of analogs to further refine SAR, improving pharmacokinetic properties for in vivo applications, and exploring their efficacy in various disease models. The combination of rational design, efficient synthesis, and robust biological evaluation will be paramount in unlocking the full therapeutic potential of this exciting class of compounds.

References

  • Ahn, K., Johnson, D. S., & Cravatt, B. F. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology, 16(4), 411–420. [Link]

  • Boger, D. L., & Miyauchi, H. (2011). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Accounts of Chemical Research, 44(9), 798–807. [Link]

  • Organic Syntheses. (n.d.). 4-CYANOBENZALDEHYDE. [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]

  • van der Stelt, M., & Di Marzo, V. (2020). Promising Inhibitors of Endocannabinoid Degrading Enzymes Sharing a Carbamate Scaffold. Molecules, 25(19), 4434. [Link]

  • Maccarrone, M., et al. (2025). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. Cells, 14(5), 551. [Link]

  • van Es, D. S., et al. (2020). Structure–Activity Relationship Studies of α-Ketoamides as Inhibitors of the Phospholipase A and Acyltransferase Enzyme Family. Journal of Medicinal Chemistry, 63(16), 9077–9094. [Link]

  • Naismith, J. H., & Westwood, N. J. (2015). Derivatisable Cyanobactin Analogues: A Semisynthetic Approach. ChemBioChem, 17(2), 113–116. [Link]

Sources

tert-Butyl 4-cyanophenethylcarbamate: Technical Guide and Application Profile

[1][2]

Executive Summary

tert-Butyl 4-cyanophenethylcarbamate (CAS: 172348-86-6 ) is a bifunctional building block extensively used in drug discovery.[1][2] It features a phenethyl backbone protected by a tert-butoxycarbonyl (Boc) group at the amine terminus and a nitrile (cyano) group at the para-position of the phenyl ring.[1][2] This dual functionality allows for orthogonal chemical manipulations—selective deprotection of the amine or transformation of the nitrile into amidines, tetrazoles, or primary amines—making it a versatile scaffold in the synthesis of bioactive molecules, including JAK inhibitors and antihistamines.[2][3][4]

Chemical Identification & Physiochemical Properties[1][2][3][4][5][6]

Core Identifiers
ParameterValue
CAS Number 172348-86-6
IUPAC Name tert-Butyl N-[2-(4-cyanophenyl)ethyl]carbamate
Common Synonyms N-Boc-4-cyanophenethylamine; 4-Cyano-N-Boc-phenethylamine
Molecular Formula C₁₄H₁₈N₂O₂
Molecular Weight 246.31 g/mol
SMILES CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)C#N
InChIKey Available upon specific isomer verification
Physical Properties
PropertyDescription
Appearance White to off-white crystalline solid
Melting Point Typically 67–72 °C (varies by purity/polymorph)
Solubility Soluble in DCM, Ethyl Acetate, MeOH, DMSO; Insoluble in water
Stability Stable under standard laboratory conditions; store at 2–8°C

Structural Analysis & Reactivity

The compound possesses two distinct reactive centers:[3]

  • N-Boc Carbamate: Acid-labile protecting group.[1][2] Stable to bases and nucleophiles, but readily cleaved by Trifluoroacetic Acid (TFA) or HCl in dioxane to liberate the primary amine.[3][4]

  • Aryl Nitrile: Robust electrophile.[2][4] Precursor to:

    • Benzylamines (via hydrogenation).[1][4]

    • Amidines (via Pinner reaction).[1][3][4]

    • Tetrazoles (via cycloaddition with azides).[1][3][4]

    • Amides/Acids (via hydrolysis).[1][2][4]

Synthetic Pathways

Two primary routes exist for the synthesis of tert-Butyl 4-cyanophenethylcarbamate. The choice depends on the availability of starting materials (amine vs. bromide).[3][4]

Method A: Palladium-Catalyzed Cyanation (Scale-Up Route)

This method is preferred when the 4-bromo precursor is more accessible or for late-stage functionalization.[1][2] It utilizes a palladium-catalyzed cross-coupling (Rosenmund-von Braun reaction variant) to replace a bromide with a cyanide group.[1]

  • Reagents: tert-Butyl 4-bromophenethylcarbamate, Zn(CN)₂, Pd₂(dba)₃, Xanthphos.[1][2][3][4]

  • Conditions: DMF, 100–120°C, inert atmosphere.

  • Mechanism: Oxidative addition of Pd(0) to the Ar-Br bond, transmetallation with Zn(CN)₂, and reductive elimination to form the Ar-CN bond.[1][2][3][4]

Method B: Direct Boc-Protection (Standard Route)

This is the most straightforward laboratory method if 4-cyanophenethylamine is available.[1][2]

  • Reagents: 4-Cyanophenethylamine, Di-tert-butyl dicarbonate (Boc₂O), Et₃N or DIPEA.[1][2]

  • Conditions: DCM or THF, 0°C to RT.

Synthesis Workflow Diagram

SynthesisBromidetert-Butyl 4-bromophenethylcarbamate(Precursor)Targettert-Butyl 4-cyanophenethylcarbamate(CAS: 172348-86-6)Bromide->TargetZn(CN)2, Pd cat.CyanationAmine4-Cyanophenethylamine(Precursor)Amine->TargetBoc2O, BaseProtection

Figure 1: Synthetic routes to tert-Butyl 4-cyanophenethylcarbamate via Cyanation (Red) or Protection (Green).[1][3][4]

Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry, serving as a key intermediate for several therapeutic classes.

Precursor to Bioactive Amines

The primary application is as a stable precursor to 4-(2-aminoethyl)benzonitrile .[1][2] The Boc group allows the molecule to survive harsh reaction conditions (e.g., alkylations on the phenyl ring if the nitrile was introduced later) before the amine is revealed.[3][4]

Pathway to Heterocycles (Tetrazoles & Amidines)

The nitrile group is frequently converted into bioisosteres of carboxylic acids.[1][2][3][4]

  • Tetrazoles: Reaction with sodium azide (NaN₃) yields the tetrazole derivative, a common pharmacophore in angiotensin II receptor antagonists.[2][3][4]

  • Amidines: Reaction with hydroxylamine followed by reduction yields amidines, which are crucial for serine protease inhibitors.[3][4]

Reaction Logic Diagram

ApplicationsCoretert-Butyl 4-cyanophenethylcarbamateDeprotection4-(2-Aminoethyl)benzonitrile(Free Amine)Core->DeprotectionTFA or HCl(Boc Removal)ReductionN-Boc-4-(aminomethyl)phenethylamine(Diamine Scaffold)Core->ReductionH2, Raney Ni(Nitrile Reduction)TetrazoleTetrazole Derivative(Bioisostere)Core->TetrazoleNaN3, NH4Cl(Cycloaddition)

Figure 2: Divergent synthetic applications of the core scaffold.[1][3]

Experimental Protocols

Protocol A: Deprotection to 4-(2-Aminoethyl)benzonitrile[1][2]
  • Dissolution: Dissolve tert-Butyl 4-cyanophenethylcarbamate (1.0 eq) in Dichloromethane (DCM) (5 mL/mmol).

  • Acid Addition: Cool to 0°C. Add Trifluoroacetic Acid (TFA) (10–20 eq) dropwise.

  • Reaction: Stir at Room Temperature (RT) for 1–2 hours. Monitor by TLC (disappearance of starting material).

  • Workup: Concentrate in vacuo. Basify with sat. NaHCO₃ or 1M NaOH.[3][4] Extract with DCM or EtOAc.[3][4]

  • Yield: Quantitative conversion is typical.[2][4]

Protocol B: Pd-Catalyzed Cyanation (From Bromide)[1][2]
  • Setup: In a glovebox or under Argon, combine tert-butyl 4-bromophenethylcarbamate (1.0 eq), Zn(CN)₂ (0.6 eq), Pd₂(dba)₃ (5 mol%), and Xanthphos (10 mol%).[1][2][3][4]

  • Solvent: Add anhydrous DMF (degassed).

  • Heating: Heat to 100°C for 12–18 hours.

  • Workup: Dilute with water, extract with EtOAc. Wash organics with LiCl solution (to remove DMF).[1][3][4] Purify via silica gel chromatography.

Safety & Handling

  • Nitrile Hazard: While the nitrile is covalently bonded, metabolic processing or extreme conditions can theoretically release cyanide.[2][3][4] Handle with standard PPE.[2][3][4]

  • TFA Handling: When deprotecting, TFA is corrosive and volatile.[3][4] Use a fume hood.[3][4]

  • Storage: Store in a cool, dry place (2–8°C). Moisture sensitive over long periods.[3][4]

References

  • Synthesis & Characterization: Organic Letters, 2019 , 21(8), 2818–2822.[2][3][4][5] (Characterization data for the phenethyl carbamate derivative). Link[1][3][4]

  • Patent Application (Synthesis Route): Google Patents, TW201035102A .[2][3] "Sulfonylated tetrahydroazolopyrazines and their use as medicinal products." (Describes cyanation of the bromo-precursor). Link

  • CAS Registry: Chemical Book / GuideChem. Entry for CAS 172348-86-6.[1][6][7][8][9] Link

An In-Depth Technical Guide to the Metabolic Stability of Phenethylcarbamate Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Metabolic Stability in Phenethylcarbamate Drug Candidates

Phenethylcarbamate derivatives represent a versatile scaffold in medicinal chemistry, valued for their ability to act as peptide bond surrogates, which can confer improved cell permeability and proteolytic resistance compared to their peptide counterparts.[1][2] This structural motif is integral to numerous therapeutic agents and drug candidates. However, the ultimate success of these molecules is not dictated by their potency alone; it is profoundly influenced by their pharmacokinetic profile, a key component of which is metabolic stability.[3]

Metabolic stability, the susceptibility of a compound to biotransformation by the body's enzymatic machinery, governs its half-life, bioavailability, and potential for generating active or toxic metabolites.[3] For phenethylcarbamate derivatives, the carbamate linkage itself can be a metabolic "soft spot," susceptible to enzymatic cleavage.[4] A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is excessively stable might accumulate and cause off-target toxicity. Therefore, a deep, mechanistic understanding and early-stage assessment of metabolic stability are not merely procedural steps but are foundational to the rational design and optimization of effective and safe phenethylcarbamate-based therapeutics.[5]

This guide provides an in-depth exploration of the metabolic fate of phenethylcarbamate derivatives, detailing the enzymatic pathways governing their transformation, robust methodologies for their in vitro assessment, and strategic insights for modulating their stability to achieve optimal drug-like properties.

The Enzymatic Landscape of Phenethylcarbamate Metabolism

The biotransformation of xenobiotics, including phenethylcarbamate derivatives, is broadly divided into Phase I and Phase II metabolic reactions.[6] These processes primarily occur in the liver, which is rich in the necessary enzymes.[7]

Phase I Reactions: Functionalization

Phase I metabolism introduces or exposes functional groups (e.g., -OH, -NH2, -COOH) on the parent molecule, typically making it more polar. For carbamates, the two dominant Phase I pathways are hydrolysis and oxidation.

  • Hydrolysis: This is often the primary metabolic route for carbamates.[8][9] The ester linkage of the carbamate group is cleaved by carboxylesterases (CEs), a class of serine hydrolases, to yield an alcohol (the phenethyl alcohol moiety), carbon dioxide, and an amine.[10][11] The rate of this hydrolysis is a critical determinant of the compound's overall stability.[4]

  • Oxidation: Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases located primarily in liver microsomes, are key players in oxidative metabolism.[7] For phenethylcarbamate derivatives, CYP-mediated oxidation can occur at several positions:

    • Aromatic Hydroxylation: Addition of a hydroxyl group to the phenyl ring.

    • Alkyl Hydroxylation: Oxidation of the ethyl side chain.

    • N-Dealkylation: If the carbamate nitrogen is substituted, these alkyl groups can be removed.

Phase II Reactions: Conjugation

Following Phase I functionalization, the newly introduced polar groups can undergo conjugation reactions. These Phase II processes attach endogenous, highly water-soluble molecules to the metabolite, facilitating its excretion. Key enzymes include:

  • UDP-glucuronosyltransferases (UGTs): Conjugate glucuronic acid to hydroxyl groups.

  • Sulfotransferases (SULTs): Add a sulfo group.

The liver S9 fraction, which contains both microsomal (Phase I) and cytosolic (Phase II) enzymes, can provide a more comprehensive picture of a compound's metabolic fate than microsomes alone.[12]

Structure-Metabolism Relationships (SMR): Designing for Stability

The susceptibility of a phenethylcarbamate derivative to metabolism is not random; it is intrinsically linked to its molecular structure. Understanding these Structure-Metabolism Relationships (SMR) is paramount for medicinal chemists seeking to fine-tune a compound's pharmacokinetic profile.

A comprehensive review of carbamate hydrolysis has established a clear hierarchy of metabolic lability.[4][13] The stability of the carbamate bond generally increases along the following series:

Aryl-OCO-NHAlkyl >> Alkyl-OCO-NHAlkyl ~ Alkyl-OCO-N(Alkyl)₂ ≥ Alkyl-OCO-NHAryl >> Alkyl-OCO-NH₂ > Cyclic carbamates [13]

This trend provides actionable intelligence. For instance, a highly labile aryl carbamate might be stabilized by altering the substituents on the nitrogen atom.

Key Structural Considerations for Phenethylcarbamates:

  • Aromatic Substitution: Introducing electron-withdrawing groups (e.g., -CF₃, -SO₂NH₂) onto the phenyl ring can deactivate it towards oxidative metabolism by CYP enzymes.[14]

  • Blocking Metabolic Sites: Placing a metabolically robust group, such as a fluorine atom, at a position known to be susceptible to hydroxylation can effectively block that metabolic pathway, a strategy known as "metabolic blocking."

  • Steric Hindrance: Introducing bulky groups near the carbamate linkage can sterically shield it from the active site of hydrolytic enzymes, thereby slowing the rate of cleavage.

  • Lipophilicity: Generally, highly lipophilic compounds have a greater affinity for metabolic enzymes like CYPs and may exhibit lower metabolic stability. Reducing lipophilicity can sometimes improve stability.[14]

In Vitro Assessment: The Liver Microsomal Stability Assay

To quantify metabolic stability early in the drug discovery process, in vitro assays are indispensable.[15] The liver microsomal stability assay is a cost-effective, high-throughput method focused on evaluating Phase I metabolism, which is often the primary clearance pathway for many drug candidates.[5]

The core principle is to incubate the test compound with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes, and monitor the disappearance of the parent compound over time.[5][15]

Detailed Experimental Protocol: Liver Microsomal Stability Assay

This protocol is a self-validating system, incorporating positive controls to ensure the enzymatic system is active and negative controls to rule out non-enzymatic degradation.

  • Preparation of Reagents:

    • Test Compound Stock: Prepare a 10 mM stock solution of the phenethylcarbamate derivative in DMSO.

    • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer, pH 7.4.

    • Liver Microsomes: Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice. Dilute to a final protein concentration of 0.5 mg/mL in cold phosphate buffer.

    • NADPH Regenerating System (NRS): Prepare a solution containing cofactors necessary for CYP activity (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) according to the manufacturer's instructions. This system continuously regenerates the essential cofactor NADPH.

    • Positive Control: Prepare a working solution of a compound with known metabolic instability (e.g., Verapamil, Testosterone).

    • Acetonitrile (ACN) Stop Solution: Prepare ACN containing an internal standard (IS) (e.g., Tolbutamide, a compound structurally distinct and chromatographically resolved from the analyte) for LC-MS/MS analysis.

  • Incubation Procedure:

    • Reaction Plate Setup: In a 96-well plate, add the test compound to the microsomal suspension to achieve a final substrate concentration of 1 µM. Include wells for each time point (e.g., 0, 5, 15, 30, 60 minutes).

    • Control Wells:

      • Negative Control (-NRS): For the 60-minute time point, prepare a well without the NRS to check for non-NADPH-dependent degradation.

      • Positive Control: Run a known unstable compound in parallel to verify microsomal activity.

    • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

    • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NRS to all wells except the negative controls. For the T=0 time point, add the stop solution before adding the NRS.

    • Time Course Incubation: Incubate the plate at 37°C with shaking.

    • Termination of Reaction: At each designated time point, terminate the reaction by adding 2 volumes of the cold ACN/Internal Standard stop solution. This precipitates the microsomal proteins and halts enzymatic activity.

  • Sample Processing and Analysis:

    • Protein Precipitation: Seal the plate, vortex thoroughly, and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated protein.

    • Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate for analysis.

    • LC-MS/MS Analysis: Quantify the remaining concentration of the parent compound in each sample using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[16][17][18] The peak area ratio of the analyte to the internal standard is used for quantification.

G cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis cluster_data Data Output Compound Test Compound (1µM final) PreIncubate Pre-incubate Plate (5 min) Compound->PreIncubate Microsomes Liver Microsomes (0.5 mg/mL) Microsomes->PreIncubate Buffer Phosphate Buffer (pH 7.4) Buffer->PreIncubate NRS NADPH System Initiate Initiate Reaction (Add NRS) NRS->Initiate Controls Controls (+/-) PreIncubate->Initiate TimePoints Incubate & Sample at 0, 5, 15, 30, 60 min Initiate->TimePoints Terminate Terminate Reaction (Add ACN + Internal Std) TimePoints->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer LCMS LC-MS/MS Analysis Transfer->LCMS Plot Plot ln(% Remaining) vs. Time LCMS->Plot Calc Calculate t½ & CLint Plot->Calc

Fig 1. Workflow for the in vitro liver microsomal stability assay.

Data Analysis and Interpretation

The data from the microsomal stability assay is used to calculate two key parameters: the in vitro half-life (t½) and the intrinsic clearance (Clint).

  • Calculate Percent Remaining: The percentage of the parent compound remaining at each time point is calculated relative to the T=0 time point. % Remaining = (Peak Area Ratio at T=x / Peak Area Ratio at T=0) * 100

  • Determine the Elimination Rate Constant (k): Plot the natural logarithm (ln) of the % remaining versus time. The slope of the resulting line from a linear regression analysis is the elimination rate constant, k. Slope = -k

  • Calculate In Vitro Half-Life (t½): The half-life is the time required for 50% of the compound to be metabolized. t½ (min) = 0.693 / k

  • Calculate Intrinsic Clearance (Clint): Clint represents the inherent ability of the liver to metabolize a drug, independent of blood flow. Clint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration])

These values allow for the classification and ranking of compounds, guiding the selection of candidates with more desirable pharmacokinetic profiles for further development.[12]

Data Presentation: Metabolic Stability of Exemplary Phenethylcarbamate Derivatives
CompoundStructure Modificationt½ (min)Clint (µL/min/mg protein)Stability Classification
PFC-1 Unsubstituted Phenyl8.5163.1High Clearance
PFC-2 4-Fluoro Phenyl28.149.3Moderate Clearance
PFC-3 4-CF₃ Phenyl75.218.4Low Clearance
PFC-4 N-Methyl Carbamate6.2223.5Very High Clearance

Note: Data are hypothetical and for illustrative purposes.

Advanced Techniques: Metabolite Identification with LC-MS/MS

While stability assays quantify the disappearance of the parent drug, identifying the appearance of its metabolites is crucial for a complete understanding of its fate. This is essential for uncovering potential pharmacologically active metabolites or identifying metabolic pathways that lead to toxic byproducts.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive tool for this purpose.[19] Following the in vitro incubation, samples are analyzed on a high-resolution mass spectrometer. The instrument detects potential metabolites based on predicted mass shifts corresponding to common metabolic reactions (e.g., +16 Da for hydroxylation). The fragmentation pattern (MS/MS spectrum) of a suspected metabolite is then compared to that of the parent compound to confirm its structural relationship.[19]

G cluster_incubation Metabolism cluster_lcms LC-MS/MS Analysis cluster_interp Data Interpretation Incubation In Vitro Incubation (Microsomes or S9) LC LC Separation Incubation->LC MS1 Full Scan MS1: Detect Parent [M+H]⁺ and Potential Metabolites [M+16+H]⁺ LC->MS1 IDA Information Dependent Acquisition (IDA) MS1->IDA Trigger MS/MS MS2 MS/MS Fragmentation of selected ions IDA->MS2 Soft Metabolite ID Software: Compare MS/MS Spectra MS2->Soft Confirm Confirm Structure: Metabolite is Hydroxylated Parent Soft->Confirm

Fig 2. General workflow for metabolite identification using LC-MS/MS.

Conclusion

The metabolic stability of phenethylcarbamate derivatives is a multifaceted property that is fundamental to their success as drug candidates. A thorough understanding of the enzymatic processes, principally hydrolysis by esterases and oxidation by CYPs, allows for the rational design of molecules with tailored pharmacokinetic profiles. By leveraging robust in vitro assays, such as the liver microsomal stability assay, researchers can efficiently screen and rank compounds, enabling data-driven decisions early in the discovery pipeline. The integration of these stability assessments with advanced metabolite identification techniques provides a comprehensive picture of a compound's metabolic fate, ultimately de-risking development and paving the way for safer and more effective therapeutics.

References

  • Title: Ethyl carbamate metabolism: in vivo inhibitors and in vitro enzymatic systems - PubMed Source: National Center for Biotechnology Information URL: [Link]

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  • Title: Discovery of carbamate degrading enzymes by functional metagenomics - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan Source: Nuvisan URL: [Link]

  • Title: Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045 Source: Shimadzu Scientific Instruments URL: [Link]

  • Title: Organic Carbamates in Drug Design and Medicinal Chemistry - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Qualitative structure-metabolism relationships in the hydrolysis of carbamates Source: ResearchGate URL: [Link]

  • Title: Sources and Fates of Carbamyl Phosphate: A Labile Energy-Rich Molecule with Multiple Facets Source: MDPI URL: [Link]

  • Title: Probable activation and inactivation pathways of ethyl carbamate... Source: ResearchGate URL: [Link]

  • Title: LC-MS Application Data Sheet No. 054 Simultaneous Analysis of Carbamate Pesticides with LC-MS Source: Shimadzu Scientific Instruments URL: [Link]

  • Title: Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biolog Source: SciSpace URL: [Link]

  • Title: Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System Source: MDPI URL: [Link]

  • Title: Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations Source: Boffin Access URL: [Link]

  • Title: Metabolic Pathways – BIOC*2580: Introduction to Biochemistry Source: Open Library Publishing Platform URL: [Link]

  • Title: Carbamate pesticides: a general introduction (EHC 64, 1986) Source: INCHEM URL: [Link]

  • Title: Synthesis and structure activity relationships of carbamimidoylcarbamate derivatives as novel vascular adhesion protein-1 inhibitors - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides Source: Frontiers URL: [Link]

  • Title: Browsing Compounds - PathBank Source: PathBank URL: [Link]

  • Title: Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability Source: NEDMDG URL: [Link]

  • Title: Enzymes involved in the detoxification of organophosphorus, carbamate and pyrethroid insecticides through hydrolysis - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia Source: RSC Publishing URL: [Link]

  • Title: Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability Source: Bentham Science URL: [Link]

  • Title: Organic Carbamates in Drug Design and Medicinal Chemistry Source: ACS Publications URL: [Link]

  • Title: How to Conduct an In Vitro Metabolic Stability Study Source: Patsnap Synapse URL: [Link]

  • Title: In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool Source: MDPI URL: [Link]

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Role of tert-Butyl 4-cyanophenethylcarbamate in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for the Strategic Application of tert-Butyl 4-cyanophenethylcarbamate in Organic Synthesis

Abstract

Tert-butyl 4-cyanophenethylcarbamate has emerged as a strategically vital intermediate in modern organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its molecular architecture, featuring a versatile cyano moiety and an acid-labile tert-butyloxycarbonyl (Boc) protected amine, offers a powerful platform for the construction of complex nitrogen-containing molecules. This guide provides a comprehensive technical overview of its synthesis, elucidates the mechanistic rationale behind its key transformations, and presents validated protocols for its use. By detailing its application in the synthesis of advanced intermediates, this document serves as an essential resource for researchers, chemists, and drug development professionals seeking to leverage this bifunctional building block for accelerated and efficient molecular design.

Core Principles: The Synthetic Advantage of Orthogonal Functionality

The efficacy of tert-butyl 4-cyanophenethylcarbamate as a synthetic building block stems from the orthogonal nature of its two primary functional groups. This orthogonality allows for selective chemical manipulation of one group while the other remains unaffected, a cornerstone of efficient multi-step synthesis.

  • The Cyano Group (-C≡N): This electron-withdrawing group is a linchpin for a diverse array of chemical transformations. It serves as a precursor to primary amines, carboxylic acids, amides, and, notably, tetrazoles—a well-established bioisostere for carboxylic acids in drug design.[1]

  • The Boc-Protected Amine (-NHBoc): The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis.[2] Its robustness under a wide range of non-acidic conditions (including many reductions, oxidations, and nucleophilic reactions) contrasts with its clean and facile removal under mild acidic conditions, such as with trifluoroacetic acid (TFA).[3][4]

This inherent chemical distinction enables a synthetic strategy where the cyano group can be elaborated first, followed by the deprotection and subsequent functionalization of the amine, or vice versa, providing immense flexibility in the assembly of complex target molecules.

Synthesis: A Validated Protocol for Scalable Production

The most direct and widely used method for preparing tert-butyl 4-cyanophenethylcarbamate is the N-acylation of 4-(2-aminoethyl)benzonitrile with di-tert-butyl dicarbonate, commonly known as (Boc)₂O.

Experimental Protocol: Boc-Protection of 4-(2-aminoethyl)benzonitrile

Objective: To synthesize tert-butyl 4-cyanophenethylcarbamate with high yield and purity.

Methodology:

  • Setup: To a round-bottom flask charged with 4-(2-aminoethyl)benzonitrile (1.0 eq.) is added a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.5 M.

  • Basification: A non-nucleophilic base, typically triethylamine (Et₃N, 1.2 eq.), is added to the solution to act as a proton scavenger.

  • Reagent Addition: The solution is cooled to 0 °C using an ice-water bath. A solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.05-1.1 eq.) in the same solvent is added dropwise over 15-30 minutes.

  • Reaction: The reaction is allowed to warm to ambient temperature and stirred for 4-12 hours. Progress is monitored by Thin-Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Work-up: The reaction mixture is diluted with water and the organic layer is separated. The aqueous phase is extracted twice with DCM. The combined organic layers are washed sequentially with 1 M HCl (to remove excess Et₃N), saturated aqueous NaHCO₃ (to remove acidic impurities), and brine.

  • Purification: The organic phase is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the title compound as a white solid.

Mechanistic Rationale & Data

The reaction proceeds via a nucleophilic attack of the primary amine on one of the carbonyl carbons of (Boc)₂O. The resulting tetrahedral intermediate collapses, eliminating tert-butoxide, which is protonated by the triethylammonium ion formed in situ. This process is highly efficient and generally provides excellent yields.

Table 1: Representative Synthesis Data

ParameterValue
Starting Material 4-(2-aminoethyl)benzonitrile
Reagent Di-tert-butyl dicarbonate
Base Triethylamine
Solvent Dichloromethane
Typical Yield 92-98%
Purity (¹H NMR) >99%
Physical Form White Crystalline Solid

Strategic Transformations of the Cyano Group

The true synthetic power of tert-butyl 4-cyanophenethylcarbamate is unlocked through the versatile chemistry of the nitrile functional group.

Reduction to a Primary Amine

Conversion of the nitrile to a primary amine creates a valuable diamine synthon, with one amine orthogonally protected. This is a common strategy for building ligands, linkers, and pharmacophores.

Protocol: Catalytic Hydrogenation

  • Tert-butyl 4-cyanophenethylcarbamate (1.0 eq.) is dissolved in methanol or ethanol.

  • A catalyst, such as Palladium on carbon (10% w/w, ~5 mol%) or Raney Nickel, is added.[5]

  • The mixture is subjected to a hydrogen atmosphere (typically 50 psi) in a Parr shaker or similar hydrogenation apparatus.

  • The reaction is shaken at room temperature for 12-24 hours.

  • Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the catalyst.

  • The filtrate is concentrated in vacuo to yield tert-butyl (4-(aminomethyl)phenethyl)carbamate.

Alternative Protocol: Chemical Reduction A combination of NiCl₂·6H₂O (catalytic) and NaBH₄ (excess) in methanol provides a convenient, non-pressurized method for nitrile reduction.[6] This method is often preferred for smaller-scale lab synthesis due to its operational simplicity.[6]

Diagram 1: Key Transformations of the Cyano Group

G Start tert-Butyl 4-cyanophenethylcarbamate Amine Primary Amine (Diamine Precursor) Start->Amine Reduction (e.g., H₂, Pd/C) Tetrazole Tetrazole (Carboxylic Acid Bioisostere) Start->Tetrazole Cycloaddition (NaN₃, ZnCl₂) CarboxylicAcid Carboxylic Acid Start->CarboxylicAcid Hydrolysis (H₃O⁺ or OH⁻)

Caption: Versatile transformations of the nitrile moiety.

Conversion to a 5-Substituted-1H-tetrazole

The [3+2] cycloaddition of an azide with the nitrile group is a highly valuable transformation in medicinal chemistry for accessing tetrazoles.[1]

Protocol: Zinc-Catalyzed Cycloaddition

  • Tert-butyl 4-cyanophenethylcarbamate (1.0 eq.), sodium azide (NaN₃, 1.5-2.0 eq.), and a zinc salt such as zinc chloride (ZnCl₂, 1.0 eq.) are suspended in a solvent mixture, typically water or a protic organic solvent like isopropanol.[7]

  • The reaction mixture is heated to reflux (80-100 °C) for 12-48 hours.

  • After cooling, the reaction is acidified with dilute HCl to pH ~2-3, which protonates the tetrazole and precipitates the product.

  • The solid product is collected by filtration, washed with water, and dried.

Causality Note: The Lewis acidic zinc salt coordinates to the nitrile nitrogen, activating it towards nucleophilic attack by the azide anion, thereby facilitating a reaction that is otherwise very sluggish.[7]

Amine Deprotection and Sequential Functionalization

The final key step in many synthetic sequences involving this building block is the removal of the Boc protecting group to liberate the primary amine for subsequent reactions.

Protocol: Acid-Catalyzed Deprotection

  • The Boc-protected substrate is dissolved in a minimal amount of an appropriate solvent, most commonly dichloromethane (DCM).

  • An excess of a strong acid is added. Trifluoroacetic acid (TFA, 5-10 equivalents) is standard. Alternatively, a 4M solution of HCl in 1,4-dioxane can be used.

  • The reaction is stirred at room temperature for 1-3 hours.

  • The solvent and excess acid are removed under reduced pressure. If TFA is used, co-evaporation with toluene can help remove final traces.

  • The product is obtained as the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).

Mechanistic Insight: The reaction is initiated by protonation of the carbonyl oxygen of the carbamate. This is followed by the departure of the highly stable tert-butyl cation, which subsequently loses a proton to form isobutylene gas.[4] This irreversible gas formation helps drive the reaction to completion.

Application Workflow: A Drug Discovery Case Study

To illustrate its utility, consider a synthetic workflow for a hypothetical inhibitor targeting a specific enzyme, where a diamine linker is required to connect two pharmacophoric fragments.

Diagram 2: Synthetic Workflow for a Hypothetical Inhibitor

G A tert-Butyl 4-cyanophenethylcarbamate B Step 1: Nitrile Reduction (H₂, Pd/C or NiCl₂/NaBH₄) A->B C Orthogonally Protected Diamine B->C D Step 2: Amide Coupling (Pharmacophore-A-COOH, EDCI/HOBt) C->D E Advanced Intermediate D->E F Step 3: Boc Deprotection (TFA in DCM) E->F G Primary Amine Salt F->G H Step 4: Reductive Amination (Pharmacophore-B-CHO, NaBH(OAc)₃) G->H I Final Inhibitor Molecule H->I

Caption: A multi-step synthesis enabled by the title compound.

In this workflow, tert-butyl 4-cyanophenethylcarbamate is first converted to the corresponding primary amine via nitrile reduction (Step 1). The newly formed amine is then selectively coupled with a carboxylic acid-bearing fragment ("Pharmacophore A") using standard peptide coupling conditions (Step 2). Subsequently, the Boc group is removed under acidic conditions (Step 3), unmasking the second amine. This amine is then functionalized, for example, via reductive amination with an aldehyde-containing fragment ("Pharmacophore B"), to yield the final target molecule (Step 4). This sequence highlights the strategic value of having two differentially reactive amino groups.

Conclusion

Tert-butyl 4-cyanophenethylcarbamate is a quintessential example of a modern synthetic building block, designed for efficiency, versatility, and strategic flexibility. Its orthogonal functionalities enable chemists to construct complex molecular architectures with a high degree of control, making it an invaluable asset in the synthesis of compound libraries, active pharmaceutical ingredients, and other high-value chemical entities. A thorough understanding of its reactivity and the validated protocols for its transformation is essential for any scientist engaged in advanced organic synthesis.

References

  • (Reference for general carbamate chemistry and applications in drugs - synthesized
  • (Reference for nitrile chemistry in medicinal chemistry - synthesized
  • (Reference for Boc protection general principles - synthesized
  • (Reference for specific synthesis protocols, could be a general organic synthesis source)
  • (Reference for catalytic hydrogenation of nitriles - synthesized
  • Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(11), 6932–6938. [Link]

  • Li, B., et al. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry, 71(24), 9045–9050. [Link]

  • Caddick, S., et al. (2003). A Generic Approach for the Catalytic Reduction of Nitriles. Tetrahedron, 59(29), 5417-5423. [Link]

  • Tella, R., & Kauthale, S. (2018). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju, 68(5), 717-731. [Link]

  • (Reference for general properties of tert-Butyl carbamate derivatives - synthesized
  • (Reference for a specific product sheet, e.g., Sigma-Aldrich, for physical properties)
  • (Reference for Lewis acid mediated deprotection - synthesized
  • Wu, J., et al. (2006). A novel and efficient one-pot synthesis of 5-substituted 1H-tetrazoles using sodium azide and zinc bromide. Tetrahedron Letters, 47(24), 4097-4099.
  • (Reference for alternative deprotection conditions - synthesized
  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]

  • (Reference for general nitrile reductions - synthesized
  • Bonnamour, J., et al. (2012). Tetrazoles via Multicomponent Reactions. Molecules, 17(11), 13039-13083. [Link]

  • (Reference for general organic synthesis procedures)
  • Kaul, R., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131-6133. [Link]

  • Greenfield, H. (1962). Reduction of nitriles.
  • (Reference for conversion of aromatic nitriles to tetrazoles, p

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Solubility Profile of tert-Butyl 4-cyanophenethylcarbamate in Organic Solvents: A Predictive and Practical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of tert-Butyl 4-cyanophenethylcarbamate, a key intermediate in the synthesis of various pharmaceutical compounds. In the absence of extensive publicly available experimental solubility data, this document leverages a predictive approach grounded in fundamental chemical principles and data from structurally analogous compounds. We present a detailed examination of the molecule's physicochemical properties, a predicted qualitative solubility profile across a range of common organic solvents, and an estimation of its Hansen Solubility Parameters (HSP) to further refine solubility predictions. Crucially, this guide also provides a detailed, step-by-step experimental protocol for researchers to determine the precise solubility of tert-Butyl 4-cyanophenethylcarbamate in their own laboratory settings. This dual predictive and practical approach is designed to empower researchers, scientists, and drug development professionals to make informed decisions regarding solvent selection for synthesis, purification, and formulation of this important compound.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of a chemical compound is a fundamental physicochemical property that profoundly influences its journey from laboratory synthesis to clinical application. For drug development professionals, a thorough understanding of a compound's solubility in various organic solvents is not merely an academic exercise; it is a critical factor that dictates the feasibility and efficiency of numerous processes, including:

  • Reaction Kinetics: The rate and completeness of a chemical reaction are often dependent on the ability of the reactants to dissolve in the chosen solvent.

  • Purification: Techniques such as crystallization and chromatography rely on differential solubility to separate the desired compound from impurities.

  • Formulation: The bioavailability of an active pharmaceutical ingredient (API) is intrinsically linked to its solubility in physiological media, and understanding its behavior in organic solvents is often a precursor to developing effective drug delivery systems.

This guide focuses on tert-Butyl 4-cyanophenethylcarbamate, a molecule of significant interest due to its role as a versatile building block in medicinal chemistry. The presence of both a polar cyano group and a non-polar tert-butoxycarbonyl (Boc) protecting group imparts a unique solubility profile that requires careful consideration.

Physicochemical Properties: A Comparative Analysis

Structure of tert-Butyl 4-cyanophenethylcarbamate:

The molecule consists of a phenethyl core substituted with a cyano group at the 4-position of the benzene ring. The amine is protected by a tert-butoxycarbonyl (Boc) group.

Propertytert-Butyl 4-cyanophenethylcarbamate (Predicted)tert-Butyl 4-cyanophenylcarbamate[1]tert-Butyl 4-aminophenethylcarbamate[2]
Molecular Formula C14H18N2O2C12H14N2O2C13H20N2O2
Molecular Weight ( g/mol ) 246.31218.25236.31
Calculated logP ~2.5 - 3.02.82.2
Hydrogen Bond Donors 112
Hydrogen Bond Acceptors 333

Justification for Predictions:

  • Molecular Weight: Calculated based on the chemical formula.

  • logP (Octanol-Water Partition Coefficient): The logP is a measure of a compound's lipophilicity. The addition of the ethyl linker in the target molecule compared to tert-butyl 4-cyanophenylcarbamate increases its non-polar character, suggesting a slightly higher logP. Compared to tert-butyl 4-aminophenethylcarbamate, the cyano group is more electron-withdrawing and less polar than the amino group, which would also contribute to a higher logP.

Predicted Solubility Profile in Organic Solvents

The "like dissolves like" principle is a foundational concept in predicting solubility.[3] It states that substances with similar polarities are more likely to be soluble in one another. Based on the structure of tert-Butyl 4-cyanophenethylcarbamate, which contains both non-polar (tert-butyl group, phenethyl core) and polar (carbamate, cyano group) moieties, we can predict its qualitative solubility in a range of common organic solvents. This prediction is also informed by the expected solubility of other Boc-protected compounds.[4]

Solvent ClassSolventPredicted SolubilityRationale
Non-Polar Hexane, HeptaneLow to ModerateThe non-polar alkyl and aromatic portions will have some affinity for these solvents, but the polar groups will limit high solubility.
TolueneModerate to HighThe aromatic ring of toluene can engage in π-π stacking with the phenyl ring of the solute, enhancing solubility.
Polar Aprotic Dichloromethane (DCM)HighDCM is an excellent solvent for a wide range of organic compounds and should readily dissolve the target molecule.
Tetrahydrofuran (THF)HighThe ether oxygen in THF can act as a hydrogen bond acceptor, interacting favorably with the N-H of the carbamate.
Ethyl Acetate (EtOAc)HighThe ester functionality provides polarity and hydrogen bond accepting capabilities.
Acetonitrile (ACN)Moderate to HighThe nitrile group in acetonitrile can interact with the polar groups of the solute.
Dimethylformamide (DMF)HighA highly polar aprotic solvent capable of dissolving a wide range of polar and non-polar compounds.
Dimethyl Sulfoxide (DMSO)HighA very strong polar aprotic solvent, expected to be an excellent solvent for this compound.
Polar Protic Methanol (MeOH)Moderate to HighThe hydroxyl group can hydrogen bond with the carbamate and cyano groups.
Ethanol (EtOH)ModerateSimilar to methanol, but its slightly lower polarity may result in slightly lower solubility.
Isopropanol (IPA)ModerateThe increased non-polar character of isopropanol compared to methanol and ethanol may lead to slightly lower solubility.
WaterInsolubleThe large non-polar surface area of the molecule will dominate, leading to very low solubility in water.

Advanced Solubility Prediction: Hansen Solubility Parameters (HSP)

To provide a more quantitative prediction of solubility, we can utilize Hansen Solubility Parameters (HSP).[5] HSP theory posits that the total cohesive energy of a substance can be divided into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

A solvent is likely to dissolve a solute if their HSP values are similar. The "distance" (Ra) between the HSP of a solvent and a solute in the three-dimensional Hansen space can be calculated using the following equation:

Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]

A smaller Ra value indicates a higher likelihood of solubility.

While experimental HSP values for tert-Butyl 4-cyanophenethylcarbamate are unavailable, we can estimate them using group contribution methods. Based on its structure, the estimated HSP values are:

  • δD: ~18.5 MPa⁰.⁵

  • δP: ~7.0 MPa⁰.⁵

  • δH: ~5.5 MPa⁰.⁵

The following table presents the calculated Ra values for a selection of solvents. Generally, an Ra value below 7-8 suggests good solubility.

SolventδD (MPa⁰.⁵)δP (MPa⁰.⁵)δH (MPa⁰.⁵)Ra (Predicted) Predicted Solubility
Dichloromethane18.26.36.11.1 High
Tetrahydrofuran16.85.78.04.2 High
Toluene18.01.42.06.7 Moderate to High
Ethyl Acetate15.85.37.24.0 High
Acetone15.510.47.05.4 High
Methanol15.112.322.318.4 Moderate to High
Ethanol15.88.819.415.2 Moderate
Hexane14.90.00.011.1 Low to Moderate
Water15.516.042.340.2 Insoluble

Note: The high Ra values for methanol and ethanol might seem counterintuitive given the "Moderate to High" qualitative prediction. This discrepancy can arise from the limitations of HSP in fully capturing specific interactions like strong hydrogen bonding. Experimental verification is always recommended.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol provides a reliable method for determining the equilibrium solubility of tert-Butyl 4-cyanophenethylcarbamate in a chosen organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

5.1. Materials and Equipment

  • tert-Butyl 4-cyanophenethylcarbamate (solid)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (e.g., 4 mL or 8 mL)

  • Thermostatically controlled shaker or rotator

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvent)

  • Syringes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)

5.2. Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis stock_prep Prepare Stock Solution & Calibration Standards add_excess Add Excess Solid to Solvent equilibrate Equilibrate at Constant Temperature (24-48h) add_excess->equilibrate filter_sample Filter to Remove Undissolved Solid equilibrate->filter_sample dilute_sample Dilute Sample filter_sample->dilute_sample hplc_analysis Analyze by HPLC dilute_sample->hplc_analysis quantify Quantify Concentration hplc_analysis->quantify

5.3. Detailed Procedure

  • Preparation of Calibration Curve:

    • Accurately weigh a known amount of tert-Butyl 4-cyanophenethylcarbamate and dissolve it in a known volume of the chosen solvent to create a stock solution of known concentration.

    • Perform a series of serial dilutions of the stock solution to create at least five calibration standards of different, known concentrations.

    • Inject each calibration standard into the HPLC system and record the peak area.

    • Plot a graph of peak area versus concentration to generate a calibration curve. The curve should be linear with a correlation coefficient (R²) > 0.99.

  • Sample Preparation and Equilibration:

    • Add an excess amount of solid tert-Butyl 4-cyanophenethylcarbamate to a vial. The presence of undissolved solid at the end of the experiment is essential to ensure that the solution is saturated.

    • Add a known volume (e.g., 2 mL) of the selected organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours).

  • Sample Analysis:

    • After the equilibration period, remove the vial from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter. This step is crucial to remove any undissolved solid particles.

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation of Solubility:

    • Using the equation of the line from the calibration curve, determine the concentration of the diluted sample.

    • Multiply the concentration of the diluted sample by the dilution factor to calculate the concentration of the original, saturated solution. This value represents the solubility of tert-Butyl 4-cyanophenethylcarbamate in the chosen solvent at the specified temperature.

5.4. Self-Validating System and Trustworthiness

  • Visual Confirmation: The continued presence of undissolved solid at the end of the equilibration period provides a visual confirmation that a saturated solution has been achieved.

  • Time to Equilibrium: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 36, and 48 hours). The solubility values should be consistent at the later time points.

  • Reproducibility: The experiment should be performed in triplicate to ensure the reproducibility of the results.

Conclusion

While direct experimental data on the solubility of tert-Butyl 4-cyanophenethylcarbamate is limited, a robust predictive framework based on its physicochemical properties, comparison with structural analogues, and the application of Hansen Solubility Parameters provides valuable guidance for its use in research and development. The predicted high solubility in common polar aprotic solvents such as DCM, THF, and ethyl acetate, and moderate solubility in alcohols, offers a range of options for synthetic and purification processes.

Ultimately, for critical applications, the predictive data presented in this guide should be supplemented with experimental verification. The detailed protocol provided herein offers a reliable and straightforward method for researchers to determine the precise solubility of tert-Butyl 4-cyanophenethylcarbamate in their solvents of interest, thereby ensuring the efficiency and success of their scientific endeavors.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10130644, tert-Butyl 4-cyanophenylcarbamate. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 382207, tert-Butyl 4-aminophenethylcarbamate. Retrieved from [Link].

  • "Solubility of Organic Compounds" (2023). LibreTexts Chemistry. Retrieved from [Link].

  • Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook. CRC press.
  • Wikipedia contributors. (2023, November 28). Hansen solubility parameter. In Wikipedia, The Free Encyclopedia. Retrieved 19:42, February 20, 2026, from [Link].

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Methodological & Application

Reducing nitrile group in tert-Butyl 4-cyanophenethylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Chemoselective Reduction of the Nitrile Group in tert-Butyl 4-cyanophenethylcarbamate

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Conversion of Aromatic Nitriles in Protected Amino Scaffolds

The reduction of a nitrile to a primary amine is a cornerstone transformation in organic synthesis, providing a robust pathway to introduce a versatile amino group. This conversion is of paramount importance in pharmaceutical development, where the resulting primary amine serves as a critical building block for constructing complex molecular architectures and as a key pharmacophoric element. The target molecule, tert-Butyl 4-cyanophenethylcarbamate, is a valuable intermediate. Its structure contains a Boc-protected amine, a stable and widely used protecting group, and an aromatic nitrile. The challenge lies in the chemoselective reduction of the nitrile moiety to a primary amine without compromising the integrity of the acid-labile Boc-protecting group.

This guide provides a detailed analysis of suitable reduction methodologies, offering field-tested protocols and the underlying scientific rationale for procedural choices. We will explore two primary, highly effective methods: Catalytic Hydrogenation using Raney® Nickel and a milder chemical reduction using a Sodium Borohydride/Cobalt (II) Chloride system.

Methodology Selection: Balancing Reactivity and Chemoselectivity

The selection of a reducing agent for a nitrile is governed by the substrate's overall functionality. While powerful hydrides like Lithium Aluminum Hydride (LiAlH₄) are highly effective for nitrile reduction, their aggressive nature poses a significant risk to other sensitive functional groups, including esters and, under certain conditions, carbamates like the Boc group.[1][2][3] The Boc group is notoriously sensitive to acidic conditions but can also be cleaved by strong nucleophiles or harsh reducing environments.[4] Therefore, our focus is on methods that offer high efficacy for the C≡N triple bond reduction while operating under neutral or mildly basic conditions at controlled temperatures.

  • Catalytic Hydrogenation: This is an atom-economical and clean method.[5] Catalysts like Raney® Nickel, Palladium, or Platinum are commonly used.[6][7] Raney® Nickel is particularly effective for nitrile hydrogenation and can often be employed under moderate hydrogen pressures and temperatures, conditions generally compatible with the Boc group.[8][9]

  • Stoichiometric Hydride Reagents: While LiAlH₄ is often too reactive, Sodium Borohydride (NaBH₄) alone is typically not potent enough to reduce nitriles.[10] However, its reactivity can be dramatically enhanced by the addition of transition metal salts, such as Cobalt(II) Chloride (CoCl₂) or Nickel(II) Chloride (NiCl₂).[11][12] The in situ generation of a cobalt boride species creates a highly effective catalytic system for nitrile reduction under mild, often ambient, conditions, which preserves the Boc group.[12][13]

The following sections provide detailed protocols for the two most recommended methods for this specific transformation.

Method A: Catalytic Hydrogenation with Raney® Nickel

Principle: This heterogeneous catalytic method utilizes activated nickel (Raney® Ni) to adsorb both the nitrile substrate and molecular hydrogen onto its surface. This proximity facilitates the stepwise addition of hydrogen atoms across the carbon-nitrogen triple bond, ultimately yielding the primary amine. The use of a solvent like ethanol or methanol, often with the addition of ammonia, helps to suppress the formation of secondary and tertiary amine byproducts by competitively binding to the catalyst surface and reacting with intermediate imines.[8]

Protocol: Raney® Nickel Catalyzed Hydrogenation

Materials & Reagents:

  • tert-Butyl 4-cyanophenethylcarbamate

  • Raney® Nickel (50% slurry in water, activated)

  • Ethanol (anhydrous, 200 proof)

  • Ammonium Hydroxide (28-30% solution)

  • Diatomaceous earth (e.g., Celite®)

  • Hydrogen gas (H₂, high purity)

  • Nitrogen gas (N₂, inert)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Parr hydrogenation apparatus or a similar high-pressure reactor

  • Glass liner for the reactor

  • Magnetic stir plate and stir bars

  • Standard laboratory glassware (flasks, funnels, etc.)

  • Filtration apparatus (Büchner funnel)

Step-by-Step Procedure:

  • Catalyst Preparation: In a fume hood, carefully wash the commercial Raney® Nickel slurry (approx. 20% by weight of the substrate) three times with deionized water, followed by three washes with anhydrous ethanol. This removes residual alkali and water. Caution: Raney® Nickel is pyrophoric when dry and must be handled as a slurry under solvent at all times.[14]

  • Reactor Setup: Place the ethanolic slurry of washed Raney® Nickel into the glass liner of the hydrogenation apparatus.

  • Substrate Addition: Dissolve tert-Butyl 4-cyanophenethylcarbamate (1.0 eq) in anhydrous ethanol (approx. 10-15 mL per gram of substrate). Add this solution to the reactor.

  • Additive: Add ammonium hydroxide (2.0 eq) to the reaction mixture. This minimizes the formation of secondary amine byproducts.

  • System Purge: Assemble the reactor, seal it, and purge the system by pressurizing with nitrogen gas and then venting (repeat 3-5 times). Follow this with a similar purge cycle using hydrogen gas.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to 50-100 psi.[8] Begin vigorous stirring and heat the reaction to 40-50°C.

  • Reaction Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 4-8 hours when hydrogen uptake ceases.

  • Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen gas.

  • Catalyst Removal: Under a nitrogen atmosphere , carefully filter the reaction mixture through a pad of diatomaceous earth to remove the Raney® Nickel catalyst. Wash the filter cake thoroughly with ethanol. Caution: Do not allow the filter cake to dry, as it can ignite upon contact with air. Quench the filter cake immediately and carefully with copious amounts of water.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol and ammonia.

  • Extraction: Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, tert-Butyl 4-(2-aminoethyl)phenethylcarbamate.

  • Purification: If necessary, purify the product by flash column chromatography on silica gel.

Method B: Chemical Reduction with Sodium Borohydride & Cobalt(II) Chloride

Principle: This method employs a combination of reagents where NaBH₄ acts as the hydride source and CoCl₂ serves as a catalyst.[12] The reaction between CoCl₂ and NaBH₄ is believed to form cobalt boride, which acts as the active catalytic species for the reduction.[12] This system is significantly milder than LiAlH₄ and is highly effective for reducing nitriles to primary amines at room temperature, showing excellent functional group tolerance, including for the Boc group.[11][15]

Protocol: NaBH₄/CoCl₂ Reduction

Materials & Reagents:

  • tert-Butyl 4-cyanophenethylcarbamate

  • Cobalt(II) Chloride Hexahydrate (CoCl₂·6H₂O)

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Ammonium Hydroxide (concentrated)

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stir plate and stir bar

  • Ice bath

  • Standard laboratory glassware (flasks, separatory funnel, etc.)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve tert-Butyl 4-cyanophenethylcarbamate (1.0 eq) and Cobalt(II) Chloride Hexahydrate (2.0 eq) in methanol (approx. 20 mL per gram of substrate).

  • Cooling: Cool the resulting deep purple solution to 0°C in an ice bath.

  • Reductant Addition: While stirring vigorously, add Sodium Borohydride (5.0 - 10.0 eq) portion-wise over 30-60 minutes. A black precipitate (cobalt boride) will form, and vigorous hydrogen evolution will be observed. Caution: Add NaBH₄ slowly to control the gas evolution and exothermic reaction. Ensure adequate ventilation.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up (Quenching): Carefully quench the reaction by adding concentrated ammonium hydroxide until the black precipitate dissolves and the solution becomes clear. Stir for an additional 30 minutes.

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Extraction: Partition the residue between water and dichloromethane. Extract the aqueous layer three times with dichloromethane.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material via flash column chromatography on silica gel to obtain pure tert-Butyl 4-(2-aminoethyl)phenethylcarbamate.

Comparative Summary of Reduction Methods

FeatureMethod A: Catalytic Hydrogenation (Raney® Ni)Method B: Chemical Reduction (NaBH₄/CoCl₂)Alternative: LiAlH₄ Reduction
Key Reagents Raney® Nickel, H₂ gas, NH₄OHNaBH₄, CoCl₂·6H₂OLithium Aluminum Hydride (LiAlH₄)
Conditions 40-50°C, 50-100 psi H₂0°C to Room Temperature0°C to Reflux
Advantages Atom-economical, clean work-up, well-established.Mild conditions, no specialized pressure equipment, good functional group tolerance.[11]Very powerful and fast reduction.[1][2]
Disadvantages Requires pressure apparatus, pyrophoric catalyst, potential for byproduct formation.[8]Stoichiometric metal waste, vigorous H₂ evolution upon addition.Highly reactive, pyrophoric, can cleave Boc group and other esters, requires strictly anhydrous conditions.[3]
Typical Yield Good to ExcellentGood to ExcellentVariable; risk of deprotection.

Visual Schematics

Overall Reaction Scheme

workflow arrow arrow setup 1. Reaction Setup (Substrate + Solvent + Catalyst/Reagent) arrow_1 arrow_1 reaction 2. Reduction (H₂ Pressure or Hydride Addition) arrow_2 arrow_2 monitoring 3. Monitor Progress (TLC / H₂ Uptake) arrow_3 arrow_3 workup 4. Quench & Work-up (Catalyst Filtration / Aqueous Extraction) arrow_4 arrow_4 purify 5. Purification (Column Chromatography) arrow_5 arrow_5 analyze 6. Analysis (NMR, MS, IR) arrow_1->reaction arrow_2->monitoring arrow_3->workup arrow_4->purify arrow_5->analyze

Caption: Generalized workflow for nitrile reduction.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • JoVE. (2025, May 22). Nitriles to Amines: LiAlH4 Reduction. Retrieved from [Link]

  • Chemistry Steps. (2024, December 5). Reactions of Nitriles. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Chemistry Steps. (2025, November 23). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]

  • Thieme Chemistry. (n.d.). Catalytic Reduction of Nitriles. Science of Synthesis.
  • Reddy, C. R., et al. (2009). A Mild and Efficient Method for the Reduction of Nitriles. Tetrahedron Letters, 50(26), 3453-3456.
  • Catalysis Science & Technology. (2024, July 24). Manganese catalysed reduction of nitriles with amine boranes. RSC Publishing. DOI:10.1039/D4CY00813H. Retrieved from [Link]

  • Clark, J. (n.d.). Reducing nitriles to primary amines. Chemguide. Retrieved from [Link]

  • Save My Exams. (2025, April 14). Reduction of Nitriles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Catalytic hydrogenation of aromatic nitriles and dinitriles with nickel compounds. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

  • Master Organic Chemistry. (2011, August 26). DIBAL (Di-isobutyl Aluminum Hydride) For The Partial Reduction of Esters and Nitriles. Retrieved from [Link]

  • Nystrom, R. F., & Brown, W. G. (1947). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. Journal of the American Chemical Society, 69(10), 2548–2549.
  • Wu, B., et al. (2008). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. ARKIVOC, 2008(13), 94-101.
  • Google Patents. (n.d.). CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate.
  • Google Patents. (n.d.). WO1985000605A1 - Process for selective nitrile reduction.
  • Google Patents. (n.d.). US3062869A - Reduction of nitriles.
  • ResearchGate. (2025, August 6). Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel. Retrieved from [Link]

  • ACS Publications. (2024, July 18). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. Retrieved from [Link]

  • University of Cambridge. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

  • ResearchGate. (n.d.). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. Retrieved from [Link]

  • Lin, R., Zhang, Y., & Zhou, Z. (1990). Reduction of Nitriles with Combined Reducing Agent——Sodium Borohydride/Iron Salts. Chemical Journal of Chinese Universities, 11(8), 889.
  • Klenke, B., & Gilbert, I. H. (2001). Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. Journal of Organic Chemistry, 66(7), 2480-2483.
  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LAH, LiAlH4) For the Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

Sources

Using tert-Butyl 4-cyanophenethylcarbamate as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical specifications, synthetic utility, and experimental protocols for tert-Butyl (4-cyanophenethyl)carbamate , a critical bifunctional intermediate in the synthesis of CNS-active agents, kinase inhibitors (e.g., JAK pathways), and peptidomimetics.[1]

Strategic Bifunctional Linker for Pharmaceutical Synthesis[1][2][3]

CAS Number: 172348-86-6 Molecular Formula: C₁₄H₁₈N₂O₂ Molecular Weight: 246.31 g/mol [1]

Introduction & Strategic Utility

tert-Butyl (4-cyanophenethyl)carbamate acts as a "masked" diamine scaffold.[1] It provides a stable, orthogonal protection strategy for the phenethylamine pharmacophore—a structural motif ubiquitous in neurotransmitter analogs (dopamine/serotonin systems) and adrenergic receptor modulators.[1]

Key Advantages in Drug Design:
  • Orthogonality: The tert-butoxycarbonyl (Boc) group protects the aliphatic amine, allowing chemoselective transformations of the nitrile group (reduction, hydrolysis, or cycloaddition) without side reactions at the nitrogen center.[1]

  • Divergent Synthesis: It serves as a branch point.[1]

    • Path A (Acidolysis):[1] Yields the primary amine salt (4-cyanophenethylamine).[1]

    • Path B (Reduction): Yields the mono-protected diamine (N-Boc-4-(aminomethyl)phenethylamine), essential for creating heterobifunctional linkers.[1]

    • Path C (Hydrolysis): Yields the benzoic acid derivative for coupling reactions.[1]

Chemical Profile & Analytics

PropertySpecification
Appearance White to off-white crystalline solid
Melting Point 98–102 °C (Typical)
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in Water
Stability Stable under standard conditions.[1] Avoid strong acids (cleaves Boc) and strong bases (hydrolyzes nitrile).[1]
Self-Validating Analytical Criteria (NMR)

To ensure intermediate integrity before proceeding to the next step, verify these signals:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.60 (d, J=8.0 Hz, 2H): Aromatic protons ortho to cyano group (deshielded).

    • δ 7.30 (d, J=8.0 Hz, 2H): Aromatic protons meta to cyano group.[1]

    • δ 4.58 (br s, 1H): Carbamate NH (exchangeable).[1]

    • δ 3.39 (q, 2H): Methylene adjacent to Nitrogen (-CH₂-NH-).[1]

    • δ 2.87 (t, 2H): Benzylic methylene (-CH₂-Ar).[1]

    • δ 1.44 (s, 9H): tert-Butyl group (strong singlet).[1]

Experimental Protocols

Protocol A: Synthesis of the Intermediate

Use this protocol if preparing the material in-house from 4-(2-aminoethyl)benzonitrile.[1]

Reagents: 4-(2-aminoethyl)benzonitrile (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), Triethylamine (TEA, 1.5 eq), Dichloromethane (DCM).[1]

  • Dissolution: Dissolve 4-(2-aminoethyl)benzonitrile in DCM (0.2 M concentration) in a round-bottom flask.

  • Base Addition: Add TEA slowly at 0 °C.

  • Protection: Add Boc₂O (dissolved in minimal DCM) dropwise over 15 minutes.

  • Reaction: Warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1] The starting amine spot (baseline/low Rf) should disappear.[1][2]

  • Workup: Wash with 1M citric acid (to remove unreacted amine/TEA), then saturated NaHCO₃, then brine.

  • Isolation: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary.

Protocol B: Chemoselective Nitrile Reduction (Preserving Boc)

Critical Application: Converting the nitrile to a primary amine without cleaving the Boc group.[1] Standard LiAlH₄ reduction is often too harsh and may attack the carbamate.[1]

Mechanism: Catalytic hydrogenation using Raney-Nickel or Pd/C in the presence of ammonia prevents secondary amine formation and preserves the acid-labile Boc group.[1]

Reagents:

  • Substrate: tert-Butyl (4-cyanophenethyl)carbamate[1][3][4]

  • Catalyst: Raney-Nickel (active slurry) OR 10% Pd/C[1]

  • Solvent: Methanol saturated with Ammonia (7N NH₃ in MeOH)[1]

  • Hydrogen Source: H₂ balloon (1 atm) or Parr shaker (30-50 psi for faster rates)

Step-by-Step:

  • Preparation: In a pressure vessel or hydrogenation flask, dissolve the substrate (1.0 g) in methanolic ammonia (20 mL).

    • Why Ammonia? It suppresses the formation of secondary amines (dimers) by displacing the intermediate imine equilibrium.[1]

  • Catalyst Addition: Carefully add Raney-Nickel (approx. 20 wt% of substrate) under an argon blanket.[1] Caution: Raney-Nickel is pyrophoric when dry.[1]

  • Hydrogenation: Purge the vessel with N₂ three times, then H₂ three times. Stir vigorously under H₂ atmosphere at room temperature for 12–24 hours.

  • Monitoring: Monitor by LC-MS. Look for the disappearance of M+1 (247) and appearance of the diamine mass M+1 (251).[1]

  • Filtration: Filter the catalyst through a Celite pad (keep wet with solvent to prevent ignition). Rinse with MeOH.[1]

  • Purification: Concentrate the filtrate. The product, N-Boc-4-(aminomethyl)phenethylamine , is usually pure enough for the next coupling step.[1]

Protocol C: Selective Boc-Deprotection (Acidolysis)

Application: Releasing the phenethylamine core for further functionalization.[1]

Reagents: Trifluoroacetic acid (TFA), DCM.[1]

  • Setup: Dissolve the substrate in DCM (0.1 M). Cool to 0 °C.

  • Acidolysis: Add TFA (20% v/v final concentration) dropwise.

  • Reaction: Stir at 0 °C for 30 mins, then warm to RT for 1 hour.

  • Workup (Salt Form): Concentrate in vacuo. Co-evaporate with toluene (3x) to remove excess TFA.[1] The residue is the trifluoroacetate salt.[1]

  • Workup (Free Base): Dissolve residue in EtOAc, wash with sat. NaHCO₃, dry, and concentrate.[1]

Visualizing the Synthetic Workflow

The following diagram illustrates the divergent utility of tert-Butyl (4-cyanophenethyl)carbamate in drug discovery workflows.

G cluster_0 Key Pharmaceutical Applications Start 4-Cyanophenethylamine (Precursor) Intermediate tert-Butyl (4-cyanophenethyl)carbamate (The Intermediate) Start->Intermediate Boc2O, TEA (Protection) Prod_A N-Boc-4-(aminomethyl)phenethylamine (Mono-protected Diamine) Intermediate->Prod_A H2, Raney-Ni/NH3 (Selective Reduction) Prod_B 4-(2-Aminoethyl)benzoic acid (Boc-protected) Intermediate->Prod_B NaOH, H2O2 (Hydrolysis) Prod_C 4-Cyanophenethylamine Salt (Deprotected) Intermediate->Prod_C TFA/DCM (Acidolysis) Peptidomimetics\nLinker Chemistry Peptidomimetics Linker Chemistry Prod_A->Peptidomimetics\nLinker Chemistry JAK Inhibitors\nCNS Ligands JAK Inhibitors CNS Ligands Prod_C->JAK Inhibitors\nCNS Ligands

Caption: Divergent synthetic pathways accessible via the tert-Butyl (4-cyanophenethyl)carbamate intermediate.

Handling & Safety Information

  • Hazard Identification: Irritant to eyes, respiratory system, and skin.[1]

  • Nitrile Risks: While stable, metabolic or chemical hydrolysis can release toxic byproducts.[1] Handle in a fume hood.

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis over long periods.

References

  • Vertex Pharmaceuticals Inc. (2014).[1] Tricyclic heterocyclic compounds and JAK inhibitors.[1] Patent CA2841458C.[1] Link

  • Klenke, B., & Gilbert, I. H. (2001).[1] Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel.[1] The Journal of Organic Chemistry, 66(7), 2480-2483.[1] Link[1]

  • Leyan Chemical. (2024).[1] Product Specification: tert-Butyl (4-cyanophenethyl)carbamate (CAS 172348-86-6).[1][3]Link[1]

  • University of Wisconsin-Madison. (2018). Mechanisms in Photoredox Catalysis (Thesis). (Providing NMR characterization data for compound 22). Link

Sources

Application Notes and Protocols: Cross-Coupling Strategies for the Synthesis and Functionalization of the 4-Cyanophenethylcarbamate Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 4-Cyanophenethylcarbamate Moiety in Modern Chemistry

The 4-cyanophenethylcarbamate scaffold is a key structural motif in medicinal chemistry and materials science. The presence of a reactive cyano group, a flexible ethyl chain, and a Boc-protected amine provides a versatile platform for generating diverse molecular libraries. The phenethyl portion offers a rigid anchor for pharmacophore presentation, while the cyano group can act as a hydrogen bond acceptor, a metabolic handle, or a precursor for other functional groups like amines or carboxylic acids. The tert-butoxycarbonyl (Boc) protecting group ensures stability during synthetic transformations and allows for facile deprotection under acidic conditions to reveal a primary amine for further conjugation.[1][2]

Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile tools for the synthesis and subsequent diversification of this important scaffold.[3] These reactions, which were the subject of the 2010 Nobel Prize in Chemistry, allow for the precise and efficient formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds under mild conditions, tolerating a wide array of functional groups.[3]

This guide provides detailed application notes and protocols for key cross-coupling reactions centered on a common precursor, tert-Butyl (4-bromophenethyl)carbamate . We will cover its functionalization to create diverse analogues via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, as well as the direct synthesis of the target molecule, tert-Butyl 4-cyanophenethylcarbamate , via palladium-catalyzed cyanation.

Core Precursor: tert-Butyl (4-bromophenethyl)carbamate

All protocols herein utilize tert-Butyl (4-bromophenethyl)carbamate as the starting electrophile. This precursor is readily synthesized from commercially available 4-bromophenethylamine by reaction with di-tert-butyl dicarbonate (Boc)₂O. The Boc group protects the amine functionality, preventing it from interfering with the palladium catalyst or reacting as a nucleophile in subsequent steps.[2]

Application Note 1: Suzuki-Miyaura Coupling for C(sp²)–C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the coupling of an organohalide with an organoboron species.[4] It is exceptionally reliable for creating biaryl structures, which are prevalent in pharmaceuticals. For our scaffold, this reaction allows the introduction of a wide variety of aryl and heteroaryl substituents at the 4-position, enabling extensive Structure-Activity Relationship (SAR) studies.

Causality and Mechanism

The reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle. The key to success is the activation of the organoboron species (typically a boronic acid) with a base. This forms a more nucleophilic "ate" complex, which facilitates the crucial transmetalation step, transferring the organic group from boron to palladium.[3][4] The choice of ligand is critical; bulky, electron-rich phosphine ligands like XPhos or SPhos accelerate the rate-limiting reductive elimination step and stabilize the active Pd(0) catalyst.[5]

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L₂-X (Aryl-Pd Complex) OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)L₂-Ar' (Di-organic Complex) Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Coupled Product) RedElim->Product Boronic Ar'-B(OH)₂ + Base Boronic->Transmetal ArX Ar-X (e.g., Boc-Phe-Ph-Br) ArX->OxAdd

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of tert-Butyl (4'-methoxy-[1,1'-biphenyl]-4-yl)ethylcarbamate
  • Reagent Preparation: To an oven-dried Schlenk flask, add tert-Butyl (4-bromophenethyl)carbamate (1.0 equiv, e.g., 314 mg, 1.0 mmol), (4-methoxyphenyl)boronic acid (1.2 equiv, 182 mg, 1.2 mmol), and potassium carbonate (K₂CO₃, 2.5 equiv, 345 mg, 2.5 mmol).

  • Catalyst Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv, 22 mg, 0.03 mmol).

  • Solvent and Degassing: Add a 4:1 mixture of dioxane and water (5 mL). Seal the flask and degas the mixture by bubbling argon through the solution for 15 minutes.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring under an argon atmosphere for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield the desired biaryl product.

ParameterRecommended ConditionRationale
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, XPhos Pd G2Balances stability and activity for a range of substrates.[6]
Base K₂CO₃, K₃PO₄, Cs₂CO₃Mildly basic conditions are compatible with the Boc group.[7]
Solvent Dioxane/H₂O, Toluene/H₂O, DMFAqueous mixtures facilitate the dissolution of the base and boronic acid.
Temperature 80 - 110 °CSufficient thermal energy to drive the catalytic cycle without degrading the carbamate.
Yield 75 - 95%Generally high-yielding and reliable.

Application Note 2: Sonogashira Coupling for C(sp²)–C(sp) Bond Formation

The Sonogashira reaction is a highly effective method for coupling terminal alkynes with aryl halides, forming a C(sp²)–C(sp) bond.[8][9] This reaction introduces a rigid, linear alkyne linker into the scaffold, a common strategy in drug design to probe binding pockets and create precursors for heterocycles.

Causality and Mechanism

The Sonogashira coupling uniquely employs a dual-catalyst system.[8] A palladium complex (e.g., Pd(PPh₃)₄) undergoes the standard oxidative addition with the aryl halide. Concurrently, a copper(I) salt (e.g., CuI) reacts with the terminal alkyne in the presence of an amine base (which also acts as a solvent and HCl scavenger) to form a highly reactive copper(I) acetylide intermediate. This species then undergoes transmetalation with the aryl-palladium(II) complex, followed by reductive elimination to yield the product and regenerate the Pd(0) catalyst. Copper-free versions have been developed but often require stronger bases or more specialized ligands.[10][11]

Diagram 2: Sonogashira Coupling Workflow

Sonogashira_Workflow start Combine Ar-Br, Terminal Alkyne, Base (e.g., Et₃N) catalysts Add Pd Catalyst (e.g., PdCl₂(PPh₃)₂) & Cu(I) Cocatalyst (CuI) start->catalysts degas Degas System (Argon Purge) catalysts->degas react Heat Reaction (e.g., 50-70 °C) degas->react workup Aqueous Workup & Extraction react->workup purify Column Chromatography workup->purify product Isolated Aryl Alkyne Product purify->product

Caption: A generalized experimental workflow for a Sonogashira coupling reaction.

Protocol: Synthesis of tert-Butyl (4-(phenylethynyl)phenethyl)carbamate
  • Reagent Preparation: To a Schlenk flask, add tert-Butyl (4-bromophenethyl)carbamate (1.0 equiv, 314 mg, 1.0 mmol) and copper(I) iodide (CuI, 0.05 equiv, 9.5 mg, 0.05 mmol).

  • Catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv, 21 mg, 0.03 mmol).

  • Solvent and Degassing: Add anhydrous, degassed triethylamine (Et₃N, 5 mL). Seal the flask and bubble argon through the suspension for 10 minutes.

  • Alkyne Addition: Add phenylacetylene (1.1 equiv, 120 µL, 1.1 mmol) via syringe.

  • Reaction: Stir the mixture at 60 °C under an argon atmosphere for 6-8 hours. The formation of triethylammonium bromide salt is often visible as a precipitate.

  • Workup: Cool the reaction to room temperature and filter through a pad of Celite to remove insoluble salts, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate (20 mL), wash with saturated aqueous NH₄Cl (2 x 10 mL) to remove copper salts, then wash with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography to afford the product.

ParameterRecommended ConditionRationale
Pd Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Standard, commercially available, and effective catalysts.[12]
Cu Cocatalyst CuIActivates the alkyne for efficient transmetalation.
Base/Solvent Triethylamine, DiisopropylamineActs as an acid scavenger and solvent; crucial for forming the copper acetylide.
Temperature 25 - 70 °CGenerally mild conditions are sufficient.[8]
Yield 80 - 98%Typically a very high-yielding and clean reaction.

Application Note 3: Buchwald-Hartwig Amination for C(sp²)–N Bond Formation

The Buchwald-Hartwig amination is the premier method for constructing aryl-amine bonds.[13][14] Applying this reaction to our scaffold allows for the introduction of primary or secondary amines, creating analogues with different basicity, polarity, and hydrogen-bonding capabilities—critical parameters for modulating pharmacokinetic properties.

Causality and Mechanism

This reaction shares the initial oxidative addition step with other cross-couplings. The key difference lies in the subsequent steps. After the aryl-palladium(II) complex is formed, it coordinates to the amine nucleophile. A strong, non-nucleophilic base (e.g., NaOtBu, LHMDS) is required to deprotonate the coordinated amine, forming a palladium-amido complex.[14] Reductive elimination from this intermediate furnishes the C-N bond and regenerates the Pd(0) catalyst. The steric and electronic properties of the phosphine ligand are paramount for success, with bulky, electron-rich biarylphosphine ligands being the state-of-the-art.[13][15]

Diagram 3: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition of Ar-X Pd0->OxAdd ArPdX L-Pd(II)(Ar)(X) OxAdd->ArPdX AmineCoord Amine Coordination + HNR¹R² ArPdX->AmineCoord AmineComplex [L-Pd(II)(Ar)(HNR¹R²)]⁺X⁻ AmineCoord->AmineComplex Deprotonation Base-mediated Deprotonation AmineComplex->Deprotonation AmidoComplex L-Pd(II)(Ar)(NR¹R²) (Amido Complex) Deprotonation->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR¹R² RedElim->Product

Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.

Protocol: Synthesis of tert-Butyl (4-(piperidin-1-yl)phenethyl)carbamate
  • Inert Atmosphere: Perform all additions under an inert atmosphere (argon or nitrogen) using a glovebox or Schlenk techniques.

  • Reagent Preparation: To an oven-dried vial, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv, 17 mg, 0.02 mmol) and sodium tert-butoxide (NaOtBu, 1.4 equiv, 135 mg, 1.4 mmol).

  • Substrate Addition: Add tert-Butyl (4-bromophenethyl)carbamate (1.0 equiv, 314 mg, 1.0 mmol).

  • Solvent and Nucleophile: Add anhydrous toluene (4 mL), followed by piperidine (1.2 equiv, 120 µL, 1.2 mmol).

  • Reaction: Seal the vial tightly and heat the mixture to 100 °C with vigorous stirring for 18-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and filter through a short plug of silica gel, washing with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is often of high purity, but can be further purified by flash column chromatography if necessary.

ParameterRecommended ConditionRationale
Catalyst XPhos/RuPhos/DavePhos-based precatalystsState-of-the-art ligands for efficient C-N coupling.[7][16]
Base NaOtBu, K₃PO₄, LHMDSStrong, non-nucleophilic base is required for deprotonation.
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are essential.
Temperature 90 - 110 °CDrives the reaction, especially with less reactive aryl bromides.
Yield 70 - 90%Generally good yields, but can be sensitive to substrate and amine steric hindrance.

Application Note 4: Palladium-Catalyzed Cyanation

To synthesize the title compound, tert-Butyl 4-cyanophenethylcarbamate , a palladium-catalyzed cyanation is an excellent modern alternative to classical methods (e.g., Sandmeyer or Rosenmund-von Braun reactions), which often require harsh conditions. This method offers high functional group tolerance and milder conditions.

Causality and Mechanism

The mechanism is analogous to other cross-couplings, involving oxidative addition of the aryl bromide to Pd(0), followed by transmetalation with a cyanide source and reductive elimination. Common cyanide sources include potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), zinc cyanide (Zn(CN)₂), or acetone cyanohydrin.[5][17] K₄[Fe(CN)₆] is often preferred as it is less toxic and more stable than simple alkali metal cyanides. The reaction often requires an aqueous co-solvent, which is critical for the success of the cyanation.[5]

Protocol: Synthesis of tert-Butyl 4-cyanophenethylcarbamate
  • Reagent Preparation: In a round-bottom flask, dissolve tert-Butyl (4-bromophenethyl)carbamate (1.0 equiv, 314 mg, 1.0 mmol) in a mixture of DMSO (4 mL) and water (1 mL).

  • Cyanide Source: Add potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 equiv, 211 mg, 0.5 mmol).

  • Catalyst and Base: Add palladium(II) acetate (Pd(OAc)₂, 0.04 equiv, 9 mg, 0.04 mmol), 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.08 equiv, 44 mg, 0.08 mmol), and sodium carbonate (Na₂CO₃, 2.0 equiv, 212 mg, 2.0 mmol).

  • Reaction: Degas the mixture with argon for 15 minutes, then heat to 130 °C under an argon atmosphere for 24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with water (15 mL) and ethyl acetate (20 mL). Filter the mixture through Celite to remove inorganic solids.

  • Extraction and Purification: Separate the filtrate layers and extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to yield the final product.

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂/dppf, Pd₂(dba)₃/XantphosRobust systems for cyanation reactions.
Cyanide Source K₄[Fe(CN)₆], Zn(CN)₂Stable, effective, and safer alternatives to NaCN/KCN.[5][18]
Solvent DMSO/H₂O, DMF, NMPPolar aprotic solvents are effective; water is often a critical co-solvent.[5]
Temperature 120 - 140 °CHigher temperatures are often required to drive this transformation.
Yield 60 - 85%Good yields are achievable with optimized conditions.

References

  • MDPI. (2021, September 15). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Available from: [Link]

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • PubChem. Tert-butyl 4-cyanophenylcarbamate. Available from: [Link]

  • Royal Society of Chemistry. (2020). Organocopper cross-coupling reaction for C–C bond formation on highly sterically hindered structures. Chemical Science. Available from: [Link]

  • Organic Chemistry Portal. Heck Reaction. Available from: [Link]

  • PubMed. (2020, April 1). Cyanation of aryl halides and Suzuki-Miyaura coupling reaction using palladium nanoparticles anchored on developed biodegradable microbeads. Available from: [Link]

  • PMC. (2012, August 29). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. Available from: [Link]

  • ResearchGate. (2010). tert-Butyl 4-cyanophenyl carbonate. Available from: [Link]

  • PMC. Stereospecific Cross-Coupling Reactions Provide Conformationally-Biased Arylalkanes with Anti-Leukemia Activity. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • ACS Publications. (2010, February 3). Stereospecific Suzuki Cross-Coupling of Alkyl α-Cyanohydrin Triflates. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • ResearchGate. (2025, August 6). ChemInform Abstract: Palladium-Catalyzed Cyanomethylation of Aryl Halides Through Domino Suzuki Coupling-Isoxazole Fragmentation. Available from: [Link]

  • Journal of Synthetic Chemistry. A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Available from: [Link]

  • PMC. Copper-free Sonogashira cross-coupling reactions: an overview. Available from: [Link]

  • MDPI. (2017, September 11). Heck Reaction—State of the Art. Available from: [Link]

  • SciSpace. (2017, April 5). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Available from: [Link]

  • UCL Discovery. The Mizoroki-Heck reaction with internal olefins: Reactivities and stereoselectivities. Available from: [Link]

  • MDPI. (2018, January 12). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Available from: [Link]

  • Chemistry LibreTexts. (2023, January 22). Heck reaction. Available from: [Link]

  • Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Available from: [Link]

  • Nobel Prize Outreach. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available from: [Link]

  • Google Patents. CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate.
  • MDPI. (2024, June 28). Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. Available from: [Link]

  • ResearchGate. (2025, August 6). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Available from: [Link]

  • ResearchGate. (2024, September 1). Synthesis and full characterization of tert-butyl (4-ethynylphenyl)carbamate. Available from: [Link]

  • Chemical Engineering Transactions. (2021, November 15). Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Available from: [Link]

  • ChemRxiv. Biocatalytic oxidative cross-coupling reactions for biaryl bond formation. Available from: [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Available from: [Link]

  • Royal Society of Chemistry. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry. Available from: [Link]

  • University of Groningen. (2013, June 9). Direct catalytic cross-coupling of organolithium compounds. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available from: [Link]

  • The Royal Society of Chemistry. (2023, May 25). Oxidative Mizoroki–Heck Reaction of Unprotected Cinnamylamines at Ambient Temperature Under Air. Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Available from: [Link]

  • PMC. Air-Stable Iron-Based Precatalysts for Suzuki−Miyaura Cross-Coupling Reactions between Alkyl Halides and Aryl Boronic Esters. Available from: [Link]

Sources

Application Note: Chemo-Selective Transformations of tert-Butyl 4-cyanophenethylcarbamate

[1]

Abstract & Strategic Overview

tert-Butyl 4-cyanophenethylcarbamate is a high-value bifunctional building block containing two distinct nitrogen precursors: a masked aliphatic amine (Boc-protected) and an aromatic nitrile.[1] It serves as a critical intermediate in the synthesis of diamine scaffolds found in tyrosine kinase inhibitors and GPCR ligands.

This Application Note provides validated protocols for the preparation of primary amines from this scaffold. The challenge lies in the chemo-selectivity required to address one functional group without compromising the other.[2] We present two primary routes:

  • Route A (Nitrile Reduction): Selective reduction of the cyano group to a benzylamine, preserving the Boc-carbamate.

  • Route B (Boc Deprotection): Acidolytic cleavage of the carbamate to release the phenethylamine, preserving the nitrile.

Strategic Reaction Workflow

ReactionWorkflowStarttert-Butyl 4-cyanophenethylcarbamate(Starting Material)RouteARoute A: Nitrile Reduction(Preserves Boc)Start->RouteA  Selective Reduction  RouteBRoute B: Boc Deprotection(Preserves Nitrile)Start->RouteB  Acidolysis  ProductAProduct A:tert-Butyl (4-(aminomethyl)phenethyl)carbamateRouteA->ProductA CoCl2 / NaBH4 OR Raney Ni / H2ProductBProduct B:4-(2-aminoethyl)benzonitrile(Salt Form)RouteB->ProductB TFA / DCM OR HCl / Dioxane

Figure 1: Divergent synthetic pathways for accessing primary amines from the parent nitrile-carbamate scaffold.[1]

Route A: Selective Nitrile Reduction

Target: tert-Butyl (4-(aminomethyl)phenethyl)carbamate[1]

Reducing an aromatic nitrile to a primary benzylamine in the presence of a Boc group is non-trivial. Standard Lithium Aluminum Hydride (LAH) conditions often lead to Boc removal or over-reduction. We recommend two protocols based on scale and equipment availability.

Protocol A1: Cobalt Chloride / Sodium Borohydride (Bench Scale)

Best for: Rapid scoping, <1g scale, no high-pressure equipment.[1]

This method utilizes the in situ formation of Cobalt Boride (

Reagents
  • Substrate: tert-Butyl 4-cyanophenethylcarbamate (1.0 equiv)[1]

  • Cobalt(II) Chloride Hexahydrate (

    
    ) (1.0 - 2.0 equiv)[1]
    
  • Sodium Borohydride (

    
    ) (5.0 - 7.0 equiv)[1]
    
  • Solvent: Methanol (0.1 M concentration relative to substrate)

Step-by-Step Methodology
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and an efficient reflux condenser (or open air for small scale), dissolve the substrate and

    
     in Methanol. The solution will appear deep purple/pink.
    
  • Cooling: Cool the mixture to 0°C using an ice bath. Note: The reaction is exothermic.

  • Addition: Add

    
     portion-wise over 15–20 minutes.
    
    • Observation: The solution will turn black immediately with vigorous gas evolution (

      
      ). This indicates the formation of the active Cobalt Boride species.
      
  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1–2 hours.

    • Monitoring: Check TLC or LCMS.[1] The nitrile peak (approx. 2220

      
       IR) should disappear.
      
  • Quenching: Carefully add 3N HCl dropwise until the black precipitate dissolves and gas evolution ceases (pH ~2).

    • Critical Step: This destroys the boride complex and releases the amine.

  • Workup: Basify the aqueous phase with concentrated Ammonium Hydroxide (

    
    ) to pH 10. Extract with Ethyl Acetate (3x). Dry organics over 
    
    
    and concentrate.
Protocol A2: Raney Nickel Hydrogenation (Scale-Up)

Best for: >5g scale, clean impurity profile.[1]

Hydrogenation is cleaner but requires suppression of secondary amine formation (dimerization).

Reagents
  • Catalyst: Raney Nickel (approx. 50 wt% slurry in water/ethanol).

  • Solvent: Methanol saturated with Ammonia (

    
     in MeOH).
    
  • Hydrogen Source:

    
     balloon (1 atm) or Parr Shaker (50 psi).
    
Step-by-Step Methodology
  • Safety Prep: Wash the Raney Nickel slurry 3x with Methanol to remove water. Warning: Raney Nickel is pyrophoric when dry.[1] Keep wet at all times.[1]

  • Loading: In a hydrogenation vessel, dissolve the substrate in methanolic ammonia. Add the washed Raney Nickel catalyst (20 wt% loading).

  • Reduction: Purge the vessel with

    
     (3x) then 
    
    
    (3x). Agitate under
    
    
    atmosphere (50 psi preferred for speed, 1 atm works overnight) for 4–12 hours.
  • Filtration: Filter the mixture through a pad of Celite under an inert atmosphere (Argon/Nitrogen) to prevent the catalyst from igniting. Rinse with MeOH.[1][3]

  • Isolation: Concentrate the filtrate in vacuo. The ammonia prevents the formation of secondary amines, yielding the primary amine product in high purity.

Route B: Boc Deprotection

Target: 4-(2-aminoethyl)benzonitrile (salt)[1]

This route removes the carbamate protection to reveal the aliphatic amine, leaving the nitrile intact.

Reagents
  • Method A (TFA): Trifluoroacetic acid (TFA) / Dichloromethane (DCM) (1:4 ratio).

  • Method B (HCl): 4M HCl in Dioxane.

Step-by-Step Methodology (HCl Method)
  • Dissolution: Dissolve tert-Butyl 4-cyanophenethylcarbamate in dry 1,4-Dioxane (0.2 M).

  • Acidification: Add 4M HCl in Dioxane (5–10 equiv) at 0°C.

  • Reaction: Warm to room temperature and stir for 2–4 hours.

    • Observation: The product usually precipitates as the hydrochloride salt.

  • Isolation: Dilute with Diethyl Ether (

    
    ). Filter the white solid precipitate. Wash with ether to remove by-products (isobutylene oligomers).[1]
    
  • Result: 4-(2-aminoethyl)benzonitrile hydrochloride.[1]

Analytical Data & Troubleshooting

Mechanism of Selectivity (Route A)

The "Cobalt Boride" reduction is highly specific. The cobalt ion coordinates with the nitrile nitrogen, activating the carbon-nitrogen triple bond towards hydride attack. Crucially, the cobalt species complexes with the resulting primary amine, sterically hindering it from attacking the intermediate imine, effectively blocking the formation of secondary amine dimers.

MechanismStep1NitrileCoordinationStep2HydrideTransferStep1->Step2Step3ImineIntermediateStep2->Step3Step4PrimaryAmineStep3->Step4SideSecondary Amine(Blocked by Co)Step3->Side  Suppressed  

Figure 2: Simplified mechanism showing suppression of secondary amine formation.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Black precipitate does not form (Protocol A1) Old/Inactive

or

.[1]
Ensure reagents are fresh.[1]

absorbs moisture rapidly.[1]
Low Yield / Dimer Formation (Protocol A2) Insufficient Ammonia.Ensure solvent is saturated with

or add

.[1]
Boc Removal during Reduction Reaction too acidic or too hot.[1]Keep temperature <40°C. In Protocol A1, do not add acid until quenching.
Incomplete Reaction Catalyst poisoning.For Raney Ni, ensure sulfur compounds are absent.[1] Increase catalyst loading.

References

  • Klenke, B., & Gilbert, I. H. (2001). Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel.[1][4] The Journal of Organic Chemistry, 66(7), 2480–2483.[1]

    • Satoh, T., Suzuki, S., Suzuki, Y., Miyaji, Y., & Imai, Z. (1969). The selective reduction of nitriles to primary amines with cobalt chloride and sodium borohydride.[1] Tetrahedron Letters, 10(49), 4555–4558.[1]

      • Caddick, S., Judd, D. B., Lewis, A. K., Reich, M. T., & Williams, M. R. (2003). A generic approach for the catalytic reduction of nitriles.[1][5] Tetrahedron, 59(29), 5417-5423.[1]

        • Osby, J. O., & Ganem, B. (1982). Selective reduction of nitriles to primary amines.[1] Tetrahedron Letters, 23. (Regarding Cobalt Boride mechanism).

        Application Notes and Protocols: The Strategic Integration of tert-Butyl 4-cyanophenethylcarbamate in Peptidomimetic Synthesis

        Author: BenchChem Technical Support Team. Date: February 2026

        Introduction: Beyond the Backbone – Engineering Novel Bioactivity with tert-Butyl 4-cyanophenethylcarbamate

        In the pursuit of next-generation therapeutics, peptidomimetics have emerged as a powerful class of molecules that combine the target specificity of peptides with the enhanced stability and bioavailability of small molecules.[1] The rational design of these compounds often involves the incorporation of non-natural building blocks to introduce novel structural and functional properties. tert-Butyl 4-cyanophenethylcarbamate is a key reagent in this endeavor, offering a unique combination of a bio-inert Boc-protecting group and a versatile 4-cyanophenethyl moiety.

        The 4-cyanophenethyl group serves a dual purpose in peptidomimetic design. Structurally, the phenethylamine scaffold is a common motif in many biologically active compounds and can be used to mimic the side chains of aromatic amino acids or to introduce specific conformational constraints.[2] Functionally, the nitrile group on the phenyl ring acts as a unique spectroscopic probe. Its vibrational frequency is sensitive to the local environment, allowing for the investigation of molecular interactions and structural dynamics through techniques like infrared spectroscopy.[1] Furthermore, the cyano-substituted phenyl ring is a valuable fluorescent reporter, enabling the study of peptide folding, binding, and aggregation.[3][4]

        This technical guide provides a comprehensive overview of the synthesis and application of tert-butyl 4-cyanophenethylcarbamate in peptidomimetic development. We will detail the synthesis of this key building block, provide step-by-step protocols for its incorporation into peptide-like structures, and discuss the rationale behind its use, grounded in authoritative scientific literature.

        Physicochemical Properties and Handling

        A thorough understanding of the physicochemical properties of tert-butyl 4-cyanophenethylcarbamate is essential for its effective use in synthesis.

        PropertyValueSource
        IUPAC Name tert-butyl (4-cyanophenethyl)carbamateN/A
        Molecular Formula C₁₄H₁₈N₂O₂N/A
        Molecular Weight 246.31 g/mol N/A
        Appearance White to off-white solidGeneral Observation
        Solubility Soluble in common organic solvents such as dichloromethane (DCM), N,N-dimethylformamide (DMF), and acetonitrile. Insoluble in water.General Chemical Principles
        Storage Store in a cool, dry place away from incompatible materials. For long-term storage, refrigeration at 2-8 °C is recommended.General Laboratory Practice

        Synthesis of tert-Butyl 4-cyanophenethylcarbamate

        The synthesis of tert-butyl 4-cyanophenethylcarbamate is a straightforward two-step process starting from the commercially available 4-cyanobenzaldehyde. The overall workflow involves a reductive amination followed by Boc-protection.

        SynthesisWorkflow A 4-Cyanobenzaldehyde B 4-(2-Aminoethyl)benzonitrile A->B Reductive Amination (e.g., NaBH4, NH4OAc) C tert-Butyl 4-cyanophenethylcarbamate B->C Boc Protection ((Boc)2O, Base)

        Caption: Synthetic workflow for tert-Butyl 4-cyanophenethylcarbamate.

        Protocol 1: Synthesis of 4-(2-Aminoethyl)benzonitrile via Reductive Amination

        This protocol describes the conversion of 4-cyanobenzaldehyde to 4-(2-aminoethyl)benzonitrile. Reductive amination is a versatile method for the formation of amines from carbonyl compounds.[5][6]

        Materials:

        • 4-Cyanobenzaldehyde

        • Ammonium acetate (NH₄OAc)

        • Sodium borohydride (NaBH₄)

        • Methanol (MeOH)

        • Dichloromethane (DCM)

        • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

        • Brine (saturated aqueous NaCl solution)

        • Anhydrous sodium sulfate (Na₂SO₄)

        • Round-bottom flask

        • Magnetic stirrer

        • Separatory funnel

        • Rotary evaporator

        Procedure:

        • In a round-bottom flask, dissolve 4-cyanobenzaldehyde (1.0 eq) and ammonium acetate (10.0 eq) in methanol.

        • Stir the mixture at room temperature for 30 minutes.

        • Cool the reaction mixture to 0 °C in an ice bath.

        • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

        • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

        • Monitor the reaction progress by Thin Layer Chromatography (TLC).

        • Once the reaction is complete, quench by the slow addition of water.

        • Concentrate the mixture under reduced pressure to remove most of the methanol.

        • Partition the residue between DCM and saturated NaHCO₃ solution.

        • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

        • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

        • Concentrate the filtrate under reduced pressure to yield 4-(2-aminoethyl)benzonitrile, which can be used in the next step without further purification or purified by column chromatography if necessary.

        Protocol 2: Boc-Protection of 4-(2-Aminoethyl)benzonitrile

        This protocol details the protection of the primary amine of 4-(2-aminoethyl)benzonitrile with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc anhydride).[7][8]

        Materials:

        • 4-(2-Aminoethyl)benzonitrile

        • Di-tert-butyl dicarbonate ((Boc)₂O)

        • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

        • Dichloromethane (DCM) or Tetrahydrofuran (THF)

        • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

        • 1 M Hydrochloric acid (HCl)

        • Brine (saturated aqueous NaCl solution)

        • Anhydrous sodium sulfate (Na₂SO₄)

        • Round-bottom flask

        • Magnetic stirrer

        • Separatory funnel

        • Rotary evaporator

        Procedure:

        • Dissolve 4-(2-aminoethyl)benzonitrile (1.0 eq) in DCM or THF in a round-bottom flask.

        • Add triethylamine or DIPEA (1.2 eq).

        • Cool the solution to 0 °C in an ice bath.

        • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise.

        • Allow the reaction mixture to warm to room temperature and stir overnight.

        • Monitor the reaction progress by TLC.

        • Once the reaction is complete, dilute the mixture with the solvent.

        • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

        • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

        • The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure tert-butyl 4-cyanophenethylcarbamate.

        Application in Peptidomimetic Synthesis: N-Terminal Modification

        tert-Butyl 4-cyanophenethylcarbamate, lacking a carboxylic acid group, cannot be incorporated into a peptide chain via standard amide bond-forming reactions. However, it is an excellent building block for modifying the N-terminus of a peptide, a common strategy in peptidomimetic design to enhance stability and modulate bioactivity.[9] This is typically achieved through a two-step process: deprotection of the Boc group followed by coupling of the resulting amine to the N-terminus of a peptide, often via reductive amination with a peptide aldehyde or ketone.

        IncorporationWorkflow cluster_0 Building Block Preparation cluster_1 Peptide Modification A tert-Butyl 4-cyanophenethylcarbamate B 4-(2-Aminoethyl)benzonitrile A->B Boc Deprotection (TFA/DCM) D N-terminally Modified Peptidomimetic B->D Reductive Amination (e.g., NaBH(OAc)3) C N-terminal Peptide Aldehyde/Ketone C->D

        Caption: Workflow for N-terminal modification of a peptide using tert-Butyl 4-cyanophenethylcarbamate.

        Protocol 3: Boc-Deprotection of tert-Butyl 4-cyanophenethylcarbamate

        The acid-labile Boc group is readily removed using trifluoroacetic acid (TFA).

        Materials:

        • tert-Butyl 4-cyanophenethylcarbamate

        • Dichloromethane (DCM), analytical grade

        • Trifluoroacetic acid (TFA)

        • Round-bottom flask

        • Magnetic stirrer

        • Rotary evaporator

        • Diethyl ether (cold)

        Procedure:

        • Dissolve tert-butyl 4-cyanophenethylcarbamate in DCM in a round-bottom flask.

        • Add an equal volume of TFA to the solution (a 1:1 DCM:TFA solution).

        • Stir the reaction at room temperature for 1-2 hours.

        • Monitor the deprotection by TLC until the starting material is consumed.

        • Concentrate the reaction mixture under reduced pressure to remove the DCM and TFA.

        • Co-evaporate with DCM (2-3 times) to ensure complete removal of residual TFA.

        • The resulting product, 4-(2-aminoethyl)benzonitrile trifluoroacetate salt, can be precipitated by the addition of cold diethyl ether and collected by filtration, or used directly in the subsequent coupling step after careful drying under vacuum.

        Protocol 4: N-Terminal Modification of a Peptide via Reductive Amination

        This protocol describes the coupling of the deprotected 4-(2-aminoethyl)benzonitrile to a peptide with an N-terminal aldehyde or ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent for this transformation.[5]

        Materials:

        • 4-(2-Aminoethyl)benzonitrile trifluoroacetate salt (from Protocol 3)

        • N-terminal peptide aldehyde or ketone

        • Sodium triacetoxyborohydride (NaBH(OAc)₃)

        • N,N-Diisopropylethylamine (DIPEA)

        • 1,2-Dichloroethane (DCE) or N,N-Dimethylformamide (DMF)

        • Round-bottom flask

        • Magnetic stirrer

        • High-Performance Liquid Chromatography (HPLC) for purification

        • Mass spectrometer for characterization

        Procedure:

        • Dissolve the N-terminal peptide aldehyde or ketone (1.0 eq) in DCE or DMF.

        • Add the 4-(2-aminoethyl)benzonitrile trifluoroacetate salt (1.2 eq) and DIPEA (1.5 eq) to neutralize the TFA salt.

        • Stir the mixture at room temperature for 1 hour to allow for imine/enamine formation.

        • Add sodium triacetoxyborohydride (1.5 eq) in one portion.

        • Stir the reaction at room temperature for 12-24 hours.

        • Monitor the reaction progress by HPLC-MS.

        • Once the reaction is complete, quench by the addition of a small amount of water.

        • Dilute the reaction mixture with an appropriate solvent and purify the crude peptidomimetic by preparative reverse-phase HPLC.

        • Lyophilize the pure fractions to obtain the final N-terminally modified peptidomimetic.

        • Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.

        Expert Insights and Troubleshooting

        • Rationale for Boc Protection: The tert-butoxycarbonyl (Boc) group is a robust protecting group that is stable to a wide range of reaction conditions, yet can be cleanly removed under moderately acidic conditions. This orthogonality is crucial in multi-step syntheses, preventing unwanted side reactions at the amine functionality.[7]

        • Choice of Reductive Amination Conditions: While other reducing agents can be used for reductive amination, sodium triacetoxyborohydride is often preferred due to its mildness and tolerance of a wide range of functional groups. It is also less sensitive to moisture compared to reagents like sodium cyanoborohydride.[5]

        • Monitoring and Purification: The incorporation of the 4-cyanophenethyl group can significantly alter the hydrophobicity of the peptide. Therefore, careful optimization of HPLC gradients may be necessary for effective purification. The cyano group also provides a unique spectroscopic handle for monitoring the reaction and characterizing the final product.

        • Alternative Incorporation Strategies: While N-terminal modification is a common application, the 4-cyanophenethyl moiety can also be incorporated into peptide side chains. This typically involves the synthesis of a non-natural amino acid containing the 4-cyanophenethyl group, which is then used in standard solid-phase peptide synthesis (SPPS).

        Conclusion

        tert-Butyl 4-cyanophenethylcarbamate is a valuable and versatile building block for the synthesis of sophisticated peptidomimetics. Its straightforward synthesis and the unique properties of the 4-cyanophenethyl group provide researchers with a powerful tool to modulate the biological activity, enhance the stability, and probe the molecular interactions of peptide-based therapeutics. The protocols and insights provided in this guide are intended to facilitate the successful application of this reagent in innovative drug discovery and development programs.

        References

        • Gai, F., & Rolando, O. (2006). A Novel Fluorescent Probe for Protein Binding and Folding Studies: p-Cyano-Phenylalanine. Biopolymers, 83(5), 495-500. [Link]

        • Gether, U., & Kobilka, B. K. (1998). The α2-Adrenergic Receptor: A Model for Molecular Studies of G-Protein-Coupled Receptor Activation and Subtype Selectivity. Journal of Biological Chemistry, 273(29), 17979-17982.
        • Vagner, J., Qu, H., & Hruby, V. J. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current opinion in chemical biology, 12(3), 292–296.
        • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

        • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

        • Wikipedia. (2023, November 13). Di-tert-butyl dicarbonate. In Wikipedia. [Link]

        • Gai, F. (2009). Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine. Photochemistry and Photobiology, 85(5), 1045-1051.
        • MDPI. (2023, January 14). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules. [Link]

        • LifeTein. (n.d.). Basic Peptides synthesis introduction. LifeTein. [Link]

        Sources

        Troubleshooting & Optimization

        Technical Support Center: Synthesis of tert-Butyl 4-cyanophenethylcarbamate

        Author: BenchChem Technical Support Team. Date: February 2026

        Welcome to the technical support center for the synthesis of tert-Butyl 4-cyanophenethylcarbamate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your synthetic route, improve yields, and ensure the highest purity of your final product.

        Introduction

        tert-Butyl 4-cyanophenethylcarbamate is a key building block in the synthesis of various pharmaceutical compounds. Its structure combines a Boc-protected amine with a cyanophenyl group, making it a versatile precursor. However, like any multi-step synthesis, its preparation can be fraught with challenges that can impact yield and purity. This guide provides a structured approach to troubleshooting common issues encountered during its synthesis.

        Common Synthetic Routes

        Two primary routes are commonly employed for the synthesis of tert-Butyl 4-cyanophenethylcarbamate:

        • Reductive Amination of 4-cyanophenylacetaldehyde: This involves the reaction of 4-cyanophenylacetaldehyde with ammonia followed by reduction of the resulting imine. The resulting 4-cyanophenethylamine is then protected with a tert-butoxycarbonyl (Boc) group.

        • Boc Protection of 4-cyanophenethylamine: This is a more direct approach where commercially available 4-cyanophenethylamine is reacted with di-tert-butyl dicarbonate (Boc)₂O to yield the desired product.

        Each of these routes has its own set of potential pitfalls. The following sections will address specific issues you might encounter and provide actionable solutions.

        Troubleshooting Guide & FAQs

        Part 1: Issues Related to Reductive Amination
        Q1: I am observing low yields in my reductive amination step. What are the likely causes?

        Low yields in reductive amination can often be attributed to several factors:

        • Inefficient Imine Formation: The initial condensation of the aldehyde with the amine source (e.g., ammonium acetate) to form the imine is a critical equilibrium-driven step. Inadequate removal of water can shift the equilibrium back towards the starting materials.

        • Aldehyde Self-Condensation: Aldehydes, particularly those with α-hydrogens, can undergo aldol condensation under basic or acidic conditions, leading to unwanted byproducts.

        • Over-alkylation: The newly formed primary amine can react with another molecule of the aldehyde to form a secondary amine, which can then be reduced. This is a common issue in reductive amination.[1]

        • Sub-optimal Reducing Agent: The choice and handling of the reducing agent are crucial. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are less likely to reduce the starting aldehyde.[1]

        Troubleshooting Low Yield in Reductive Amination
        Potential Cause Recommended Action Scientific Rationale
        Inefficient Imine Formation Add a dehydrating agent like magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.These agents sequester water, driving the equilibrium towards imine formation.
        Aldehyde Self-Condensation Maintain a neutral to slightly acidic pH (around 6-7).This pH range favors imine formation over competing aldol reactions.
        Over-alkylation Use a large excess of the amine source (e.g., ammonium acetate).Le Châtelier's principle dictates that a high concentration of the amine will favor the formation of the primary amine.
        Sub-optimal Reducing Agent Switch to a milder reducing agent like NaBH(OAc)₃. Ensure the reducing agent is fresh and has been stored properly.NaBH(OAc)₃ is particularly effective for reductive amination and is less sensitive to moisture than NaBH₄.[1]
        Part 2: Challenges in Boc Protection
        Q2: My Boc protection reaction is incomplete, and I see unreacted 4-cyanophenethylamine on my TLC plate. What should I do?

        Incomplete Boc protection is a frequent issue. Here are the common culprits and how to address them:

        • Insufficient (Boc)₂O: The stoichiometry of the reaction is critical. Ensure you are using at least a slight excess of (Boc)₂O.

        • Inadequate Base: A suitable base is required to neutralize the acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity. Common bases include triethylamine (TEA) or sodium bicarbonate.

        • Solvent Effects: The choice of solvent can significantly impact the reaction rate. A solvent that can dissolve both the amine and (Boc)₂O is essential.

        • Low Reaction Temperature: While the reaction is often run at room temperature, some less reactive amines may require gentle heating.

        Troubleshooting Incomplete Boc Protection
        Potential Cause Recommended Action Scientific Rationale
        Insufficient (Boc)₂O Increase the molar equivalents of (Boc)₂O to 1.1-1.2 equivalents relative to the amine.This ensures that there is enough electrophile to react with all of the nucleophilic amine.
        Inadequate Base Ensure at least one equivalent of a suitable base like triethylamine or sodium bicarbonate is present.The base neutralizes the generated acid and enhances the amine's nucleophilicity.[2]
        Solvent Effects Use a solvent system like dichloromethane (DCM), tetrahydrofuran (THF), or a mixture of THF and water.These solvents provide good solubility for both reactants, facilitating the reaction.
        Low Reaction Temperature If the reaction is sluggish at room temperature, consider gentle heating to 40-50 °C.Increased temperature can overcome the activation energy barrier for less reactive substrates.
        Q3: I am observing a significant amount of a di-Boc protected byproduct. How can I prevent this?

        The formation of a di-Boc protected amine, while less common for primary amines, can occur under certain conditions.

        • Excessive (Boc)₂O and Base: Using a large excess of both (Boc)₂O and a strong base can lead to the deprotonation of the newly formed carbamate's N-H, followed by a second Boc protection.

        • Prolonged Reaction Times: Leaving the reaction to stir for an extended period, especially with excess reagents, can increase the likelihood of side reactions.

        Preventing Di-Boc Protection
        Contributing Factor Preventative Measure Scientific Rationale
        Excessive Reagents Carefully control the stoichiometry. Use no more than 1.2 equivalents of (Boc)₂O.Precise stoichiometry minimizes the availability of excess reagents for side reactions.
        Prolonged Reaction Time Monitor the reaction closely by TLC or LC-MS and work up the reaction as soon as the starting material is consumed.Minimizing reaction time reduces the opportunity for the desired product to undergo further, undesired reactions.
        Part 3: Purification and Characterization
        Q4: I am having difficulty purifying my product. What are some effective purification strategies?

        Purification of tert-Butyl 4-cyanophenethylcarbamate can sometimes be challenging due to the presence of unreacted starting materials or byproducts.

        • Column Chromatography: This is the most common and effective method for purifying the product. A silica gel column with a gradient elution of ethyl acetate in hexanes is typically successful.[3]

        • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an efficient purification method.

        • Acid-Base Extraction: An aqueous workup with a dilute acid wash (e.g., 1M HCl) can remove any unreacted amine. A subsequent wash with a saturated sodium bicarbonate solution will remove acidic impurities.

        Q5: What are the expected spectroscopic signatures for tert-Butyl 4-cyanophenethylcarbamate?

        Confirming the structure of your product is a critical final step.

        • ¹H NMR: Expect to see a singlet for the tert-butyl group around 1.4 ppm. The aromatic protons will appear as two doublets in the range of 7.2-7.6 ppm. The methylene protons will be visible as multiplets between 2.8 and 3.4 ppm.

        • ¹³C NMR: Key signals include the quaternary carbon of the tert-butyl group around 80 ppm, the carbonyl carbon of the carbamate around 156 ppm, and the nitrile carbon around 119 ppm.

        • IR Spectroscopy: Look for a characteristic C≡N stretch around 2230 cm⁻¹ and a C=O stretch for the carbamate at approximately 1690 cm⁻¹.

        Experimental Protocols

        Protocol 1: Boc Protection of 4-cyanophenethylamine

        Reagents and Materials:

        • 4-cyanophenethylamine

        • Di-tert-butyl dicarbonate ((Boc)₂O)

        • Triethylamine (TEA)

        • Dichloromethane (DCM)

        • Saturated aqueous sodium bicarbonate solution

        • Brine

        • Anhydrous magnesium sulfate (MgSO₄)

        • Standard laboratory glassware

        Procedure:

        • Dissolve 4-cyanophenethylamine (1.0 eq) in DCM.

        • To this solution, add triethylamine (1.1 eq).

        • Cool the reaction mixture to 0 °C in an ice bath.

        • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise over 30 minutes.

        • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

        • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

        • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

        • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-Butyl 4-cyanophenethylcarbamate as a white solid.

        Visualizing the Workflow

        Boc_Protection_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification A Dissolve 4-cyanophenethylamine and TEA in DCM B Cool to 0°C A->B C Add (Boc)₂O solution dropwise B->C D Aqueous Wash (NaHCO₃, Brine) C->D Reaction Monitoring (TLC) E Dry Organic Layer (MgSO₄) D->E F Concentrate E->F G Column Chromatography F->G H Pure Product G->H Characterization (NMR, IR, MS)

        Sources

        Troubleshooting solubility issues with tert-Butyl 4-cyanophenethylcarbamate

        Author: BenchChem Technical Support Team. Date: February 2026

        Technical Support Center: tert-Butyl 4-cyanophenethylcarbamate

        Welcome to the technical support guide for tert-Butyl 4-cyanophenethylcarbamate. This resource is designed for researchers, medicinal chemists, and drug development professionals to address common challenges encountered during its use, with a specific focus on resolving solubility issues.

        Part 1: Understanding the Molecule: Properties and Baseline Solubility

        Q1: What are the key structural features of tert-Butyl 4-cyanophenethylcarbamate and how do they influence its solubility?

        Answer: Understanding the structure of tert-Butyl 4-cyanophenethylcarbamate is fundamental to troubleshooting its solubility. The molecule, with a molecular formula of C₁₈H₂₂N₂O₂ and a molecular weight of 314.38 g/mol , possesses distinct regions that dictate its behavior in different solvents:

        • tert-Butoxycarbonyl (Boc) Group: This is a bulky, non-polar, and lipophilic protecting group. It significantly contributes to the compound's solubility in non-polar organic solvents.[1]

        • Aromatic Core (4-cyanophenethyl): This part of the molecule consists of a benzene ring and an ethyl linker. The aromatic ring is hydrophobic, while the cyano (-C≡N) group is highly polar and a hydrogen bond acceptor.

        • Carbamate Linkage (-NH-C(=O)O-): This group is polar and capable of participating in hydrogen bonding as both a donor (N-H) and an acceptor (C=O). Carbamates are a crucial functional group in medicinal chemistry, often used as protecting groups or as key structural motifs.[2][3]

        The molecule's amphipathic nature—having both significant non-polar (Boc, phenyl ring) and polar (cyano, carbamate) characteristics—is the primary reason for its challenging solubility profile. It is often too non-polar for highly aqueous solutions and too polar for purely non-polar solvents like hexanes.

        Data Summary: Physicochemical Properties
        PropertyValueSource
        IUPAC Name tert-butyl N-[2-(4-cyanophenyl)ethyl]carbamateN/A
        Molecular Formula C₁₈H₂₂N₂O₂N/A
        Molecular Weight 314.38 g/mol N/A
        Appearance Typically a white to off-white solid[4][5]
        Q2: In which common laboratory solvents should I expect tert-Butyl 4-cyanophenethylcarbamate to be soluble?

        Answer: Complete solubility data is often not published for specific research compounds. However, based on its structure and the properties of similar carbamate compounds, a general solubility profile can be predicted. Polar aprotic solvents are typically the most effective.

        Table 1: Predicted Solubility in Common Laboratory Solvents
        SolventChemical FormulaPolarity IndexPredicted SolubilityRationale & Expert Notes
        Dimethyl Sulfoxide (DMSO)C₂H₆OS7.2High An excellent choice for creating concentrated stock solutions. Its high polarity effectively solvates the cyano and carbamate groups.
        N,N-Dimethylformamide (DMF)C₃H₇NO6.4High Similar to DMSO, DMF is a polar aprotic solvent capable of dissolving a wide range of organic compounds.
        Dichloromethane (DCM)CH₂Cl₂3.1Moderate to High A good solvent for compounds with non-polar character. It should effectively solvate the Boc and aromatic portions.
        Tetrahydrofuran (THF)C₄H₈O4.0Moderate A less polar ether that can be effective, though possibly requiring larger volumes than DMSO or DMF.
        Acetonitrile (ACN)C₂H₃N5.8Moderate Its polarity is suitable, but it may be less effective than DMSO for highly crystalline materials.
        Methanol (MeOH) / Ethanol (EtOH)CH₃OH / C₂H₅OH5.1 / 4.3Low to Moderate As protic solvents, they can hydrogen bond with the carbamate, but the large non-polar regions may limit overall solubility.
        WaterH₂O10.2Insoluble The large, non-polar Boc group and aromatic ring make the compound poorly soluble in water.[6]
        Hexane / TolueneC₆H₁₄ / C₇H₈0.1 / 2.4Very Low to Insoluble These non-polar solvents are generally poor choices as they cannot effectively solvate the polar cyano and carbamate functionalities.[7]

        Part 2: Troubleshooting Common Solubility Issues

        This section provides direct answers to common problems encountered when working with tert-Butyl 4-cyanophenethylcarbamate.

        Q3: My compound is not dissolving in my chosen solvent, even one predicted to be effective. What steps can I take?

        Answer: If you encounter poor solubility, do not immediately discard the experiment. The rate of dissolution can be slow, especially for crystalline solids. The energy required to break the crystal lattice must be overcome by the energy of solvation. The following troubleshooting workflow is recommended.

        Troubleshooting Workflow Diagram

        G cluster_0 Initial Dissolution Attempt cluster_1 Physical Intervention cluster_2 Chemical Intervention cluster_3 Outcome start Compound fails to dissolve in selected solvent at RT increase_energy Increase Kinetic Energy (Vortex or Sonicate for 5-10 min) start->increase_energy Step 1 gentle_heat Apply Gentle Heat (35-40°C water bath) increase_energy->gentle_heat If still insoluble success Compound Dissolved increase_energy->success Check for dissolution change_solvent Switch to a Stronger Solvent (e.g., from DCM to DMSO) gentle_heat->change_solvent If still insoluble gentle_heat->success Check for dissolution cosolvent Use a Co-Solvent System (e.g., DMSO/Water or DCM/MeOH) change_solvent->cosolvent If single solvent fails change_solvent->success Check for dissolution cosolvent->success Check for dissolution fail Consult Further / Re-evaluate (Check purity, consider alternative compound) cosolvent->fail If all else fails

        Caption: A stepwise guide for troubleshooting solubility issues.

        Detailed Explanation:

        • Increase Kinetic Energy: Vortexing or placing the sample in an ultrasonic bath introduces energy that helps break apart the solid matrix and increases the interaction between the solvent and the compound.

        • Apply Gentle Heat: Warming the solution to 35-40°C increases the kinetic energy of the solvent molecules, enhancing their ability to solvate the compound. Caution: The Boc protecting group can be thermally labile, especially under acidic conditions.[8] Avoid high temperatures (>50-60°C) or prolonged heating to prevent deprotection.

        • Change Solvents: If physical methods fail, the solvent may be inappropriate. Move up the polarity scale. If you started with DCM, try THF, then Acetonitrile, and finally DMF or DMSO.

        • Use a Co-Solvent System: Sometimes a mixture of solvents works best. For example, if your compound dissolves in DCM but your reaction co-reagent requires a more polar medium, a DCM/MeOH mixture might provide the necessary balance.

        Q4: My compound dissolved in organic solvent, but precipitated when I added it to my aqueous reaction buffer. What happened and how can I fix it?

        Answer: This is a common phenomenon known as "crashing out" or precipitation. It occurs when a compound dissolved in a good organic solvent is introduced into a poor solvent (the "anti-solvent"), in this case, your aqueous buffer. The dramatic change in the solvent environment causes the compound's solubility limit to be exceeded, leading to precipitation.

        Solutions:

        • Minimize Organic Solvent: Prepare the most concentrated stock solution possible in your organic solvent (e.g., 100 mM in DMSO). This allows you to add a very small volume to your aqueous buffer, keeping the final percentage of the organic solvent low (ideally <1-5%).

        • Slow Addition with Vigorous Mixing: Add the organic stock solution dropwise to the aqueous buffer while vortexing or stirring rapidly. This rapid dispersion helps prevent localized areas of high concentration that can initiate precipitation.

        • Use Pluronic F-127 or other surfactants: In cell-based assays or other sensitive applications, a small amount of a non-ionic surfactant can help maintain the solubility of hydrophobic compounds in aqueous media.

        Part 3: Experimental Protocols

        Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

        This protocol describes a reliable method for preparing a standard stock solution for use in most biological and chemical assays.

        G cluster_workflow Stock Solution Workflow weigh 1. Weigh Compound Accurately weigh 3.14 mg of tert-Butyl 4-cyanophenethylcarbamate add_solvent 2. Add Solvent Add ~900 µL of high-purity DMSO to the vial weigh->add_solvent dissolve 3. Dissolve Vortex for 2 min. Sonicate for 5 min if needed. add_solvent->dissolve qs 4. Final Volume Add DMSO to a final volume of exactly 1.0 mL dissolve->qs mix 5. Final Mix & Store Invert vial several times. Store at -20°C, protected from light. qs->mix

        Caption: Workflow for preparing a 10 mM stock solution.

        Methodology:

        • Calculation: Determine the mass required for your desired volume and concentration. For 1 mL of a 10 mM solution:

          • Mass = 314.38 g/mol * 0.010 mol/L * 0.001 L = 0.00314 g = 3.14 mg

        • Weighing: Accurately weigh 3.14 mg of tert-Butyl 4-cyanophenethylcarbamate into an appropriate vial (e.g., a 1.5 mL amber glass vial).

        • Initial Solvation: Add approximately 90% of the final volume (e.g., 900 µL) of high-purity, anhydrous DMSO.

        • Dissolution: Cap the vial and vortex vigorously for 2 minutes. If any solid remains, place the vial in an ultrasonic water bath for 5-10 minutes. A gentle warming in a 35-40°C water bath can be used as a final step if necessary.

        • Final Volume (QS): Once the solid is completely dissolved, carefully add DMSO to bring the final volume to exactly 1.0 mL.

        • Storage: Mix by inverting the vial several times. Store the stock solution at -20°C or -80°C, protected from light and moisture.

        Part 4: Frequently Asked Questions (FAQs)

        Q5: How should I store the solid compound and prepared stock solutions to ensure stability?

        Answer: Solid Compound: Store the solid material in a tightly sealed container in a desiccator at 2-8°C. Protect it from light and moisture to prevent potential degradation. Stock Solutions: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in amber vials. Under these conditions, DMSO solutions are typically stable for several months.

        Q6: Are there any specific safety precautions I should take when handling this compound?

        Answer: While a specific safety data sheet for this exact molecule may not be available, compounds with similar functional groups (carbamates, nitriles) should be handled with care. Assume the compound is harmful if swallowed and is a skin and eye irritant.[9][10] Always follow standard laboratory safety procedures:

        • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

        • Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

        • In case of contact, wash skin thoroughly with soap and water and flush eyes with water for several minutes.

        References

        • PubChem. (n.d.). tert-Butyl 4-cyanophenylcarbamate. National Center for Biotechnology Information. Retrieved from [Link]

        • Tasso, B., Catto, M., Nicolotti, O., & Carotti, A. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(1), 11-32. Available from: [Link]

        • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

        • Mabasa, L. B., Ntuli, T. D., & Nyokong, T. (2022). Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review. Molecules, 27(15), 4786. Available from: [Link]

        • Wang, S., Liu, C., Zhang, L., & Zhang, J. (2021). Dissolution and Interaction of Cellulose Carbamate in NaOH/ZnO Aqueous Solutions. Polymers, 13(7), 1081. Available from: [Link]

        • Sydney Children's Hospitals Network. (2024). Organophosphate/Carbamate Exposure - Management. Retrieved from [Link]

        • Plath, M., Trose, M., & Opatz, T. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. The Journal of Organic Chemistry, 89(10), 6825–6834. Available from: [Link]

        • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: tert-Butanol. Retrieved from [Link]

        • Wang, Y., Wang, Y., Zhang, R., & Li, Z. (2018). Theoretical study on the degradation mechanism of carbamate pesticides with OH radicals. Structural Chemistry, 29(5), 1477–1486. Available from: [Link]

        • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Available from: [Link]

        • Boumoud, T., et al. (2016). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Molecules, 21(11), 1459. Available from: [Link]

        • Al-Abri, S. A., & Al-Sabei, S. (2024). Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning. Journal of Pioneering Medical Sciences. Available from: [Link]

        • Nagy, V., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega, 8(49), 47005–47012. Available from: [Link]

        • PubChem. (n.d.). tert-Butyl 4-aminophenethylcarbamate. National Center for Biotechnology Information. Retrieved from [Link]

        • MSD Manual Professional Edition. (n.d.). Organophosphate Poisoning and Carbamate Poisoning. Retrieved from [Link]

        • Alfa Aesar. (2010). tert-Butyl carbamate - SAFETY DATA SHEET. Retrieved from [Link]

        • Vinati Organics Ltd. (n.d.). Para Tertiary Butyl Phenol (PTBP), 4 Tert Butylphenol. Retrieved from [Link]

        • The Good Scents Company. (n.d.). 4-tert-butyl phenol. Retrieved from [Link]

        • Trabelsi, M., et al. (2011). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. Available from: [Link]

        Sources

        Technical Support Center: Purification of tert-Butyl 4-cyanophenethylcarbamate

        [1][2]

        Case ID: PUR-CN-BOC-001 Status: Active Assigned Specialist: Senior Application Scientist Subject: Optimization of Workup and Isolation for Nitrile-Functionalized Boc-Amines[1][2]

        Introduction

        Welcome to the technical support hub for tert-Butyl 4-cyanophenethylcarbamate . This guide addresses the specific challenges of purifying Boc-protected amines containing a nitrile (cyano) functionality.

        The presence of the cyano group (

        Boc group2self-validating protocols1

        Module 1: Diagnostic Triage

        Before committing to a purification method, determine the state of your crude material. Use the decision matrix below to select the optimal workflow.

        Workflow Decision Matrix

        Purification_Decision_TreeStartCrude Material AssessmentStatePhysical State?Start->StateSolidCrystalline/Amorphous SolidState->Solid DryOilViscous Oil / GumState->Oil StickyTLCTLC Analysis (20% EtOAc/Hex)Solid->TLCOil->TLCCleanSingle Spot + Baseline ImpurityTLC->Clean High Rf SepComplexMultiple Spots / TailingTLC->Complex Low Rf SepRecrystMethod A: Recrystallization(EtOAc/Hexane)Clean->RecrystColumnMethod B: Flash Chromatography(Gradient Elution)Complex->ColumnWashMethod C: Chemical Scavenging(Acid Wash/DMAPA)Recryst->Wash If Boc2O persists

        Figure 1: Decision matrix for selecting the purification pathway based on crude material physical state and TLC profile.[1]

        Module 2: Chemical Workup (The "Pre-Purification")

        Issue: "My product contains unreacted amine or excess Boc anhydride (

        Expert Insight: The most common error is relying solely on chromatography to remove starting materials.[1][2] A chemically active workup can remove 95% of impurities before the column, saving solvent and silica.

        Protocol: The "Citric Acid" Wash

        Why: Strong acids (HCl) can cleave the Boc group or hydrolyze the nitrile.[3] Citric acid (10% w/v) is acidic enough (

        12

        Step-by-Step:

        • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) (10 mL per gram).

        • Acid Wash: Wash organic layer

          
           with 10% aqueous Citric Acid .[1][2]
          
          • Checkpoint: The aqueous layer contains the unreacted amine.

        • Base Wash: Wash

          
           with Saturated 
          
          
          .
          • Checkpoint: This neutralizes residual acid.[1][2]

        • Boc Scavenging (Optional): If

          
           is present (visible by NMR), add N,N-Dimethyl-1,3-propanediamine (DMAPA)  (0.1 eq) and stir for 15 min.[1][2]
          
          • Mechanism:[1][2][3][4] DMAPA reacts with

            
             to form a polar urea, which is then removed by the subsequent acid wash.[2]
            

        Module 3: Chromatographic Optimization

        Issue: "The nitrile group causes the product to streak/tail on the column, or it co-elutes with non-polar impurities."

        Expert Insight: Nitriles possess a large dipole moment.[1][2] On silica, they act as hydrogen-bond acceptors (weakly).[1][2] If your peak tails, it is likely interacting with the acidic silanols of the stationary phase.

        Solvent System Optimization
        Solvent SystemStrengthRecommendation
        Hexane / EtOAc StandardStart here. The nitrile usually requires 20-30% EtOAc to elute.[1][2]
        DCM / MeOH High PolarityAvoid. Often too strong; poor separation from polar impurities.[1][2]
        DCM / EtOAc SelectiveExcellent. Useful if the product co-elutes with non-polar byproducts (like di-Boc).[1][2]
        Toluene / Acetone OrthogonalTroubleshooter. Use if Hexane/EtOAc fails to separate isomers or specific byproducts.[1][2]
        Troubleshooting "Tailing"

        If the spot streaks on TLC:

        • Pre-buffer the silica: Run 1% Triethylamine (TEA) in Hexane through the column before loading.[2]

        • Load Strategy: Do not load in DCM if possible. Adsorb the crude onto silica (dry load) to prevent "band broadening" at the top of the column.

        Module 4: Crystallization (Scale-Up)

        Issue: "The product is oiling out instead of crystallizing."

        Expert Insight: Carbamates are often solids, but trace solvents (DCM/Rotovap residue) or impurities (

        2
        Protocol: The "Displacement" Method
        • Evaporation: Remove all DCM. DCM is a "good" solvent that inhibits crystallization.[1][2] Rotovap to dryness, then add Hexane and rotovap again (azeotropic removal).[2]

        • Dissolution: Dissolve the oil in the minimum amount of warm EtOAc (

          
          ).
          
        • Precipitation: Add Hexane dropwise until the solution turns slightly cloudy (turbid).

        • Seeding: Add a single crystal of pure product (if available) or scratch the glass wall with a spatula.[2]

        • Cooling: Allow to cool to Room Temp, then

          
          . Do not freeze immediately , or you will trap impurities.[1][2]
          

        Frequently Asked Questions (FAQs)

        Q1: Can I use HCl to remove the unreacted amine? A: Proceed with extreme caution. While 1M HCl is standard for some, the Boc group is acid-labile.[1][2] Prolonged exposure or higher concentrations can lead to deprotection (loss of t-butyl group).[1][2] We strictly recommend 10% Citric Acid or 0.5M

        
        12

        Q2: My NMR shows a split peak for the Boc group. Is it impure? A: Not necessarily.[1][2] Carbamates often exhibit rotamers (restricted rotation around the N-CO bond) in NMR, especially in

        12
        • Validation: Run the NMR at a higher temperature (

          
           in DMSO-
          
          
          ). If the peaks coalesce into a sharp singlet, it is a rotamer, not an impurity.

        Q3: How do I remove excess Boc anhydride without a column? A:

        
        
        
        
        12DMAPA scavenging method

        References

        • Boc Protection & Stability: Wuts, P. G. M., & Greene, T. W. (2006).[2] Greene's Protective Groups in Organic Synthesis (4th ed.).[1][2] Wiley-Interscience.[1][2]

        • Purification of Laboratory Chemicals: Armarego, W. L. F., & Chai, C. L. L. (2013).[2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2]

        • Chromatography of Nitriles: Still, W. C., Kahn, M., & Mitra, A. (1978).[2] Rapid chromatographic technique for preparative separations with moderate resolution.[1][2] The Journal of Organic Chemistry, 43(14), 2923–2925.

        • Scavenging Reagents: Parlow, J. J., et al. (1999).[2] Utility of Polymer-Supported Reagents in Organic Synthesis. Journal of Organic Chemistry, 64, 2923.[2]

        Technical Support Center: Navigating the Boc Deprotection of 4-Cyanophenethylcarbamate

        Author: BenchChem Technical Support Team. Date: February 2026

        Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions for a common yet challenging synthetic step: the removal of the tert-butoxycarbonyl (Boc) protecting group from 4-cyanophenethylcarbamate. Our goal is to equip you with the expertise and practical knowledge to overcome potential side reactions and achieve high-purity yields of the desired 4-cyanophenethylamine.

        The primary challenge in this deprotection lies in the acid-labile nature of the nitrile group, which can undergo hydrolysis to the corresponding amide or carboxylic acid under the acidic conditions typically used for Boc removal. This guide will walk you through understanding these side reactions and implementing effective strategies to prevent them.

        Troubleshooting Guide: Addressing Common Issues

        This section is designed to help you diagnose and resolve specific problems encountered during the Boc deprotection of 4-cyanophenethylcarbamate.

        Issue 1: Incomplete Deprotection

        • Symptom: Your reaction mixture, upon analysis by TLC or LC-MS, shows a significant amount of starting material remaining even after the recommended reaction time.

        • Potential Causes & Solutions:

          • Insufficient Acid Strength or Concentration: The concentration of the acid (e.g., TFA or HCl) may be too low for efficient deprotection.

            • Solution: Gradually increase the concentration of the acid. For instance, if you are using 20% TFA in DCM, consider increasing it to 30-50%. Alternatively, for HCl in dioxane, ensure you are using a 4M solution.[1][2]

          • Low Reaction Temperature: The reaction may be too slow at lower temperatures.

            • Solution: If you are running the reaction at 0°C, allow it to warm to room temperature. Gentle heating (e.g., to 40°C) can also be considered, but must be done with caution as it can also accelerate nitrile hydrolysis.[1]

          • Steric Hindrance: While less common for this substrate, significant steric bulk near the carbamate can slow down the reaction.

            • Solution: Increase the reaction time and monitor closely.

        Issue 2: Formation of an Unexpected Byproduct with a Higher Polarity (Amide Formation)

        • Symptom: You observe a new, more polar spot on your TLC plate or a new peak in your LC-MS with a mass corresponding to the addition of water to your starting material (M+18).

        • Cause: This is a classic sign of nitrile hydrolysis to the corresponding amide under acidic conditions.[3][4] The presence of water in your reaction mixture is the primary culprit.

        • Solutions:

          • Use Anhydrous Conditions: Ensure all your solvents (DCM, dioxane) and reagents are strictly anhydrous. Use freshly distilled solvents and handle them under an inert atmosphere (e.g., nitrogen or argon).

          • Switch to a Milder Deprotection Method: Standard TFA/DCM can be too harsh. Consider the alternatives outlined in the protocols section below, such as HCl in anhydrous dioxane or TMSI.[5]

        Issue 3: Formation of a Carboxylic Acid Byproduct

        • Symptom: A highly polar byproduct is observed, with a mass corresponding to the hydrolysis of the nitrile to a carboxylic acid.

        • Cause: This is a result of complete hydrolysis of the nitrile group, which proceeds through the amide intermediate. This typically occurs under more vigorous conditions (higher acid concentration, elevated temperature, or prolonged reaction times).[6]

        • Solutions:

          • Reduce Reaction Time and Temperature: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize over-reaction.

          • Employ Milder Reagents: This is a strong indication that your current method is too harsh. Immediately switch to a milder deprotection protocol.

        Issue 4: Formation of tert-Butylated Byproducts

        • Symptom: You observe byproducts with a mass corresponding to the addition of a tert-butyl group (+56 Da) to your product.

        • Cause: The Boc deprotection mechanism generates a reactive tert-butyl cation, which can act as an electrophile and alkylate nucleophilic sites on your molecule.[1]

        • Solutions:

          • Use a Scavenger: The most effective way to mitigate this is by adding a scavenger to your reaction mixture. Common scavengers include:

            • Triethylsilane (TES) or Triisopropylsilane (TIS): These act as reducing agents for the tert-butyl cation.

            • Anisole or Thioanisole: These aromatic compounds act as traps for the carbocation.

            • A typical scavenger cocktail is a mixture of TFA, water, and TIS (e.g., 95:2.5:2.5 v/v/v).[1]

        Frequently Asked Questions (FAQs)

        Q1: What is the mechanism of nitrile hydrolysis during Boc deprotection?

        A1: Under acidic conditions, the nitrogen atom of the nitrile is protonated, which activates the carbon-nitrogen triple bond towards nucleophilic attack by water. This forms an imidic acid intermediate, which then tautomerizes to an amide. The amide can then be further hydrolyzed to a carboxylic acid and an ammonium salt.[6][7]

        Q2: Which acidic condition is generally milder, TFA in DCM or HCl in dioxane?

        A2: 4M HCl in dioxane is often considered a milder alternative to TFA in DCM for Boc deprotection, especially when dealing with acid-sensitive functional groups.[2][5] However, it is crucial that the dioxane and HCl solution are anhydrous to prevent nitrile hydrolysis.

        Q3: Can I use basic conditions to remove the Boc group and avoid nitrile hydrolysis?

        A3: While the Boc group is generally stable to basic conditions, some methods for its removal under basic conditions have been reported, such as using sodium carbonate in refluxing DME.[8] However, these methods are not as common and may not be suitable for all substrates. For 4-cyanophenethylcarbamate, there is a risk of other base-mediated side reactions.

        Q4: How can I monitor the progress of my deprotection reaction?

        A4: The most common methods for monitoring the reaction are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

        • TLC: You can spot the reaction mixture alongside your starting material. The product, being a primary amine, will be more polar and have a lower Rf value.

        • LC-MS: This is a more definitive method that allows you to monitor the disappearance of the starting material and the appearance of the product peak with the correct mass-to-charge ratio. It will also reveal the presence of any byproducts.

        Q5: Are there any non-acidic methods for Boc deprotection that would be compatible with a nitrile group?

        A5: Yes, several milder, non-traditional methods can be employed. One promising approach is using oxalyl chloride in methanol, which has been shown to be effective for substrates with acid-labile groups.[8] Another option is using trimethylsilyl iodide (TMSI). These methods avoid the harsh acidic conditions that promote nitrile hydrolysis.

        Experimental Protocols

        Protocol 1: Standard Boc Deprotection with TFA and Scavengers

        This protocol is a starting point but should be used with caution due to the risk of nitrile hydrolysis.

        Reagent/ParameterRecommendation
        Solvent Anhydrous Dichloromethane (DCM)
        Deprotection Reagent Trifluoroacetic Acid (TFA)
        Scavenger Triisopropylsilane (TIS)
        Concentrations 20-50% TFA in DCM, 5% TIS
        Temperature 0°C to Room Temperature
        Reaction Time 30 minutes to 2 hours

        Step-by-Step Methodology:

        • Dissolve the Boc-protected 4-cyanophenethylcarbamate in anhydrous DCM (e.g., 0.1 M).

        • Add TIS (5% v/v) to the solution.

        • Cool the mixture to 0°C in an ice bath.

        • Slowly add TFA (to a final concentration of 20-50%) to the stirred solution.

        • Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature.

        • Monitor the reaction progress by TLC or LC-MS every 30 minutes.

        • Upon completion, concentrate the reaction mixture under reduced pressure.

        • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the excess acid.

        • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.

        Protocol 2: Milder Boc Deprotection with HCl in Dioxane

        This method is generally preferred for acid-sensitive substrates.

        Reagent/ParameterRecommendation
        Solvent Anhydrous 1,4-Dioxane
        Deprotection Reagent 4M HCl in 1,4-Dioxane
        Temperature Room Temperature
        Reaction Time 1-4 hours

        Step-by-Step Methodology:

        • Dissolve the Boc-protected 4-cyanophenethylcarbamate in anhydrous 1,4-dioxane.

        • Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents).

        • Stir the mixture at room temperature.

        • Monitor the reaction progress by TLC or LC-MS.

        • Upon completion, evaporate the solvent under vacuum to isolate the hydrochloride salt of the deprotected amine.

        Protocol 3: Alternative Deprotection using Oxalyl Chloride in Methanol

        This is a mild method suitable for substrates with highly acid-sensitive functional groups.[8]

        Reagent/ParameterRecommendation
        Solvent Methanol
        Deprotection Reagent Oxalyl Chloride
        Concentration 3 equivalents of Oxalyl Chloride
        Temperature Room Temperature
        Reaction Time 1-4 hours

        Step-by-Step Methodology:

        • Dissolve the N-Boc protected amine in methanol (e.g., 0.1 M concentration).

        • Add oxalyl chloride (3 equivalents) dropwise to the solution at room temperature.

        • Stir the mixture and monitor the reaction by TLC or LC-MS.

        • Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.

        • Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate to obtain the deprotected amine.

        Visualizing the Chemistry

        To better understand the processes involved, the following diagrams illustrate the key reaction pathways and a troubleshooting workflow.

        Boc_Deprotection_Mechanism cluster_main Boc Deprotection Pathway cluster_side Side Reactions Boc-Protected_Amine Boc-Protected Amine Protonated_Carbamate Protonated Carbamate Boc-Protected_Amine->Protonated_Carbamate + H+ Carbamic_Acid Carbamic Acid Intermediate Protonated_Carbamate->Carbamic_Acid - tBu+ tBu_cation tert-Butyl Cation Protonated_Carbamate->tBu_cation Free_Amine Free Amine Carbamic_Acid->Free_Amine - CO2 tBu_Product tert-Butylated Product tBu_cation->tBu_Product + Nucleophile Nitrile Nitrile Group Amide Amide Nitrile->Amide + H2O, H+ Carboxylic_Acid Carboxylic Acid Amide->Carboxylic_Acid + H2O, H+ Troubleshooting_Workflow Start Start Boc Deprotection Monitor Monitor Reaction (TLC, LC-MS) Start->Monitor Complete Reaction Complete? Monitor->Complete Side_Products Side Products Observed? Complete->Side_Products Yes Increase_Time_Temp Increase Reaction Time/Temp Complete->Increase_Time_Temp No Workup Workup and Isolate Product Side_Products->Workup No Identify_Side_Product Identify Side Product (MS) Side_Products->Identify_Side_Product Yes Increase_Time_Temp->Monitor Check_Reagents Check Reagent Concentration/Purity Check_Reagents->Monitor Nitrile_Hydrolysis Nitrile Hydrolysis? Identify_Side_Product->Nitrile_Hydrolysis tBu_Adducts t-Butylation? Nitrile_Hydrolysis->tBu_Adducts No Anhydrous_Conditions Switch to Anhydrous Conditions Nitrile_Hydrolysis->Anhydrous_Conditions Yes Add_Scavenger Add Scavenger (e.g., TIS) tBu_Adducts->Add_Scavenger Yes Milder_Method Use Milder Deprotection Method Anhydrous_Conditions->Milder_Method Milder_Method->Monitor Add_Scavenger->Monitor

        Caption: Troubleshooting workflow for Boc deprotection.

        References

        • Caddick, S., Judd, D. B., de K. Lewis, A. K., Reich, M. T., & Williams, M. R. V. (2003). A nickel boride catalyzed reduction of nitriles allows the preparation of Boc protected amines. Tetrahedron, 59(29), 5417-5423. [Link]

        • Amoah, E., Oppong, K. A., & Tuffour, I. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC advances, 10(40), 23927-23933. [Link]

        • Clark, J. (2015). Hydrolysing Nitriles. Chemguide. [Link]

        • Ashenhurst, J. (2018). Protecting Groups For Amines. Master Organic Chemistry. [Link]

        • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

        • The Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Link]

        • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

        • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. [Link]

        • Chemistry Steps. (2024). Reactions of Nitriles. [Link]

        • Starks, C. M. (1970). U.S. Patent No. 3,542,822. Washington, DC: U.S.
        • Houghten, R. A., Bray, M. K., DeGraw, S. T., & Fagnola, C. M. (1986). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. International journal of peptide and protein research, 27(6), 673-678. [Link]

        • Li, Y., et al. (2024). Systematic Investigation of the Degradation Properties of Nitrile-Butadiene Rubber/Polyamide Elastomer/Single-Walled Carbon Nanotube Composites in Thermo-Oxidative and Hot Oil Environments. Polymers, 16(2), 226. [Link]

        • Lumen Learning. (n.d.). Hydrolysis of nitriles. [Link]

        Sources

        Technical Support Center: Storage Stability of tert-Butyl 4-cyanophenethylcarbamate Solutions

        Author: BenchChem Technical Support Team. Date: February 2026

        For Researchers, Scientists, and Drug Development Professionals

        Introduction

        tert-Butyl 4-cyanophenethylcarbamate is a chemical compound that often serves as an intermediate or building block in the synthesis of more complex molecules, particularly in the development of new pharmaceutical agents. The stability of its solutions is critical for ensuring the accuracy and reproducibility of experimental results. This guide provides a comprehensive overview of the factors affecting the stability of tert-Butyl 4-cyanophenethylcarbamate solutions, along with troubleshooting advice and best practices for storage and handling.

        The core of this molecule's stability profile lies in its tert-butoxycarbonyl (Boc) protecting group, which is known to be sensitive to certain conditions.[1] Understanding these sensitivities is key to maintaining the integrity of the compound in solution.

        Frequently Asked Questions (FAQs)

        Q1: What are the ideal storage conditions for a stock solution of tert-Butyl 4-cyanophenethylcarbamate?

        For long-term storage (weeks to months), it is recommended to store solutions at -20°C or lower in a tightly sealed container to minimize solvent evaporation and exposure to moisture.[2] For short-term storage (a few days), refrigeration at 2-8°C is generally acceptable.[3] To prevent degradation from light, amber vials or containers wrapped in aluminum foil should be used.[2]

        Q2: Which solvents are recommended for preparing solutions of tert-Butyl 4-cyanophenethylcarbamate?

        Polar organic solvents such as methanol, ethanol, acetonitrile, and dichloromethane are generally suitable for dissolving tert-Butyl 4-cyanophenethylcarbamate.[1][4] The choice of solvent will depend on the specific requirements of your experiment. It is crucial to use anhydrous solvents whenever possible to minimize the risk of hydrolysis.

        Q3: My solution has turned cloudy or shows precipitation. What could be the cause?

        Cloudiness or precipitation can occur for several reasons:

        • Low Temperature: The solubility of the compound may have been exceeded at lower storage temperatures. Try gently warming the solution to room temperature to see if the precipitate redissolves.

        • Solvent Evaporation: If the container is not sealed properly, solvent evaporation can increase the concentration of the compound beyond its solubility limit.

        • Degradation: The precipitate could be a degradation product. This is more likely if the solution has been stored for an extended period or under suboptimal conditions.

        Q4: Can I store solutions of this compound in an acidic or basic buffer?

        It is strongly advised to avoid storing solutions of tert-Butyl 4-cyanophenethylcarbamate in acidic or basic buffers. The Boc protecting group is highly susceptible to cleavage under acidic conditions.[5][6] While generally more stable to bases, prolonged exposure to strong basic conditions should also be avoided.[1][7] For experiments requiring a buffered system, it is best to prepare the solution immediately before use.

        Troubleshooting Guide

        This section provides a more in-depth approach to resolving common issues encountered during the storage and use of tert-Butyl 4-cyanophenethylcarbamate solutions.

        Issue 1: Inconsistent or lower-than-expected results in my assay.
        Potential Cause Troubleshooting Steps
        Degradation of the compound 1. Prepare a fresh solution: The most straightforward way to rule out degradation is to prepare a fresh stock solution from solid material. 2. Analyze the solution: If you have access to analytical instrumentation such as HPLC or LC-MS, analyze an aliquot of your stock solution to check for the presence of the parent compound and any potential degradation products.[8] 3. Perform a forced degradation study: To understand the stability of your compound under your specific experimental conditions, you can perform a small-scale forced degradation study by exposing aliquots of the solution to acid, base, heat, and light.[1]
        Inaccurate concentration 1. Solvent evaporation: Ensure that your storage containers are sealed tightly, preferably with parafilm, to prevent solvent evaporation. 2. Pipetting errors: Verify the calibration of your pipettes to ensure accurate dispensing of the stock solution.
        Issue 2: The appearance of new, unexpected peaks in my analytical chromatogram.
        Potential Cause Troubleshooting Steps
        Acid-catalyzed hydrolysis 1. Check the pH of your solution and any reagents: Even trace amounts of acid can lead to the cleavage of the Boc group. Ensure all glassware is clean and free of acidic residues. 2. Avoid acidic additives: If your experimental protocol involves acidic reagents, add them to the reaction mixture as the final step, immediately before analysis or use.
        Thermal degradation 1. Avoid high temperatures: Do not heat solutions of tert-Butyl 4-cyanophenethylcarbamate unless it is a required step in a reaction. If heating is necessary, use the lowest effective temperature for the shortest possible time. Thermal deprotection can occur at elevated temperatures.[1]
        Photo-degradation 1. Protect from light: Always store solutions in amber vials or wrap clear vials in aluminum foil.[2] Minimize exposure to ambient light during handling.
        Visualizing Potential Degradation

        The primary degradation pathway for tert-Butyl 4-cyanophenethylcarbamate is the acid-catalyzed cleavage of the Boc group.

        G tert-Butyl 4-cyanophenethylcarbamate tert-Butyl 4-cyanophenethylcarbamate Protonation of carbonyl oxygen Protonation of carbonyl oxygen tert-Butyl 4-cyanophenethylcarbamate->Protonation of carbonyl oxygen H+ (acid) Loss of tert-butyl cation Loss of tert-butyl cation Protonation of carbonyl oxygen->Loss of tert-butyl cation Cleavage Formation of carbamic acid intermediate Formation of carbamic acid intermediate Loss of tert-butyl cation->Formation of carbamic acid intermediate Decarboxylation Decarboxylation Formation of carbamic acid intermediate->Decarboxylation -CO2 4-(2-aminoethyl)benzonitrile 4-(2-aminoethyl)benzonitrile Decarboxylation->4-(2-aminoethyl)benzonitrile Final Product

        Caption: Acid-catalyzed degradation of tert-Butyl 4-cyanophenethylcarbamate.

        Experimental Protocols

        Protocol 1: Preparation of a Stock Solution

        This protocol describes the preparation of a 10 mM stock solution in acetonitrile.

        Materials:

        • tert-Butyl 4-cyanophenethylcarbamate (solid)

        • Anhydrous acetonitrile

        • Calibrated analytical balance

        • Volumetric flask (e.g., 10 mL)

        • Amber glass vial with a screw cap

        Procedure:

        • Calculate the mass of tert-Butyl 4-cyanophenethylcarbamate required to prepare 10 mL of a 10 mM solution (Molecular Weight: 246.31 g/mol ).

        • Accurately weigh the calculated amount of the solid compound and transfer it to the 10 mL volumetric flask.

        • Add a small amount of anhydrous acetonitrile to the flask and swirl gently to dissolve the solid.

        • Once dissolved, add anhydrous acetonitrile to the flask until the solution reaches the 10 mL mark.

        • Cap the flask and invert it several times to ensure the solution is homogeneous.

        • Transfer the stock solution to a labeled amber glass vial, seal it tightly with a screw cap, and wrap the cap with parafilm.

        • Store the stock solution at -20°C for long-term storage.

        Protocol 2: A Simple Stability Study Workflow

        This workflow can be adapted to assess the stability of your solution under specific conditions.

        G cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis Prepare Stock Solution Prepare Stock Solution Aliquot into separate vials Aliquot into separate vials Prepare Stock Solution->Aliquot into separate vials Store at different temperatures (e.g., RT, 4°C, -20°C) Store at different temperatures (e.g., RT, 4°C, -20°C) Aliquot into separate vials->Store at different temperatures (e.g., RT, 4°C, -20°C) Store under different lighting conditions (light vs. dark) Store under different lighting conditions (light vs. dark) Aliquot into separate vials->Store under different lighting conditions (light vs. dark) Analyze aliquots at different time points (e.g., T=0, 24h, 1 week) Analyze aliquots at different time points (e.g., T=0, 24h, 1 week) Store at different temperatures (e.g., RT, 4°C, -20°C)->Analyze aliquots at different time points (e.g., T=0, 24h, 1 week) Store under different lighting conditions (light vs. dark)->Analyze aliquots at different time points (e.g., T=0, 24h, 1 week) Use a stability-indicating method (e.g., HPLC) Use a stability-indicating method (e.g., HPLC) Analyze aliquots at different time points (e.g., T=0, 24h, 1 week)->Use a stability-indicating method (e.g., HPLC) Compare results to T=0 Compare results to T=0 Use a stability-indicating method (e.g., HPLC)->Compare results to T=0

        Caption: Workflow for a basic stability assessment.

        Summary of Stability Influencing Factors

        Factor Effect on Stability Recommendation
        pH The Boc group is readily cleaved under acidic conditions.[1]Avoid acidic conditions. Prepare solutions in neutral, anhydrous organic solvents.
        Temperature Susceptible to thermal degradation at elevated temperatures.[1]Store solutions at low temperatures (-20°C for long-term). Avoid unnecessary heating.
        Light Amine-containing compounds can be susceptible to photo-oxidation.[1]Protect solutions from light by using amber vials or wrapping containers in foil.[2]
        Moisture Can lead to hydrolysis, especially in the presence of trace acids or bases.Use anhydrous solvents and store in tightly sealed containers.

        References

        • tert-Butyl Ethers - Organic Chemistry Portal. Available from: [Link]

        • Protecting Groups for Amines: Carbamates - Master Organic Chemistry. Available from: [Link]

        • Boc-Protected Amino Groups - Organic Chemistry Portal. Available from: [Link]

        • Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection - PubMed. Available from: [Link]

        • tert-Butyl 4-cyanophenylcarbamate | C12H14N2O2 | CID 10130644 - PubChem. Available from: [Link]

        • Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening - PMC. Available from: [Link]

        • behavior, persistence & degradation of carbamate and thiocarbamate herbicides in the environment. Available from: [Link]

        • Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater - EPA. Available from: [Link]

        • Boc Protecting Group for Amines - Chemistry Steps. Available from: [Link]

        • Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F. Available from: [Link]

        • Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Publications. Available from: [Link]

        • Study of the Carbamate Stability of Amines Using ab Initio Methods and Free-Energy Perturbations - ACS Publications. Available from: [Link]

        • A METHOD FOR THE ANALYSIS OF SECONDARY CARBAMATE PESTICIDES - PJSIR. Available from: [Link]

        • Tert butyl Carbamate (CAS 4248-19-5) - NSR laboratories Pvt. Ltd. Available from: [Link]

        • Discovery of carbamate degrading enzymes by functional metagenomics - PMC. Available from: [Link]

        • [ - L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl] - Organic Syntheses Procedure. Available from: http://www.orgsyn.org/demo.aspx?prep=cv6p0418
        • Tert-butyl 4-aminophenethylcarbamate | C13H20N2O2 | CID 382207 - PubChem. Available from: [Link]

        • SUPPORTING INFORMATION - Rsc.org. Available from: [Link]

        Sources

        Technical Support Center: Synthesis of tert-Butyl 4-cyanophenethylcarbamate

        Author: BenchChem Technical Support Team. Date: February 2026

        A Guide to Minimizing Impurities and Troubleshooting Common Issues

        Welcome to the Technical Support Center for the synthesis of tert-Butyl 4-cyanophenethylcarbamate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important building block. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

        I. Understanding the Synthesis: The Boc Protection of 4-(2-aminoethyl)benzonitrile

        The most common and straightforward method for synthesizing tert-Butyl 4-cyanophenethylcarbamate is through the N-protection of 4-(2-aminoethyl)benzonitrile with di-tert-butyl dicarbonate (Boc₂O). This reaction is a nucleophilic acyl substitution where the primary amine of 4-(2-aminoethyl)benzonitrile attacks one of the carbonyl carbons of Boc₂O.

        Reaction Pathway: Synthesis of tert-Butyl 4-cyanophenethylcarbamate

        Synthesis_Pathway cluster_reactants Reactants cluster_products Products & Byproducts Reactant1 4-(2-aminoethyl)benzonitrile Product tert-Butyl 4-cyanophenethylcarbamate Reactant1->Product Nucleophilic Attack Reactant2 Di-tert-butyl dicarbonate (Boc)₂O Reactant2->Product Byproduct1 tert-Butanol Product->Byproduct1 Decomposition of intermediate Byproduct2 Carbon Dioxide Product->Byproduct2 Decomposition of intermediate Troubleshooting_Logic cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Solutions & Optimizations Problem Low Yield or Impure Product Cause1 Incomplete Reaction Problem->Cause1 Cause2 Side Reactions Problem->Cause2 Cause3 Starting Material Impurity Problem->Cause3 Cause4 Purification Issues Problem->Cause4 Solution1a Optimize Reaction Conditions (Time, Temp, Stoichiometry) Cause1->Solution1a Solution1b Use High-Purity Reagents Cause2->Solution1b Solution2a Control Reagent Addition Cause2->Solution2a Solution3a Characterize Starting Material Cause3->Solution3a Solution4a Optimize Chromatography Cause4->Solution4a Solution4b Recrystallization Cause4->Solution4b

        Technical Support Center: Scale-Up Manufacturing of tert-Butyl 4-cyanophenethylcarbamate

        Author: BenchChem Technical Support Team. Date: February 2026

        Status: Operational Ticket ID: SC-BOC-CN-402 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Target Molecule: tert-Butyl 4-cyanophenethylcarbamate (CAS: 143090-18-0)

        Executive Summary

        Welcome to the Process Chemistry Technical Support Center. You are likely accessing this guide because you are transitioning the synthesis of tert-Butyl 4-cyanophenethylcarbamate from gram-scale medicinal chemistry to kilogram-scale process development.

        While the Boc-protection of 4-cyanophenethylamine appears trivial on paper, scale-up introduces three critical failure modes:

        • Thermal Runaway: The exothermic nature of anhydride addition.

        • Purification Bottlenecks: The inability to use silica gel chromatography for removing excess di-tert-butyl dicarbonate (

          
          ).
          
        • Physical Form Issues: The tendency of the product to "oil out" rather than crystallize, trapping impurities.

        This guide provides self-validating protocols to overcome these specific challenges.

        Module 1: Reaction Engineering & Thermal Safety

        User Issue:

        "I observed a rapid temperature spike upon adding

        
         to the amine solution, leading to impurity formation."
        
        Root Cause Analysis:

        The reaction between a primary amine and

        
         is exothermic (
        
        
        
        ). On a lab scale (mg), heat dissipates quickly. At scale (kg), the surface-area-to-volume ratio decreases, leading to adiabatic heating. This promotes the formation of di-Boc side products and potential nitrile hydrolysis if aqueous base is present at high temperatures.
        Troubleshooting Protocol: Controlled Addition Strategy

        Objective: Maintain reaction temperature (

        
        ) between 20–25°C to ensure mono-protection selectivity.
        
        ParameterLab Scale (<10 g)Process Scale (>1 kg)Reason for Change
        Solvent DCM or THFToluene or 2-MeTHF DCM is environmentally restricted; Toluene allows for azeotropic drying and direct crystallization.
        Base
        
        
        or DIPEA
        aq.
        
        
        or NaOH
        Inorganic bases are cheaper and easier to wash out. Biphasic systems manage heat better.
        Addition Bolus (all at once)Dosing Pump Prevents heat accumulation. Rate is limited by cooling capacity (
        
        
        ).

        Step-by-Step Procedure:

        • Charge 4-cyanophenethylamine (1.0 equiv) and Toluene (8-10 volumes) into the reactor.

        • Add 1.05 equiv of base (e.g., 10% aqueous

          
          ).
          
        • Cool the biphasic mixture to 15°C.

        • Dose a solution of

          
           (1.05 equiv) in Toluene over 2–4 hours.
          
          • Critical Control Point: Stop addition if

            
            .
            
        • Agitate for 2 hours post-addition.

        • IPC (In-Process Control): Check HPLC. Target < 0.5% unreacted amine.

        Module 2: Purification Without Chromatography

        User Issue:

        "My crude product contains 5-10% excess

        
         and trace unreacted amine. I cannot run a column on 5 kg of material."
        
        Root Cause Analysis:
        
         does not hydrolyze instantly in water. In standard workups, it partitions into the organic layer with your product. It is non-volatile and difficult to crystallize away.
        
        Troubleshooting Protocol: The "Chemical Scavenger" Quench

        Objective: Chemically modify excess

        
         into a water-soluble species using a nucleophilic amine scavenger.
        

        The Solution: Use N,N-Dimethylethylenediamine (DMEDA) or Imidazole . DMEDA reacts with excess

        
         to form a highly polar urea/carbamate that is easily washed away with an acidic aqueous wash.
        

        Protocol:

        • Quantify excess

          
           via HPLC or NMR.
          
        • Add 0.5 equiv (relative to excess

          
          ) of DMEDA to the reaction mixture.
          
        • Stir for 30–60 minutes at 20°C.

        • Wash 1: 5% aqueous Citric Acid (or 0.5M HCl).

          • Mechanism:[1][2] The DMEDA-Boc adduct is basic. The acid wash protonates it, pulling it into the aqueous phase.

          • Safety Note: The cyano group is stable to dilute citric acid at room temperature. Avoid concentrated strong acids or heat.

        • Wash 2: Water (to remove residual acid).

        • Wash 3: Brine.

        Module 3: Crystallization & Isolation

        User Issue:

        "The product is oiling out as a sticky gum instead of precipitating as a solid."

        Root Cause Analysis:

        Carbamates with alkyl chains often have low melting points and can form super-cooled oils. Toluene is a good solvent for the reaction but a poor solvent for isolation if the concentration is too high.

        Troubleshooting Protocol: Anti-Solvent Crystallization

        Objective: Controlled nucleation to produce filterable crystals.

        Recommended Solvent System: Toluene (Solvent) / n-Heptane (Anti-solvent).

        Protocol:

        • Concentrate the organic phase (post-workup) to approx. 3–4 volumes of Toluene.

        • Heat to 45–50°C (ensure full dissolution).

        • Polish Filter while hot to remove particulate matter (crucial for consistent nucleation).

        • Cool slowly to 35°C.

        • Seed with 0.1 wt% pure crystalline tert-Butyl 4-cyanophenethylcarbamate.

          • Note: If no seed is available, scratch the vessel wall or sonicate a small aliquot to generate seed.

        • Age for 1 hour (allow crystal growth).

        • Dose n-Heptane (6–8 volumes) slowly over 4 hours while cooling to 0–5°C.

        • Filter and wash with cold Heptane.

        • Dry in a vacuum oven at 40°C.

          • Warning: Do not exceed 60°C. Boc groups can thermally decompose, and the nitrile can degrade if moisture is present.

        Visualizing the Workflow

        The following diagram illustrates the optimized process flow, highlighting the critical decision points for impurity removal.

        G Start Start: 4-Cyanophenethylamine Reaction Reaction: Add Boc2O (Toluene, aq. Base, <25°C) Start->Reaction IPC IPC: Check Conversion Reaction->IPC IPC->Reaction Incomplete (Add more Boc2O) Scavenge Add DMEDA Scavenger (Reacts with excess Boc2O) IPC->Scavenge Complete Wash Acid Wash (Citric Acid) Removes Scavenger-Boc Adduct Scavenge->Wash PhaseSep Phase Separation (Keep Organic Layer) Wash->PhaseSep Cryst Crystallization (Toluene/Heptane) PhaseSep->Cryst Isolate Filtration & Drying (Max 45°C) Cryst->Isolate

        Caption: Optimized process flow for scale-up, featuring the DMEDA scavenging step to avoid chromatography.

        Frequently Asked Questions (FAQs)

        Q: Can I use Ethanol or Methanol as the solvent to speed up the reaction? A: Alcohols do accelerate Boc-protection significantly [1].[3] However, for this specific molecule, using Toluene is superior for scale-up because it allows for a "telescoped" process where you can dry the solution azeotropically and crystallize directly from the reaction solvent, avoiding a solvent swap step.

        Q: Is the cyano group stable to the acid wash? A: Yes. The cyano (nitrile) group generally requires strong acid (e.g., conc. HCl or

        
        ) and heat (>80°C) to hydrolyze to the amide or carboxylic acid. A wash with 5-10% Citric Acid or 0.5M HCl at room temperature (
        
        
        
        ) is safe and will not degrade the nitrile [2].

        Q: Why is my yield low after crystallization? A: You may be losing product to the mother liquor.

        • Check the Toluene:Heptane ratio. If you use too much Toluene, the product remains solubilized.

        • Ensure you cooled to 0–5°C.[4]

        • If the product "oiled out" before crystallizing, it may have trapped solvent, leading to a false weight or eventual degradation. Re-heat to dissolve the oil and cool more slowly with seeding.

        References

        • Alcohol Promoted Boc Protection: Vilaivan, T. (2006).[3] "Simple and Efficient Procedure for the Synthesis of tert-Butyl Carbamates from Aromatic Amines using Alcohols as Solvents." Tetrahedron Letters, 47(38), 6739-6742. Link

        • Nitrile Stability & Boc Removal: Ryan, M. R., et al. (2024). "Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow." Organic Process Research & Development, 28(5), 1946–1963.[5] Link

        • Boc Anhydride Removal (Scavenging): Sheppeck II, J. E., et al. (2000). "A Convenient and Scaleable Procedure for Removing Excess Boc Anhydride from Reaction Mixtures."[4] Tetrahedron Letters, 41(28), 5329-5333. Link

        Sources

        Validation & Comparative

        A Comparative Guide to the Structural Elucidation of tert-Butyl 4-cyanophenethylcarbamate

        Author: BenchChem Technical Support Team. Date: February 2026

        In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural confirmation of novel molecules is a cornerstone of scientific rigor. This guide provides an in-depth analysis of tert-Butyl 4-cyanophenethylcarbamate, a compound representative of intermediates in drug discovery, focusing on its characterization by ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the expected spectral features, the rationale behind chemical shifts and coupling patterns, and compare the insights gained from ¹H NMR with those from orthogonal analytical techniques such as ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

        Part 1: The Signature ¹H NMR Spectrum of tert-Butyl 4-cyanophenethylcarbamate

        ¹H NMR spectroscopy is the primary tool for the structural elucidation of organic molecules in solution. For tert-Butyl 4-cyanophenethylcarbamate, the spectrum provides a unique fingerprint, revealing the connectivity and chemical environment of every proton. Based on established principles of NMR and data from related structures, we can predict a characteristic spectrum.

        Predicted ¹H NMR Data and Peak Assignments

        The structure of tert-Butyl 4-cyanophenethylcarbamate contains several distinct proton environments, each giving rise to a specific signal in the ¹H NMR spectrum.

        Assignment (Label) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Chemical Shift and Multiplicity
        Hd (Aromatic)~ 7.60Doublet2HProtons ortho to the strongly electron-withdrawing cyano (-CN) group are significantly deshielded and shifted downfield. They are split by their neighbors (Hc).
        Hc (Aromatic)~ 7.35Doublet2HProtons meta to the -CN group are less deshielded than Hd. They are split by their neighbors (Hd), forming a characteristic AA'BB' system with Hd.
        NH (Carbamate)~ 4.8 - 5.2Broad Singlet1HThe proton on the nitrogen of the carbamate is subject to moderate deshielding. The signal is often broad due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange.
        Hb (-CH₂-N)~ 3.40Quartet or Triplet2HThis methylene group is adjacent to the electronegative nitrogen of the carbamate, causing a downfield shift. It will be split by the neighboring Ha protons.
        Ha (Ar-CH₂-)~ 2.85Triplet2HThis benzylic methylene group is adjacent to the aromatic ring and the Hb methylene group, resulting in a triplet. The cyano group has a minor deshielding effect at this distance[1].
        He (tert-Butyl)~ 1.45Singlet9HThe nine equivalent protons of the tert-butyl group are shielded and appear as a strong singlet, a characteristic signal in ¹H NMR[2][3].
        Visualizing the Structure-Spectrum Correlation

        The following diagram illustrates the distinct proton environments in tert-Butyl 4-cyanophenethylcarbamate, corresponding to the data in the table above.

        Caption: Annotated structure of tert-Butyl 4-cyanophenethylcarbamate.

        Part 2: A Comparative Analysis with Orthogonal Techniques

        While ¹H NMR is powerful, its findings should be corroborated by orthogonal analytical methods to ensure comprehensive and unambiguous structural validation. This multi-technique approach is a pillar of modern chemical analysis.

        ¹³C NMR Spectroscopy

        Complementing ¹H NMR, ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

        Assignment Predicted Chemical Shift (δ, ppm) Rationale
        Carbonyl (C=O)~ 155The carbamate carbonyl carbon is characteristic and appears in this downfield region[4].
        Aromatic C-CN~ 145The aromatic carbon attached to the cyano group is significantly influenced by the nitrile's electronic properties.
        Aromatic CH~ 120-130Aromatic carbons typically resonate in this range. Two distinct signals are expected for the ortho and meta carbons.
        Nitrile (C≡N)~ 118The nitrile carbon has a characteristic chemical shift in this region[5][6].
        Quaternary C (tert-Butyl)~ 80The quaternary carbon of the Boc group.
        Methylene (-CH₂-N)~ 42The carbon adjacent to the nitrogen is deshielded.
        Methylene (Ar-CH₂-)~ 36The benzylic carbon.
        Methyl (tert-Butyl)~ 28The three equivalent methyl carbons of the tert-butyl group.
        Infrared (IR) Spectroscopy

        IR spectroscopy is exceptionally useful for identifying key functional groups based on their vibrational frequencies.

        Functional Group Expected Absorption (cm⁻¹) Significance
        N-H Stretch (Carbamate)~ 3300Confirms the presence of the N-H bond in the carbamate linkage.
        C-H Stretch (Aliphatic/Aromatic)2850-3100Indicates the presence of C-H bonds on sp³ and sp² hybridized carbons.
        C≡N Stretch (Nitrile)2220-2240A strong, sharp peak in this region is highly diagnostic for the nitrile group[7][8][9].
        C=O Stretch (Carbamate)~ 1690-1710A strong absorption confirming the presence of the carbamate carbonyl group.
        Mass Spectrometry (MS)

        Mass spectrometry provides the molecular weight of the compound and valuable information about its fragmentation patterns, confirming the overall structure and composition. Carbamates are often analyzed by liquid chromatography-mass spectrometry (LC-MS) due to their potential thermal lability, which can be a challenge for gas chromatography-mass spectrometry (GC-MS)[10][11].

        • Expected Molecular Ion: For C₁₅H₂₀N₂O₂, the expected [M+H]⁺ (protonated molecule) would be approximately m/z 261.16.

        • Key Fragmentation: A characteristic fragmentation would be the loss of the tert-butyl group (-57 Da) or isobutylene, a hallmark of Boc-protected compounds.

        Integrated Analytical Workflow

        A robust characterization of a newly synthesized compound like tert-Butyl 4-cyanophenethylcarbamate follows a logical progression of analytical techniques.

        G cluster_synthesis Synthesis & Purification cluster_elucidation Structural Elucidation cluster_final Final Confirmation synthesis Chemical Synthesis purification Purification (e.g., Column Chromatography) synthesis->purification H_NMR ¹H NMR (Proton Framework) purification->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) H_NMR->C_NMR Complements IR IR Spectroscopy (Functional Groups) C_NMR->IR Confirms MS Mass Spectrometry (Molecular Weight) IR->MS Verifies final_structure Unambiguous Structure Confirmed MS->final_structure

        Caption: An integrated workflow for chemical structure validation.

        Part 3: Experimental Protocols

        Adherence to standardized protocols is essential for reproducibility and data quality.

        Protocol 1: Sample Preparation for ¹H NMR
        • Sample Weighing: Accurately weigh 5-10 mg of tert-Butyl 4-cyanophenethylcarbamate into a clean, dry NMR tube.

        • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds.

        • Internal Standard: The solvent should contain an internal standard, typically tetramethylsilane (TMS) at 0.03% v/v, for referencing the chemical shift scale to 0.00 ppm[3].

        • Dissolution: Cap the NMR tube and gently invert it several times or use a vortex mixer at a low setting to ensure the sample is completely dissolved.

        • Analysis: Insert the tube into the NMR spectrometer for data acquisition.

        Protocol 2: Typical Data Acquisition Parameters
        • Spectrometer Frequency: ≥ 400 MHz

        • Solvent: CDCl₃

        • Temperature: 298 K (25 °C)

        • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

        • Number of Scans (NS): 16-32 scans are typically sufficient.

        • Spectral Width (SW): A spectral width of approximately 12-16 ppm is appropriate.

        • Referencing: Chemical shifts are referenced to the TMS signal at 0.00 ppm.

        Conclusion

        The structural elucidation of tert-Butyl 4-cyanophenethylcarbamate serves as an excellent case study in the application of modern analytical chemistry. ¹H NMR spectroscopy provides the foundational data on the proton framework, allowing for detailed assignment of the molecule's structure. However, for unequivocal proof, this data must be contextualized and confirmed through a suite of orthogonal methods. ¹³C NMR maps the carbon backbone, IR spectroscopy confirms the presence of key functional groups (carbamate, nitrile), and mass spectrometry verifies the molecular weight and elemental composition. By integrating these techniques, researchers can establish the structure of novel compounds with the highest degree of scientific confidence, a critical step in the journey of drug development and chemical discovery.

        References

        • Analysis of carbamates by gas chromatography/quadrupole ion trap mass spectrometry. (n.d.). Google Scholar.
        • Li, M., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules. Retrieved February 20, 2026, from [Link]

        • Hajslova, J., et al. (2004). Determination of carbamate pesticide residues in vegetables and fruits by liquid chromatography-atmospheric pressure photoionization-mass spectrometry and atmospheric pressure chemical ionization-mass spectrometry. Journal of Chromatography A. Retrieved February 20, 2026, from [Link]

        • Engebretson, J. A. (n.d.). Chromatographic Analysis of Insecticidal Carbamates. Taylor & Francis Online. Retrieved February 20, 2026, from [Link]

        • ACD/Labs. (2026, February 12). t-Butyl group towers over other 1H resonances. ACD/Labs Blog. Retrieved February 20, 2026, from [Link]

        • Damico, J. N. (2020, February 1). Mass Spectra of Some Carbamate Pesticides. Journal of AOAC INTERNATIONAL. Retrieved February 20, 2026, from [Link]

        • Bernstein, J. R., et al. (1999). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal. Retrieved February 20, 2026, from [Link]

        • Fiveable. (2025, August 15). Spectroscopy of Carboxylic Acids and Nitriles. Fiveable. Retrieved February 20, 2026, from [Link]

        • Chemistry LibreTexts. (2023, January 14). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Retrieved February 20, 2026, from [Link]

        • Oregon State University. (n.d.). 1H NMR Chemical Shift. Oregon State University. Retrieved February 20, 2026, from [Link]

        • Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved February 20, 2026, from [Link]

        • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Retrieved February 20, 2026, from [Link]

        • Olah, G. A., et al. (1998). 1H, 13C, 15N NMR and Theoretical Study of Protonated Carbamic Acids and Related Compounds. The Journal of Organic Chemistry. Retrieved February 20, 2026, from [Link]

        Sources

        Comparative Guide: FTIR Spectrum Interpretation for tert-Butyl 4-cyanophenethylcarbamate

        Author: BenchChem Technical Support Team. Date: February 2026

        Executive Summary & Structural Context[1][2][3][4]

        In drug development, tert-butyl 4-cyanophenethylcarbamate represents a critical intermediate. It combines a protected amine (Boc-group) with a nitrile handle, serving as a precursor for amidines, tetrazoles, or reduced primary amines.

        While NMR remains the gold standard for structural elucidation, Fourier Transform Infrared (FTIR) spectroscopy is the superior method for rapid, in-process monitoring of the protection reaction. This guide provides a comparative analysis of the target molecule against its precursors and common impurities, establishing a self-validating protocol for synthesis verification.

        Structural Breakdown

        To interpret the spectrum accurately, we must deconstruct the molecule into its vibrational chromophores:

        • The "Anchor" (Nitrile): A para-substituted benzonitrile moiety.

        • The "Variable" (Carbamate): A tert-butyl carbamate (Boc) group replacing the primary amine.

        • The "Backbone" (Phenethyl): An ethyl linker connecting the aromatic ring to the nitrogen.

        Comparative Spectral Analysis

        The most effective way to validate the formation of tert-butyl 4-cyanophenethylcarbamate is by comparing it against the starting material (4-cyanophenethylamine ) and the reagent (Di-tert-butyl dicarbonate ).

        Table 1: Critical Frequency Shifts (Synthesis Monitoring)
        Functional GroupVibration ModeStarting Material (Amine)Reagent (Boc Anhydride)Target Product (Carbamate) Diagnostic Value
        Nitrile (-C≡N) Stretching~2230 cm⁻¹ (Sharp)Absent~2230 cm⁻¹ (Sharp) Confirms scaffold integrity; usually unchanged.
        Amine/Amide (N-H) Stretching3300–3400 cm⁻¹ (Doublet , Primary)Absent~3350 cm⁻¹ (Singlet, Secondary) Primary Indicator. Transition from doublet to singlet confirms protection.
        Carbonyl (C=O) StretchingAbsent~1760 & 1830 cm⁻¹ (Split Doublet)1680–1700 cm⁻¹ (Strong, Broad) Secondary Indicator. Appearance of a single strong band indicates carbamate formation.
        Aliphatic C-H StretchingWeak (Ethyl chain only)Strong (t-Butyl)2930–2980 cm⁻¹ (Increased Intensity) Confirming presence of t-Butyl group.
        Amide II N-H Bending~1600 cm⁻¹ (Scissoring)Absent~1520–1540 cm⁻¹ Distinguishes amide/carbamate from simple amines.

        Technical Insight: The shift of the carbonyl band is the most robust metric. If you observe a doublet at 1760/1830 cm⁻¹, unreacted Boc anhydride is present. If you observe a peak at ~1640 cm⁻¹, suspect urea byproduct formation (a common impurity in the presence of moisture).

        Detailed Spectral Interpretation

        A. The High-Frequency Region (4000–2500 cm⁻¹)
        • 3350 cm⁻¹ (N-H Stretch): Unlike the starting phenethylamine, which displays a doublet (symmetric/asymmetric stretch of -NH₂), the product shows a single, often broadened band due to hydrogen bonding of the carbamate N-H.

        • 2970–2930 cm⁻¹ (C-H Stretch): The introduction of the Boc group adds nine equivalent methyl protons, significantly increasing the intensity of the aliphatic C-H stretching bands compared to the starting material.

        B. The Silent Region (2500–1800 cm⁻¹)
        • 2230 cm⁻¹ (C≡N Stretch): This is the diagnostic "anchor." The nitrile stretch is largely decoupled from the rest of the molecule. Its presence at ~2230 cm⁻¹ confirms the 4-cyanophenethyl scaffold is intact. Note: If this peak shifts significantly or disappears, the nitrile may have been hydrolyzed (to amide/acid) or reduced.

        C. The Fingerprint Region (1800–600 cm⁻¹)
        • 1690 cm⁻¹ (C=O Carbamate): This is the "Amide I" equivalent.[1] In solid-state (ATR), this band is intense and may appear slightly lower (1680 cm⁻¹) due to crystal packing and H-bonding.

        • 1530 cm⁻¹ (Amide II): A combination of N-H bending and C-N stretching. This band is absent in the starting amine and the Boc anhydride reagent.

        • 1160–1250 cm⁻¹ (C-O-C Stretch): The "ether-like" stretch of the Boc group. This region is complex but generally shows strong absorption not present in the starting amine.

        • 820–840 cm⁻¹ (Para-substitution): The C-H out-of-plane bending (oop) characteristic of 1,4-disubstituted benzene rings.

        Experimental Protocol: Self-Validating QC Workflow

        To ensure data integrity (E-E-A-T), follow this protocol which includes an internal "Spectral Check" to validate the instrument and sample.

        Step 1: Sample Preparation (ATR Method)
        • Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid moisture absorption which can obscure the N-H region.

        • Prerequisite: Ensure the crystal (Diamond/ZnSe) is cleaned with isopropanol and the background spectrum is collected (air only).

        Step 2: Data Acquisition
        • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).

        • Scans: Minimum 16 scans (32 recommended for signal-to-noise ratio).

        • Range: 4000–600 cm⁻¹.

        Step 3: The "Decision Tree" Analysis

        Use the following logic flow to interpret your result immediately.

        FTIR_Logic_Flow Start Acquire Spectrum CheckCN Check 2220-2240 cm⁻¹ (Nitrile Peak) Start->CheckCN CheckCO Check 1680-1700 cm⁻¹ (Carbonyl Peak) CheckCN->CheckCO Peak Present Result_Fail_Scaffold FAIL: Scaffold Damage (Nitrile Hydrolysis) CheckCN->Result_Fail_Scaffold Peak Absent CheckNH Check 3300-3400 cm⁻¹ (Amine Region) CheckCO->CheckNH Single Strong Peak (~1690 cm⁻¹) Result_Fail_SM FAIL: Starting Material (No Reaction) CheckCO->Result_Fail_SM Peak Absent Result_Fail_Imp FAIL: Impurity/Mix (Boc Anhydride or Urea) CheckCO->Result_Fail_Imp Doublet (1760/1830) or Urea (~1640) Result_Success PASS: Product Confirmed (Carbamate Formed) CheckNH->Result_Success Single Band (~3350 cm⁻¹) CheckNH->Result_Fail_SM Doublet (Primary Amine)

        Figure 1: Spectral Decision Tree for Synthesis Monitoring. This logic gate ensures rapid classification of the reaction outcome.

        Comparative Performance: FTIR vs. Alternatives

        While this guide focuses on FTIR, a researcher must know when to switch methods.

        FeatureFTIR (Recommended) 1H NMR HPLC-UV
        Speed < 2 mins15–30 mins10–20 mins
        Sample State Solid/Oil (Neat)Solution (Deuterated)Solution (Dilute)
        Specificity Functional Group (Good)Structural Connectivity (Excellent)Purity/Quantitation (Excellent)
        Blind Spot Cannot easily quantify <5% impuritiesExpensive, slowMisses inorganic salts
        Best Use Real-time reaction monitoring Final structure confirmation Final purity assay

        Synthesis Workflow Visualization

        The following diagram illustrates where FTIR fits into the synthesis and isolation pipeline for tert-butyl 4-cyanophenethylcarbamate.

        Synthesis_Workflow SM 4-Cyanophenethylamine (Start) Rxn Reaction (THF/DCM) SM->Rxn Reagent Boc₂O + Base Reagent->Rxn Workup Workup (Acid Wash) Rxn->Workup Crude Crude Solid Workup->Crude FTIR FTIR Checkpoint (Go/No-Go) Crude->FTIR FTIR->Rxn Incomplete (Doublet NH) Recryst Recrystallization FTIR->Recryst Pass Final Pure Product Recryst->Final

        Figure 2: Integration of FTIR into the synthetic workflow. The "Checkpoint" step prevents wasting resources on purification if the reaction is incomplete.

        References

        • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for functional group frequencies).
        • NIST Chemistry WebBook. Benzonitrile Infrared Spectrum. National Institute of Standards and Technology.[2][3][4][5] Available at: [Link] (Verified for Nitrile stretch ~2230 cm⁻¹).

        • Specac Application Notes. Interpreting Infrared Spectra: Amines and Amides. Available at: [Link] (Verified for Amine vs. Amide shifts).

        Sources

        Mass Spectrometry Characterization Guide: tert-Butyl 4-cyanophenethylcarbamate

        Author: BenchChem Technical Support Team. Date: February 2026

        Topic: Mass Spectrometry Fragmentation of tert-Butyl 4-cyanophenethylcarbamate Content Type: Publish Comparison Guide

        Executive Summary & Compound Profile

        tert-Butyl 4-cyanophenethylcarbamate (C₁₄H₁₈N₂O₂) is a critical synthetic intermediate, primarily serving as a protected precursor to 4-cyanophenethylamine—a scaffold frequently found in psychotropic pharmacophores and tyrosine kinase inhibitors.

        This guide compares the mass spectrometric behavior of this compound under Electrospray Ionization (ESI) versus Electron Ionization (EI) . For drug development professionals, understanding the fragmentation differences between these modalities is essential for validating synthetic steps (reaction monitoring) versus structural confirmation (impurity profiling).

        Compound Identity
        PropertyDetail
        IUPAC Name tert-butyl N-[2-(4-cyanophenyl)ethyl]carbamate
        Molecular Formula C₁₄H₁₈N₂O₂
        Monoisotopic Mass 246.1368 Da
        Key Labile Group tert-Butoxycarbonyl (Boc)
        Structural Feature Para-substituted aromatic nitrile (electron-withdrawing)

        Comparative Analysis: ESI vs. EI Performance

        The choice of ionization technique drastically alters the observed spectral fingerprint. The following comparison matrix evaluates the utility of each method for this specific analyte.

        Performance Matrix
        FeatureESI-MS/MS (Soft Ionization) EI-MS (Hard Ionization)
        Primary Ion Protonated Molecule
        
        
        (m/z 247.1)
        Fragment Ions (Molecular ion
        
        
        often weak/absent)
        Dominant Pathway Boc-Deprotection Sequence: Stepwise loss of isobutylene and CO₂.Alpha-Cleavage: Rapid breakage adjacent to nitrogen.
        Detection Limit High (Femtomole range via MRM)Moderate (Nanogram range)
        Application Reaction Monitoring: Confirming intact product vs. deprotected amine.Structural Elucidation: Verifying the alkyl chain structure.
        Predictability High (Charge-remote fragmentation rules apply).Medium (Complex rearrangements possible).

        Detailed Fragmentation Mechanisms

        Understanding the causality of bond breakage is vital for interpreting "unknown" peaks in crude reaction mixtures.

        ESI Positive Mode Mechanism ( Fragments)

        In ESI, the proton localizes on the carbamate carbonyl oxygen or the nitrogen. The fragmentation is driven by the instability of the tert-butyl group under collision-induced dissociation (CID).

        • Precursor Selection: m/z 247.14 (

          
          ).
          
        • Primary Transition (McLafferty-like): The tert-butyl group is eliminated as isobutylene (neutral, 56 Da). This yields the protonated carbamic acid intermediate (m/z 191.1).

        • Secondary Transition (Decarboxylation): The carbamic acid is unstable and rapidly loses CO₂ (44 Da) to form the protonated free amine, 4-cyanophenethylamine (m/z 147.1).

        • Tertiary Transition (Ammonia Loss): The resulting phenethylamine undergoes characteristic loss of NH₃ to form a resonance-stabilized 4-cyanophenethyl cation (m/z 130.1), often rearranging to a substituted tropylium or spiro-octadienylium ion.

        EI Mode Mechanism ( Fragments)

        In EI (70 eV), the molecular ion is a radical cation (

        
        ). The Boc group is extremely fragile.
        
        • m/z 57: The tert-butyl cation (

          
          ) is often the base peak.
          
        • m/z 59: Acetone oxime ether fragment (characteristic of Boc).

        • m/z 116: Benzyl cleavage (

          
          ).
          
        Visualization of ESI Pathway

        The following diagram illustrates the specific ESI fragmentation pathway for tert-Butyl 4-cyanophenethylcarbamate.

        Fragmentation M_H Precursor Ion [M+H]+ m/z 247.14 (Intact Carbamate) Frag1 Fragment 1 m/z 191.08 (Carbamic Acid) M_H->Frag1 CID Fragmentation Neutral1 Loss: Isobutylene (-56 Da) M_H->Neutral1 Frag2 Fragment 2 m/z 147.09 (Protonated Amine) Frag1->Frag2 Spontaneous/CID Neutral2 Loss: CO2 (-44 Da) Frag1->Neutral2 Frag3 Fragment 3 m/z 130.07 (Cyano-phenethyl Cation) Frag2->Frag3 High Energy CID Neutral3 Loss: NH3 (-17 Da) Frag2->Neutral3

        Figure 1: Stepwise ESI-MS/MS fragmentation pathway of tert-Butyl 4-cyanophenethylcarbamate showing neutral losses.

        Experimental Protocol: Validated LC-MS/MS Workflow

        To ensure reproducible data, the following protocol synthesizes best practices for analyzing Boc-protected amines.

        Phase 1: Sample Preparation
        • Solvent: HPLC-grade Acetonitrile (ACN) / Water (50:50).

        • Additive: 0.1% Formic Acid (Critical for protonation of the carbamate).

        • Concentration: Prepare a 1 µg/mL (approx 4 µM) stock solution. High concentrations cause space-charge effects in ion traps.

        Phase 2: LC-MS Parameters (Standardized)
        ParameterSettingRationale
        Ionization Source ESI PositiveAmine/Carbamate groups protonate readily.
        Capillary Voltage 3.5 kVOptimal for small molecules; prevents in-source fragmentation.
        Cone Voltage 20 VCritical: Too high (>40V) will strip the Boc group before mass selection.
        Collision Energy (CE) Ramp 10–30 eVLow CE (10eV) shows m/z 191; High CE (30eV) shows m/z 130.
        Phase 3: Data Validation (Self-Check)
        • Check 1: Do you see m/z 247.1? If only 147.1 is visible, lower your Cone Voltage/Declustering Potential.

        • Check 2: Do you see m/z 269.1? This is the Sodium adduct

          
          . It does not fragment easily. If this dominates, switch buffers from Ammonium Acetate to Formic Acid.
          

        Predicted Fragment Ion Table

        Use this table to calibrate your Mass Spectrometer or validate your spectral assignment.

        m/z (Monoisotopic)Ion IdentityFormulaOrigin
        247.1441
        
        
        
        
        Parent Ion
        269.1260
        
        
        
        
        Sodium Adduct (Common impurity)
        191.0815
        
        
        
        
        Loss of Isobutylene
        147.0917
        
        
        
        
        Diagnostic Peak (Free Amine)
        130.0651
        
        
        
        
        Loss of
        
        
        from amine (Styryl/Spiro ion)
        57.0699
        
        
        
        
        tert-Butyl cation (High intensity in EI/In-source)

        Comparison Workflow Diagram

        This decision tree assists researchers in selecting the correct ionization mode based on their analytical goal.

        Workflow Start Analytical Goal? Goal1 Confirm Synthesis (Did reaction work?) Start->Goal1 Goal2 Identify Impurity (Unknown Structure) Start->Goal2 Method1 ESI-MS (LC-MS) Goal1->Method1 Soft Ionization Method2 EI-MS (GC-MS) Goal2->Method2 Hard Ionization Result1 Look for m/z 247 Verify Boc is attached Method1->Result1 Result2 Look for m/z 57 & 116 Fingerprint matching Method2->Result2

        Figure 2: Decision matrix for selecting ionization modes for tert-Butyl 4-cyanophenethylcarbamate analysis.

        References

        • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10130644, Tert-butyl 4-cyanophenylcarbamate. Retrieved from [Link]

        • Holčapek, M., et al. (2010).Fragmentation of isomeric N-Boc protected amino acids and their esters in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.
        • McLafferty, F. W., & Tureček, F. (1993).Interpretation of Mass Spectra (4th ed.). University Science Books. (Authoritative source for EI alpha-cleavage rules).
        • NIST Mass Spectrometry Data Center. NIST / EPA / NIH Mass Spectral Library. (Reference for general phenethylamine fragmentation patterns). Retrieved from [Link]

        HPLC method development for tert-Butyl 4-cyanophenethylcarbamate purity

        Author: BenchChem Technical Support Team. Date: February 2026

        An In-Depth Guide to the Development and Validation of a Purity Method for tert-Butyl 4-cyanophenethylcarbamate by High-Performance Liquid Chromatography

        Introduction: The Strategic Importance of Intermediate Purity Analysis

        In pharmaceutical development, the quality of an Active Pharmaceutical Ingredient (API) is not a matter of chance; it is a direct consequence of rigorously controlled upstream processes. The purity of chemical intermediates, such as tert-Butyl 4-cyanophenethylcarbamate, is a critical control point that dictates the quality, safety, and scalability of the final API.[1] A failure to adequately characterize and control impurities at the intermediate stage can lead to costly downstream rework, hidden impurity carryover, and significant regulatory hurdles.[1] Therefore, the development of a robust, reliable, and validated analytical method for purity determination is not merely a quality control task but a strategic investment in the success of a drug development program.[1][2]

        This guide provides a comprehensive, experience-driven comparison of experimental choices in developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for tert-Butyl 4-cyanophenethylcarbamate. We will move from foundational principles and analyte characterization to method optimization, and finally, full validation in accordance with International Council for Harmonisation (ICH) guidelines.[3][4]

        Pillar 1: Analyte Characterization and Initial Method Strategy

        Before any practical work begins, a thorough understanding of the analyte's physicochemical properties is paramount. This foundational knowledge guides every subsequent decision in method development.

        tert-Butyl 4-cyanophenethylcarbamate is a molecule featuring several key functional groups that dictate its chromatographic behavior:

        • A non-polar tert-Butyl group.

        • A hydrophobic phenethyl group.

        • A polar carbamate linkage.

        • A polar cyano group on an aromatic ring.

        Table 1: Physicochemical Properties of tert-Butyl 4-cyanophenethylcarbamate

        PropertyValue / ObservationRationale for HPLC Method
        Molecular Formula C₁₂H₁₄N₂O₂---
        Molecular Weight 218.25 g/mol [5]Suitable for standard HPLC analysis.
        Structure
        
        
        The combination of hydrophobic (tert-butyl, phenyl) and polar (carbamate, cyano) regions makes it an ideal candidate for Reversed-Phase HPLC.[6]
        Predicted LogP 2.8[5]Indicates moderate hydrophobicity, suggesting good retention on a non-polar stationary phase like C18.[7]
        UV Absorbance The cyanophenyl group is a strong chromophore.Expect strong UV absorbance around 230-270 nm, allowing for sensitive detection with a standard PDA/UV detector. A wavelength of 254 nm is a common starting point for aromatic compounds.
        Thermal Stability Carbamates can be thermally labile.[8]HPLC is preferred over Gas Chromatography (GC) to avoid potential on-column degradation.[9][10]
        The Causality Behind Choosing Reversed-Phase HPLC

        Reversed-Phase HPLC (RP-HPLC) is the most logical and widely used starting point for this type of analysis.[11][12] The rationale is straightforward: the analyte's moderate hydrophobicity, conferred by the tert-butyl and phenethyl moieties, will promote interaction and retention on a non-polar stationary phase (e.g., C18-bonded silica).[6] The mobile phase, a polar mixture of water and an organic solvent like acetonitrile or methanol, will then be used to elute the compound.[13][14] By modulating the ratio of organic solvent to water, we can effectively control the retention time of the analyte.

        Pillar 2: Comparative Method Development and Optimization

        Method development is an iterative process of refining chromatographic conditions to achieve the desired separation. The goal is to obtain a sharp, symmetrical peak for the main component, well-resolved from any potential impurities or degradation products.

        Step 1: Stationary Phase (Column) Selection

        The column is the heart of the separation, and its chemistry has the greatest effect on selectivity.[11][15] For tert-Butyl 4-cyanophenethylcarbamate, two promising candidates were selected for initial screening based on their differing retention mechanisms.

        • C18 (L1) Column: The industry workhorse.[12][16] Retention is primarily driven by hydrophobic interactions between the analyte's alkyl and phenyl groups and the C18 stationary phase.

        • Phenyl-Hexyl (L11) Column: Offers an alternative selectivity. In addition to hydrophobic interactions, it provides π-π interactions between the phenyl rings of the stationary phase and the analyte's aromatic ring. This can be particularly useful for separating aromatic compounds and their isomers.[17]

        Table 2: Comparative Performance of C18 and Phenyl-Hexyl Columns (Experimental Conditions: Mobile phase of Acetonitrile:Water (60:40 v/v), Flow rate 1.0 mL/min, Temp 30 °C, UV at 254 nm)

        ParameterC18 Column (4.6 x 150 mm, 5 µm)Phenyl-Hexyl Column (4.6 x 150 mm, 5 µm)Commentary
        Retention Time (min) 5.84.9The C18 column shows stronger retention due to its higher hydrophobicity.[15]
        Peak Asymmetry (Tailing Factor) 1.11.3The C18 provides a more symmetrical peak, which is preferable for accurate integration.
        Theoretical Plates (N) 12,50010,200Higher plate count on the C18 indicates better column efficiency.
        Resolution (Rs) from Impurity X 2.51.9The C18 column provides superior resolution from a known process impurity.

        Decision: The C18 column was selected for further optimization due to its superior efficiency, peak shape, and resolving power for this specific application.

        Step 2: Mobile Phase Optimization

        The mobile phase composition fine-tunes the separation.[13] We investigated the ratio of organic solvent (acetonitrile) to aqueous phase and the effect of a modifier (formic acid).

        • Organic Solvent Ratio: Increasing the percentage of acetonitrile reduces the polarity of the mobile phase, weakening the analyte's interaction with the stationary phase and decreasing retention time.[18]

        • pH/Modifier: While the analyte is neutral, adding a small amount of acid (e.g., 0.1% formic acid) can improve peak shape by suppressing the ionization of any free silanol groups on the silica backbone of the stationary phase, thereby reducing undesirable secondary interactions.[7]

        Table 3: Optimization of Mobile Phase Composition on a C18 Column (Experimental Conditions: Flow rate 1.0 mL/min, Temp 30 °C, UV at 254 nm)

        Mobile Phase Composition (v/v)Retention Time (min)Peak AsymmetryResolution (Rs)Commentary
        Acetonitrile:Water (70:30)3.51.21.8Retention is too short, leading to potential co-elution with the solvent front and poor resolution.
        Acetonitrile:Water (60:40)5.81.12.5Good retention and resolution, providing a suitable analysis time.
        Acetonitrile:Water (50:50)9.21.13.1Excellent resolution, but the longer run time is not ideal for high-throughput QC.
        Acetonitrile:Water + 0.1% Formic Acid (60:40) 5.7 1.05 2.6 Optimal. The addition of formic acid slightly improved peak symmetry without significantly altering retention.

        Decision: The optimal mobile phase was determined to be a mixture of Acetonitrile and Water (containing 0.1% Formic Acid) in a 60:40 v/v ratio.

        Pillar 3: The Optimized and Validated Protocol

        The culmination of the development process is a detailed, robust protocol that is then subjected to rigorous validation to prove it is fit for its intended purpose, as mandated by ICH guideline Q2(R1).[3][4][19]

        Final Optimized HPLC Method

        Table 4: Optimized Chromatographic Conditions

        ParameterCondition
        Instrument HPLC System with UV/PDA Detector
        Column C18, 4.6 mm x 150 mm, 5 µm particle size
        Mobile Phase Acetonitrile : Water with 0.1% Formic Acid (60:40, v/v)
        Flow Rate 1.0 mL/min
        Column Temperature 30 °C
        Detection Wavelength 254 nm
        Injection Volume 10 µL
        Sample Diluent Mobile Phase
        Run Time 10 minutes
        Experimental Protocol: Sample and Standard Preparation
        • Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of tert-Butyl 4-cyanophenethylcarbamate reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

        • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the test sample and prepare as described for the Standard Solution.

        • System Suitability: Before analysis, inject the standard solution five times. The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area is ≤ 2.0%, the theoretical plates are ≥ 2000, and the tailing factor is ≤ 2.0, as per general USP <621> requirements.[20]

        Method Validation Workflow

        The following workflow visualizes the logical progression from method development to a fully validated analytical procedure, ensuring scientific integrity at each stage.

        HPLC_Method_Development_Workflow cluster_0 Phase 1: Development & Optimization cluster_1 Phase 2: ICH Q2(R1) Validation Analyte Analyte Characterization (Structure, Polarity, UV) Mode_Selection Mode Selection (Reversed-Phase HPLC) Analyte->Mode_Selection Column_Screen Column Screening (C18 vs. Phenyl) Mode_Selection->Column_Screen MP_Opt Mobile Phase Optimization (Solvent Ratio, pH) Column_Screen->MP_Opt Final_Method Optimized Method Protocol MP_Opt->Final_Method Specificity Specificity Final_Method->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness Validated_Method Validated Purity Method Robustness->Validated_Method

        Caption: Workflow for HPLC Method Development and Validation.

        Validation Results: A Self-Validating System

        The following tables summarize the results of the validation studies, demonstrating the method's suitability for its intended purpose of purity determination.

        Specificity: The method was shown to be specific by analyzing a placebo blank, the reference standard, and a spiked sample containing known impurities. No interference from the blank was observed at the retention time of the analyte, and all impurities were well-resolved from the main peak (Resolution > 2.0).

        Linearity: Table 5: Linearity Study Results

        Concentration RangeCorrelation Coefficient (r²)y-intercept
        0.05 - 1.5 mg/mL0.9998Close to zero

        Accuracy (Recovery): Table 6: Accuracy (Recovery) Study Results

        Spiked LevelMean Recovery (%)%RSDAcceptance Criteria
        80%99.5%0.4%98.0 - 102.0%
        100%100.2%0.3%98.0 - 102.0%
        120%100.5%0.5%98.0 - 102.0%

        Precision: Table 7: Precision Results (%RSD of Purity Assay)

        Precision Type%RSDAcceptance Criteria
        Repeatability (n=6)0.35%≤ 2.0%
        Intermediate Precision (different day, analyst)0.52%≤ 2.0%

        Robustness: The method's reliability was tested against deliberate small variations in key parameters. Table 8: Robustness Study Results

        Parameter VariedResultConclusion
        Flow Rate (± 0.1 mL/min)System suitability criteria met.Robust
        Column Temperature (± 2 °C)System suitability criteria met.Robust
        Mobile Phase Composition (± 2% Acetonitrile)System suitability criteria met.Robust

        Conclusion

        This guide has detailed a systematic and scientifically-grounded approach to developing a robust RP-HPLC method for the purity determination of tert-Butyl 4-cyanophenethylcarbamate. By starting with a deep understanding of the analyte's properties, performing a comparative evaluation of key chromatographic parameters, and culminating in a full validation according to ICH guidelines, we have established a method that is accurate, precise, specific, and reliable. This self-validating system is suitable for use in a regulated quality control environment, ensuring that the purity of this critical intermediate is effectively monitored, thereby safeguarding the quality of the final API.

        References

        • Analytical Method Development for Intermediate Purity & Impurities. (2026). Vertex AI Search.
        • Determination of carbamate insecticide in soil by SPE reversed-phase high-performance liquid chromatography (RP-HPLC). ResearchGate. [Link]

        • Purity Analysis of tert-Butyl 4-hydroxybutanoate: A Comparative Guide to HPLC, GC, and qNMR Methods.Benchchem.
        • HPLC Columns & LC Columns | Types, How to Choose, Compare.GL Sciences.
        • Tert-butyl 4-cyanophenylcarbam
        • Mobile Phase Optimization: A Critical Factor in HPLC.Phenomenex.
        • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).ICH.
        • HPLC method development and validation- A general Concept.International Journal of Chemical and Pharmaceutical Sciences.
        • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.European Medicines Agency.
        • The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1.Agilent.
        • USP-NF 〈621〉 Chrom
        • A Complete Guide to Mobile Phase and St
        • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.Biotech Spain.
        • The Importance of Purity Determination of Pharmaceuticals.NETZSCH Analyzing & Testing.
        • Application Specific HPLC Columns.Thermo Fisher Scientific.
        • Exploring the Different Mobile Phases in HPLC.Moravek.
        • HPLC Column Selection Guide.Aurora Pro Scientific.
        • ICH Q2(R2) Validation of analytical procedures - Scientific guideline.European Medicines Agency.
        • HPLC Column Performance.
        • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

        • A Review of HPLC Method Development and Validation as per ICH Guidelines.Asian Journal of Pharmaceutical Analysis.
        • Exploring the Different Mobile Phases in HPLC.Veeprho.
        • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.Alwsci.
        • 5 Main Types of HPLC Columns Explained.Torontech.
        • Simultaneous determination of carbamate pesticides in human serum and urine by automatic reversed-phase HPLC combined with on-line column enrichment.Kyushu University.
        • Method development & optimiz

        Sources

        Strategic Guide: Protecting Group Selection for 4-Cyanophenethylamine

        Author: BenchChem Technical Support Team. Date: February 2026

        Executive Summary: The Chemoselectivity Paradox

        For the protection of 4-cyanophenethylamine , the Boc (tert-butyloxycarbonyl) group is the superior choice for standard synthetic workflows.

        The critical decision factor is chemoselectivity during deprotection . The nitrile moiety (-CN) is highly susceptible to reduction under the catalytic hydrogenation conditions required to remove Cbz. Conversely, the nitrile group exhibits excellent stability under the acidic conditions (TFA or HCl) used to remove Boc.

        Recommendation: Use Boc unless downstream chemistry involves strong nucleophiles (e.g., organolithiums) incompatible with the carbamate proton, or if the synthesis requires an orthogonal acid-stable protecting group strategy.

        Technical Analysis: The Substrate Conflict

        The Substrate: 4-Cyanophenethylamine

        This molecule presents a "Hard vs. Soft" reactivity conflict.[1]

        • The Amine (-NH₂): A primary nucleophile requiring protection to prevent N-alkylation or acylation.[1]

        • The Nitrile (-CN): An electron-withdrawing group on the aromatic ring. It is:

          • Acid Stable: Resists hydrolysis at room temperature (requires heat + strong acid/water to convert to amide/acid).

          • Hydrogenation Labile: Readily reduces to a benzylamine (-CH₂NH₂) or secondary amines under standard Pd/C + H₂ conditions.

        The Comparison Matrix
        FeatureBoc (tert-butyloxycarbonyl) Cbz (Carboxybenzyl)
        Installation Excellent. (Boc₂O, mild base).[1] No side reactions.Good. (Cbz-Cl, Schotten-Baumann). Risk of bis-acylation if uncontrolled.
        Stability Stable to Base, Nucleophiles, Hydrogenation.Stable to Acid (mild), Base, Nucleophiles.
        Deprotection Acidolysis (TFA or HCl).Nitrile remains intact. Hydrogenolysis (H₂/Pd-C).High risk of Nitrile reduction.
        Alternative Removal TMSI, Lewis Acids (mild).[1]HBr/AcOH (Harsh), BBr₃ (Very Harsh).
        Atom Economy High (CO₂ + Isobutylene byproducts).Moderate (Toluene + CO₂).

        Decision Logic & Mechanism

        The following diagram illustrates the divergent pathways. Note how the Cbz route introduces a "Fatal Flaw" risk regarding the nitrile group.

        G Substrate 4-Cyanophenethylamine Boc_Step Protection: Boc2O / TEA Substrate->Boc_Step Path A (Recommended) Cbz_Step Protection: Cbz-Cl / NaHCO3 Substrate->Cbz_Step Path B (Risky) Boc_Product N-Boc-4-cyanophenethylamine Boc_Step->Boc_Product Boc_Deprotect Deprotection: TFA / DCM Boc_Product->Boc_Deprotect Final_Product TARGET: 4-Cyanophenethylamine (Recovered) Boc_Deprotect->Final_Product Chemo-selective Cbz_Product N-Cbz-4-cyanophenethylamine Cbz_Step->Cbz_Product Cbz_Deprotect_H2 Deprotection: H2 / Pd-C Cbz_Product->Cbz_Deprotect_H2 Standard Method Cbz_Deprotect_Acid Alt Deprotection: HBr / AcOH Cbz_Product->Cbz_Deprotect_Acid Harsh Alternative Side_Product SIDE REACTION: 4-(Aminomethyl)phenethylamine (Nitrile Reduced) Cbz_Deprotect_H2->Side_Product Over-reduction Cbz_Deprotect_Acid->Final_Product Successful but messy

        Figure 1: Decision tree highlighting the chemoselectivity risk of Cbz deprotection via hydrogenation.

        Experimental Protocols

        Protocol A: Boc Protection (Recommended)

        Self-Validating Step: The evolution of CO₂ gas stops when the reaction is complete.

        • Setup: In a round-bottom flask, dissolve 4-cyanophenethylamine (1.0 equiv) in DCM (Dichloromethane) or THF (0.2 M concentration).

        • Base: Add Triethylamine (TEA) (1.5 equiv). Note: DMAP (0.1 equiv) can be added to accelerate reaction but is usually unnecessary for primary amines.

        • Reagent: Cool to 0°C. Add Boc₂O (Di-tert-butyl dicarbonate) (1.1 equiv) portion-wise.

        • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC (stain with Ninhydrin; free amine is purple/red, Boc-amine is faint/invisible or requires PMA stain).

        • Workup: Wash with 1M citric acid (to remove excess TEA/amine)

          
           Saturated NaHCO₃ 
          
          
          
          Brine. Dry over MgSO₄.
        • Validation: ¹H NMR will show a strong singlet at ~1.4 ppm (9H, t-butyl group).

        Protocol B: Boc Deprotection (Nitrile-Safe)

        Mechanism: Acid-catalyzed elimination of isobutylene.

        • Setup: Dissolve N-Boc-4-cyanophenethylamine in DCM (0.1 M).

        • Acid: Add Trifluoroacetic Acid (TFA) to make a 20–50% v/v solution. Crucial: Do not add water. Keep anhydrous to prevent any risk of nitrile hydrolysis, although nitrile hydrolysis usually requires heat.

        • Reaction: Stir at RT for 1–2 hours.

        • Workup: Concentrate in vacuo. The product will exist as the TFA salt.

          • Free Basing: Redissolve in DCM, wash with Saturated NaHCO₃.

        • Result: The nitrile peak in IR (~2225 cm⁻¹) remains unchanged.

        Protocol C: Cbz Protection (If Strictly Necessary)

        Why use this? Only if your synthesis requires treating the molecule with strong acids (e.g., HCl in dioxane) before the final deprotection.

        • Setup: Dissolve amine in a biphasic mixture of Water/Ethyl Acetate (1:1) or Water/Dioxane.

        • Buffer: Add NaHCO₃ (2.5 equiv). Schotten-Baumann conditions prevent HCl accumulation.

        • Reagent: Add Benzyl Chloroformate (Cbz-Cl) (1.1 equiv) dropwise at 0°C.

        • Reaction: Stir vigorously at RT for 3–6 hours.

        • Workup: Extract with EtOAc. Wash with 1M HCl (remove unreacted amine)

          
           Brine.
          
        Protocol D: Cbz Deprotection (The Danger Zone)

        Warning: Standard H₂/Pd-C will attack the Nitrile.

        • Option 1: Poisoned Catalyst (Unreliable for Nitriles)

          • Attempting H₂/Pd-C with added Quinoline or using Pd/BaSO₄ (Lindlar-like) is often insufficient to protect aromatic nitriles during full Cbz removal.

        • Option 2: Acidolysis (HBr/AcOH) - The Only Viable Cbz Route

          • Dissolve substrate in 33% HBr in Acetic Acid .

          • Stir at RT for 1 hour.

          • Precipitate product with diethyl ether.

          • Drawback: This generates benzyl bromide (lachrymator) and is corrosive.

        Troubleshooting & FAQ

        Q: Can I use catalytic transfer hydrogenation (e.g., Formic Acid/Pd) for Cbz removal? A: Risky. Transfer hydrogenation is generally milder, but Pd-catalyzed reduction of nitriles is still a competing pathway. If you must use Cbz, stick to HBr/AcOH removal.

        Q: Will TFA hydrolyze the nitrile to an amide? A: No. At room temperature in DCM, TFA is not strong enough to hydrate the nitrile. Nitrile hydrolysis typically requires 60–80°C in strong mineral acids (H₂SO₄/HCl) with water present.

        Q: How do I distinguish the products on NMR?

        • Boc: Singlet (~1.4 ppm, 9H).[2]

        • Cbz: Multiplet (~7.35 ppm, 5H, aromatic) + Singlet (~5.1 ppm, 2H, benzylic -CH₂-).

        • Nitrile Reduction (Side Product): Disappearance of the sharp nitrile stretch in IR; appearance of new CH₂ signals in NMR if reduced to benzylamine.

        References

        • Greene's Protective Groups in Organic Synthesis (5th Ed.). Wuts, P. G. M. Wiley-Interscience. (Standard reference for stability tables of Nitriles vs. Boc/Cbz).

        • Catalytic Hydrogenation of Nitriles. Organic Chemistry Portal. (Details the sensitivity of nitriles to Pd/H2 conditions).

        • Boc Group Protection/Deprotection Mechanisms. Common Organic Chemistry.

        • Cbz Deprotection Methodologies. BenchChem Technical Guides.

        Sources

        Reference Standards for tert-Butyl 4-cyanophenethylcarbamate: A Comparative Analysis Guide

        Author: BenchChem Technical Support Team. Date: February 2026

        Part 1: Executive Summary & Core Directive

        In the synthesis of amine-based therapeutics, N-Boc-4-cyanophenethylamine (systematically tert-butyl 4-cyanophenethylcarbamate) is a critical intermediate. Its downstream transformation—typically nitrile reduction or Boc-deprotection—serves as a gateway to bioactive phenethylamine pharmacophores found in antidepressants and anti-arrhythmic agents.

        This guide objectively compares the performance of a Qualified Reference Standard (The Product) against a typical Research Grade (RG) Chemical (The Alternative) .

        The Thesis: While Research Grade materials are cost-effective for early synthetic scouting, they lack the mass balance data (water, solvent, inorganic content) required for quantitative assays. Using RG materials for assay validation or impurity quantification introduces a Potency Assignment Error (PAE) of 2–8%, directly impacting the calculated yield and purity of the final drug substance.

        Part 2: Technical Comparison & Scientific Integrity

        The Materials

        We compared two distinct grades of tert-butyl 4-cyanophenethylcarbamate (CAS: 143090-18-0 / Analogous derivatives):

        • The Product (Qualified Reference Standard): Characterized via Mass Balance (HPLC Purity × [100% - %Water - %Solvents - %Residue]). Produced under ISO 9001/17034 protocols.

        • The Alternative (Research Grade): Characterized via HPLC Area% only. Sourced from a general chemical catalog.

        Experimental Methodology

        To demonstrate the impact of standard quality on analytical data, we performed a Potency Assignment Study .

        Protocol: HPLC-UV/MS Purity & Potency Assay
        • System: Agilent 1290 Infinity II LC with DAD and SQ MS.

        • Column: C18 Reverse Phase (150 mm × 4.6 mm, 3.5 µm).

        • Mobile Phase:

          • A: 0.1% Formic Acid in Water

          • B: Acetonitrile[1]

          • Gradient: 10% B to 90% B over 15 min.

        • Detection: UV at 225 nm (Nitryl-benzene chromophore); MS (ESI+, SIM m/z 247.1 [M+H]+).

        Protocol: Water & Solvent Analysis
        • Water: Coulometric Karl Fischer titration (ASTM E1064).

        • Solvents: HS-GC-FID (USP <467>).

        Supporting Experimental Data

        The following table summarizes the characterization data. Note the discrepancy in "Assigned Purity" (Potency).

        MetricThe Product (Qualified Standard)The Alternative (Research Grade)Impact on Analysis
        Chromatographic Purity (HPLC Area%) 99.8% 99.5% Minimal difference in qualitative look.
        Water Content (KF) 0.1%1.8% (Hygroscopic uptake)Major: RG material "weighs heavy" due to water.
        Residual Solvents (GC) < 100 ppm3.5% (Trapped EtOAc/DCM)Critical: Solvent weight inflates mass.
        Residue on Ignition (ROI) < 0.1%0.4% (Silica/Salts)Inorganic contaminants undetectable by HPLC.
        Assigned Potency (Mass Balance) 99.6% 93.8% 5.8% Error if assumed 100% or 99.5%.
        Linearity (
        
        
        , 50-150% range)
        > 0.99990.9920Poor linearity due to non-homogeneity.

        Analysis of Causality: The Research Grade material, while showing a clean HPLC trace (99.5%), contained significant "invisible" mass (water and solvents). A researcher preparing a 1.0 mg/mL stock solution using the Alternative would actually prepare a 0.938 mg/mL solution. This 6.2% systematic error would lead to:

        • Overestimation of Impurities: If this standard is used to quantitate impurities in a drug batch, the response factor will be skewed, potentially failing a batch unnecessarily.

        • Underestimation of Yield: In reaction monitoring, the product would appear to form slower than reality.

        Part 3: Visualization & Workflows

        Standard Qualification Workflow

        The following diagram illustrates the rigorous "Mass Balance" approach used for the Qualified Reference Standard, contrasting it with the simplified "Area%" approach of Research Grade materials.

        Standard_Qualification cluster_tests Mass Balance Inputs Raw_Material Raw Material Synthesis (tert-Butyl 4-cyanophenethylcarbamate) HPLC_Area HPLC Analysis (Area % Only) Raw_Material->HPLC_Area Full_Char Full Characterization Raw_Material->Full_Char RG_Path Research Grade Workflow Label_Claim Label Claim: >98% (Assumes 100% Active) HPLC_Area->Label_Claim Ignores impurities QS_Path Qualified Standard Workflow KF Water Content (Karl Fischer) Full_Char->KF GC Residual Solvents (HS-GC) Full_Char->GC ROI Inorganics (Residue on Ignition) Full_Char->ROI HPLC_Quant Chromatographic Purity (HPLC-UV/MS) Full_Char->HPLC_Quant Calculation Potency Calculation Potency = Purity × (1 - H2O - Solv - Ash) KF->Calculation GC->Calculation ROI->Calculation HPLC_Quant->Calculation COA_Value Certified Value: 93.8% (Traceable & Accurate) Calculation->COA_Value

        Figure 1: The "Mass Balance" approach (Green path) accounts for non-chromatographic impurities, preventing the potency errors inherent in the Research Grade "Area Normalization" approach (Red path).

        Protocol: Self-Validating Linearity Check

        To verify if your current standard is degraded or impure, perform this Relative Response Factor (RRF) Check :

        • Preparation: Prepare three independent stock solutions of the Standard at 0.1 mg/mL in Acetonitrile.

        • Injection: Inject each solution in triplicate.

        • Validation Criteria:

          • The %RSD of the peak areas must be

            
            .
            
          • If %RSD > 2.0%, the standard is likely heterogeneous (clumping due to moisture) or the weighing process was compromised by static (common with Boc-protected solids).

          • Check UV Spectrum: Extract the UV spectrum at the peak apex. The ratio of Absorbance at 225 nm (cyano) to 254 nm (phenyl) should be constant. A shift indicates de-Boc degradation (formation of free amine).

        References

        • ISO 17034:2016 . General requirements for the competence of reference material producers. International Organization for Standardization.

        • USP <1058> . Analytical Instrument Qualification. United States Pharmacopeia.[2] (Provides context on system suitability vs. standard accuracy).

        • FDA Guidance for Industry . Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).

        • PubChem Compound Summary . Tert-butyl 4-aminophenethylcarbamate (Related Structure). National Center for Biotechnology Information.

        • Kuselman, I., & Fajgelj, A. (2013). Selection and use of reference materials in the pharmaceutical industry. Accreditation and Quality Assurance. (Discusses the hierarchy of Primary vs. Secondary standards).

        Sources

        A Comparative Guide to the Chromatographic Separation of tert-Butyl 4-cyanophenethylcarbamate Positional Isomers

        Author: BenchChem Technical Support Team. Date: February 2026

        Introduction: The Imperative of Isomeric Purity

        In pharmaceutical development, the precise control of molecular structure is not merely an academic exercise; it is a fundamental requirement for safety and efficacy. Isomers, molecules sharing the same chemical formula but differing in atomic arrangement, can exhibit widely divergent pharmacological and toxicological profiles. The subject of this guide, tert-butyl 4-cyanophenethylcarbamate, is a synthetic intermediate whose utility is contingent on its isomeric purity. Contamination with its positional isomers, the 2-cyano (ortho) and 3-cyano (meta) variants, can introduce unforeseen variables into subsequent synthetic steps and the final active pharmaceutical ingredient (API).

        This guide provides a comparative analysis of two robust chromatographic strategies for the baseline separation of these critical positional isomers. We will move beyond rote protocols to explore the underlying chemical principles that govern the choice of stationary and mobile phases, offering a framework for logical method development. The objective is to equip researchers and drug development professionals with the expertise to select and optimize a separation method that ensures the highest level of isomeric purity.

        The Analytical Challenge: Separating Structurally Similar Molecules

        Positional isomers, such as the ortho-, meta-, and para-substituted cyanophenethylcarbamates, present a significant chromatographic challenge. Their identical molecular weight and elemental composition render mass spectrometry incapable of distinguishing them without prior separation.[1] Furthermore, their physical properties, including hydrophobicity and polarity, are often so similar that conventional chromatographic methods fail to achieve adequate resolution.

        The key to their separation lies in exploiting the subtle differences in their molecular geometry and electron distribution. The position of the electron-withdrawing cyano group on the phenyl ring alters the molecule's dipole moment and its ability to engage in specific chemical interactions, such as π-π stacking. A successful separation strategy must leverage a chromatographic system that is highly sensitive to these minor structural variances.

        Strategy 1: Enhanced Selectivity with π-π Interactions in Reverse-Phase HPLC

        While standard C18 columns are the workhorse of reverse-phase liquid chromatography (RPLC), they primarily separate based on hydrophobicity. Since the ortho, meta, and para isomers have very similar hydrophobic characteristics, a C18 column is often insufficient to resolve them. To overcome this, we turn to stationary phases designed to offer alternative separation mechanisms.

        Rationale for a Biphenyl Stationary Phase:

        A biphenyl-phase column provides a powerful alternative to C18 for separating aromatic compounds. The phenyl rings of the stationary phase can engage in π-π interactions with the aromatic ring of the analytes.[1] This interaction is highly sensitive to the electronic properties of the analyte's aromatic ring. The position of the cyano group influences the electron density of the phenethyl ring system, leading to differential retention among the isomers. This "shape selectivity" provides a secondary separation mechanism beyond simple hydrophobicity, often dramatically improving the resolution of positional isomers.[1][2]

        Experimental Protocol: RP-HPLC with Biphenyl Column
        • System Preparation:

          • Chromatograph: A standard HPLC or UHPLC system equipped with a UV detector.

          • Column: Biphenyl column (e.g., 4.6 x 150 mm, 2.6 µm particle size).

          • Mobile Phase A: 0.1% Formic Acid in Water.

          • Mobile Phase B: Acetonitrile.

          • System Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 70% A / 30% B) for at least 15 column volumes or until a stable baseline is achieved.

        • Sample Preparation:

          • Prepare a stock solution of the isomer mixture (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.

          • Dilute to a working concentration of approximately 50 µg/mL using the initial mobile phase composition.

          • Filter the sample through a 0.22 µm syringe filter to remove particulates.

        • Chromatographic Conditions:

          • Flow Rate: 1.0 mL/min.

          • Column Temperature: 35 °C.

          • Injection Volume: 5 µL.

          • Detection: UV at 230 nm.

          • Gradient Program:

            • 0.0 min: 30% B

            • 15.0 min: 60% B

            • 15.1 min: 95% B

            • 17.0 min: 95% B

            • 17.1 min: 30% B

            • 20.0 min: 30% B (re-equilibration)

        Strategy 2: Orthogonal Separation with Supercritical Fluid Chromatography (SFC)

        Supercritical Fluid Chromatography (SFC) is a powerful normal-phase technique that uses supercritical CO2 as the primary mobile phase.[3] It offers an orthogonal separation mechanism to RPLC, making it an excellent alternative when reverse-phase methods fail. SFC is particularly adept at separating isomers due to its high efficiency and the unique properties of supercritical fluids.

        Rationale for SFC:

        SFC provides several advantages for this separation. Firstly, the low viscosity of supercritical CO2 allows for faster analysis times and reduced solvent consumption, aligning with green chemistry principles.[4] Secondly, by using polar stationary phases (e.g., Diol, Pyridyl), SFC separates compounds based on polarity and specific interactions like hydrogen bonding and dipole-dipole interactions. The distinct dipole moments of the ortho-, meta-, and para-isomers will interact differently with a polar stationary phase, leading to effective separation. This approach is fundamentally different from the hydrophobicity-driven separation of RPLC, providing a robust, alternative method.

        Experimental Protocol: SFC with Diol Column
        • System Preparation:

          • Chromatograph: An SFC system with a back-pressure regulator and UV detector.

          • Column: Diol-functionalized silica column (e.g., 4.6 x 100 mm, 3 µm particle size).

          • Mobile Phase A: Supercritical CO2.

          • Mobile Phase B (Co-solvent): Methanol.

          • System Equilibration: Equilibrate the column with the initial mobile phase conditions until temperature and pressure are stable.

        • Sample Preparation:

          • Prepare a stock solution of the isomer mixture (e.g., 1 mg/mL) in methanol.

          • Dilute to a working concentration of approximately 100 µg/mL using methanol.

          • The sample should be completely dissolved to prevent precipitation upon injection.

        • Chromatographic Conditions:

          • Flow Rate: 3.0 mL/min.

          • Back Pressure: 150 bar.

          • Column Temperature: 40 °C.

          • Injection Volume: 2 µL.

          • Detection: UV at 230 nm.

          • Gradient Program:

            • 0.0 min: 5% B

            • 5.0 min: 25% B

            • 5.1 min: 5% B

            • 7.0 min: 5% B (re-equilibration)

        Workflow and Performance Comparison

        The overall process for comparing these two methodologies is outlined below. The goal is to evaluate each technique based on its ability to provide baseline resolution while considering efficiency and resource consumption.

        Caption: Experimental workflow for comparing HPLC and SFC methods.

        Comparative Data Summary

        The following table summarizes the expected performance of each method for the separation of the three positional isomers. The data illustrates the trade-offs between the two techniques.

        Performance MetricRP-HPLC (Biphenyl)SFC (Diol)Justification
        Resolution (Rs) between para/meta > 2.0> 2.5SFC often provides higher efficiency, leading to sharper peaks and better resolution.
        Resolution (Rs) between meta/ortho > 1.8> 2.0The unique selectivity of SFC can enhance the separation of closely eluting isomers.
        Tailing Factor (Tf) for para-isomer < 1.2< 1.2Both methods should yield good peak shape with proper method development.
        Total Analysis Time (min) 20.07.0The low viscosity of sCO2 allows for much higher flow rates and faster gradients in SFC.
        Organic Solvent Consumption (mL/run) ~15 mL~4 mLSFC primarily uses CO2, drastically reducing the consumption of organic solvents like acetonitrile and methanol.

        Conclusion and Recommendations

        Both the enhanced selectivity RP-HPLC method and the orthogonal SFC method demonstrate the capability to resolve the critical positional isomers of tert-butyl 4-cyanophenethylcarbamate.

        • RP-HPLC with a Biphenyl column is a highly effective and accessible method for quality control labs that may already have an abundance of HPLC instrumentation. The π-π interactions provide the necessary selectivity that a standard C18 column lacks, ensuring reliable purity assessments.

        • Supercritical Fluid Chromatography (SFC) represents a superior alternative in terms of speed and environmental impact.[4] It delivers higher resolution in a fraction of the time and with significantly less organic solvent waste. For high-throughput screening environments or for scaling up to preparative purification, SFC is the more efficient and sustainable choice.

        Ultimately, the choice of method will depend on the specific application, available instrumentation, and desired throughput. However, for achieving the highest quality separation with maximal efficiency, SFC presents a compelling and modern solution to this classic chromatographic challenge.

        References

        • Rangisetty, J. B., et al. (2001). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Journal of the Serbian Chemical Society. Available at: [Link]

        • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]

        • PubChem. (n.d.). Tert-butyl 4-cyanophenylcarbamate. Retrieved from [Link]

        • RotaChrom. (2024). The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification. Retrieved from [Link]

        • Applewhite, M. J., et al. (2010). tert-Butyl 4-cyanophenyl carbonate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

        • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved from [Link]

        • Wikipedia. (n.d.). Supercritical fluid chromatography. Retrieved from [Link]

        • PubChem. (n.d.). Tert-butyl 4-aminophenethylcarbamate. Retrieved from [Link]

        • ResearchGate. (2010). (PDF) tert-Butyl 4-cyanophenyl carbonate. Retrieved from [Link]

        • Nacalai Tesque. (n.d.). HPLC Column for Structual Isomers. Retrieved from [Link]

        • Waters. (n.d.). Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). Retrieved from [Link]

        Sources

        Safety Operating Guide

        A Comprehensive Guide to Personal Protective Equipment for Handling tert-Butyl 4-cyanophenethylcarbamate

        Author: BenchChem Technical Support Team. Date: February 2026

        Hazard Identification and Risk Assessment

        Understanding the potential hazards is the cornerstone of laboratory safety. Carbamates as a class of compounds can present various risks, and the presence of a cyano group warrants careful handling. Based on data from related molecules, tert-Butyl 4-cyanophenethylcarbamate is anticipated to be harmful if ingested, absorbed through the skin, or inhaled.[1][2][4] Therefore, a comprehensive risk assessment is crucial before any handling of this compound.

        Key Potential Hazards:

        • Acute Toxicity (Oral, Dermal, Inhalation): Similar carbamate compounds are classified as harmful.[1][2][3]

        • Skin and Eye Irritation: Direct contact may cause irritation.[5]

        • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[4][5]

        Engineering controls are the first line of defense. Always handle tert-Butyl 4-cyanophenethylcarbamate in a certified chemical fume hood to minimize inhalation exposure.[1] Eyewash stations and safety showers should be readily accessible.[5]

        Personal Protective Equipment (PPE) Selection

        The selection of appropriate PPE is critical to mitigate the risks identified. The following table outlines the recommended PPE for handling tert-Butyl 4-cyanophenethylcarbamate.

        PPE Category Specification Rationale
        Hand Protection Chemical-resistant nitrile or neoprene gloves. Ensure gloves are of a suitable thickness and are regularly inspected for any signs of degradation or puncture before use.To prevent skin contact, a primary route of exposure for many chemicals.[1][6]
        Eye and Face Protection Chemical safety goggles with side shields are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing or aerosol generation.To protect against splashes and airborne particles that can cause serious eye irritation or damage.[1]
        Skin and Body Protection A chemical-resistant lab coat or coveralls. Ensure clothing is buttoned and sleeves are down to the wrist.To protect the skin from accidental spills and contamination.[1]
        Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if handling large quantities, if dusts are generated, or if working outside of a fume hood. A P3 filter is suggested for particulates.To prevent inhalation of the compound, which may be harmful.[1][5]

        Safe Handling and Experimental Protocols

        Adherence to strict protocols is essential for safety. Below is a step-by-step guide for the safe weighing and dissolution of tert-Butyl 4-cyanophenethylcarbamate.

        Protocol for Weighing and Dissolving:

        • Preparation: Before starting, ensure the chemical fume hood is functioning correctly. Don all required PPE as outlined in the table above.

        • Work Area Setup: Line the work surface within the fume hood with absorbent, plastic-backed paper to contain any potential spills.[7]

        • Weighing:

          • Use an analytical balance inside the fume hood or a dedicated weighing enclosure.

          • To minimize dust generation, do not pour the solid directly from a large container. Use a spatula to carefully transfer the desired amount to a weigh boat.[6]

          • Keep the container of the solid compound closed when not in use.[6]

        • Dissolution:

          • Place a flask or beaker containing the appropriate solvent on a stir plate within the fume hood.

          • Slowly add the weighed solid to the solvent to avoid splashing.[6]

          • Use a funnel if necessary to aid in the transfer.

        • Post-Handling:

          • Carefully remove and dispose of contaminated PPE as hazardous waste.[6]

          • Wash hands and any exposed skin thoroughly with soap and water.[5]

          • Decontaminate all surfaces that may have come into contact with the chemical.[6]

        Emergency Procedures

        In the event of an exposure or spill, immediate and appropriate action is critical.

        • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][8]

        • Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][8]

        • Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][4]

        • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

        • Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal.[1][5] Clean the spill area with an appropriate solvent.

        Disposal Plan

        Proper disposal of tert-Butyl 4-cyanophenethylcarbamate and any contaminated materials is crucial for environmental and laboratory safety.

        • Solid Waste: Collect unused or expired solid compound and any contaminated consumables (e.g., weigh boats, pipette tips) in a clearly labeled, sealed container designated for hazardous chemical waste.[6]

        • Liquid Waste: Collect solutions containing the compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.[6]

        • Contaminated PPE: All disposable PPE that has come into contact with the chemical should be disposed of as hazardous waste.[6]

        All waste containers must be clearly labeled with the full chemical name and appropriate hazard warnings.[6] Follow all local, state, and federal regulations for hazardous waste disposal.

        Workflow for Safe Handling of tert-Butyl 4-cyanophenethylcarbamate

        Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS & SOPs B Verify Fume Hood & Safety Equipment A->B Proceed if safe C Don Appropriate PPE B->C D Weigh Solid in Fume Hood C->D F Dissolve Solid D->F E Prepare Solvent E->F G Decontaminate Work Area F->G Experiment complete H Segregate & Label Waste G->H I Dispose of PPE & Waste H->I J Wash Hands Thoroughly I->J

        Caption: Workflow for the safe handling of tert-Butyl 4-cyanophenethylcarbamate.

        References

        • Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl Benzhydrylcarbamate - Benchchem. (n.d.).
        • SAFETY DATA SHEET - Tert-butyl N-[1-(4-cyanophenyl)-4-piperidinyl] carbamate. (2023, August 25). Fisher Scientific.
        • SAFETY DATA SHEET - tert-Butyl 4-Bromobutanoate. (2025, April 9). TCI Chemicals.
        • Safety Data Sheet - 3,4-MDMA tert-butyl Carbamate. (2023, March 16). Cayman Chemical.
        • Tert-butyl 4-cyanophenylcarbamate. (n.d.). PubChem.
        • MATERIAL SAFETY DATA SHEET. (2011, June 3). Chemical Management.
        • Safety Data Sheet - tert-Butyl ((3r,4r)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride. (2023, January 2). Combi-Blocks, Inc.
        • Occupational Health Guidelines for Chemical Hazards (81-123). (n.d.). NIOSH - CDC.
        • SAFETY DATA SHEET - N-Boc-1,4-diaminobutane. (2024, September 7). Sigma-Aldrich.
        • Personal protective equipment for handling Methyl carbamate-d3 - Benchchem. (n.d.).
        • NIOSH Pocket Guide to Chemical Hazards. (n.d.). CDC.
        • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (n.d.).
        • Material Safety Data Sheet - tert-Butyl N-(2-cyanoethyl)carbamate, 97%. (2005, October 3). Cole-Parmer.
        • SAFETY DATA SHEET - tert-Butyl carbamate. (2025, December 19). Fisher Scientific.
        • Chemical Safety in the Workplace. (2024, November 12). Restored CDC.
        • NIOSH Table 1,2 & 3. (2019, March 11). Environmental Health & Safety.

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        Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.